molecular formula C16H12N2 B186722 1H,1'H-3,3'-biindole CAS No. 13637-37-1

1H,1'H-3,3'-biindole

Katalognummer: B186722
CAS-Nummer: 13637-37-1
Molekulargewicht: 232.28 g/mol
InChI-Schlüssel: WHJMXLYLQPXPSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H,1'H-3,3'-Biindole is a bicyclic compound consisting of two indole units linked at their 3-positions, forming a conjugated system of significant interest in medicinal chemistry and advanced materials development . As a core structural motif, it serves as a privileged scaffold in modern drug discovery due to its prevalence in biologically active compounds . Researchers value this compound for its potential in designing novel therapeutic agents; indole derivatives, including dimeric structures, are extensively investigated for their potent anticancer activities, often functioning through mechanisms such as tubulin polymerization inhibition, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in cancer cells . Beyond oncology, the indole scaffold is a key component in compounds with demonstrated antimicrobial, anti-inflammatory, and neuroprotective properties, making this compound a highly versatile intermediate for synthesizing novel chemical entities targeting a broad spectrum of diseases . Furthermore, its extended conjugated system and interesting photophysical properties make it a promising candidate for applications in organic electronics, including the development of organic light-emitting devices (OLEDs) and photovoltaics . Supplied as a high-grade solid, this compound provides researchers with a critical building block for divergent synthetic routes, enabling the exploration of new chemical space in both pharmaceutical and materials science research .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-(1H-indol-3-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c1-3-7-15-11(5-1)13(9-17-15)14-10-18-16-8-4-2-6-12(14)16/h1-10,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJMXLYLQPXPSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30300621
Record name 3,3'-Biindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30300621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13637-37-1
Record name 3,3'-Biindole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137883
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3'-Biindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30300621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Natural Occurrence and Isolation of 1H,1'H-3,3'-Biindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H,1'H-3,3'-biindole, a dimeric indole alkaloid, has emerged as a molecule of interest due to its presence in diverse natural sources and potential biological activities. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its isolation from both terrestrial and marine microorganisms. This document offers in-depth experimental protocols for the extraction and purification of this compound, alongside quantitative data where available. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the processes involved.

Natural Occurrence of this compound

This compound has been identified as a secondary metabolite in both terrestrial fungi and marine bacteria. This distribution across different ecological niches suggests a potential for varied biosynthetic pathways and biological roles.

Terrestrial Sources

The primary terrestrial source of this compound is the fungus Gliocladium catenulatum. This discovery marked the first identification of the parent 3,3'-biindole from a natural source.

Marine Sources

In the marine environment, this compound has been isolated from the actinomycete Nocardiopsis sp., specifically strain G057.[1] Marine actinomycetes are well-documented producers of a wide array of bioactive secondary metabolites, and the isolation of this compound from this genus highlights the potential of marine microorganisms as a source for novel chemical entities.

Quantitative Data on Natural Abundance

The yield of this compound from natural sources can vary significantly based on the producing organism and the culture conditions employed. The following table summarizes the available quantitative data for the isolation of this compound.

Natural SourceOrganismYieldReference
Terrestrial FungusGliocladium catenulatum5 mg from 15 g of crude extract[2]
Marine BacteriumNocardiopsis sp. G057Data not available[1]

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources involves a multi-step process encompassing fermentation, extraction, and chromatographic purification.

Isolation from Gliocladium catenulatum

The following protocol is adapted from the successful isolation of this compound from the terrestrial fungus Gliocladium catenulatum.[2][3]

3.1.1. Fermentation

  • Inoculum Preparation: A well-grown agar slant of Gliocladium catenulatum is used to inoculate five 250 mL Erlenmeyer flasks, each containing 75 mL of malt extract medium (30 g/L malt extract, 5 g/L bacteriological peptone).

  • Incubation: The flasks are incubated for 1 week.

  • Scale-up: The contents of one Erlenmeyer flask are transferred to inoculate five 5 L Erlenmeyer flasks, each containing 1 L of the same malt extract medium.

  • Large-Scale Fermentation: The large-scale fermentation is carried out at 25°C for 20 days under static and dark conditions.

3.1.2. Extraction

  • Filtration: The fermentation broths are filtered to separate the mycelium from the culture filtrate.

  • Mycelium Extraction: The mycelium is extracted with ethanol and subsequently with ethyl acetate.

  • Crude Extract Preparation: The ethanol and ethyl acetate extracts are combined and evaporated under reduced pressure to yield a crude extract. A yield of 15 g of crude extract has been reported from this process.[2]

3.1.3. Purification

  • Vacuum Chromatography: The crude mycelial extract is subjected to vacuum chromatography on a RP-18 column. A gradient elution is performed, starting from 100% H₂O to 100% methanol.

  • Fraction Collection and Bioassay (Optional): Fractions are collected and can be tested for biological activity to guide the purification process. In the original study, the fraction eluting with 75:25 methanol:H₂O was found to be active.

  • High-Performance Liquid Chromatography (HPLC): The active fraction is further purified by HPLC.

    • Column: YMC RP-18, 5 µm, 22.5 x 2.5 cm²

    • Mobile Phase: Methanol:H₂O (65:35)

    • Flow Rate: 5 mL/min

    • Detection: UV at 220 nm and refractive index

  • Final Isolation: This HPLC purification yields pure this compound (5 mg reported yield).[2]

Representative Protocol for Isolation from Nocardiopsis sp.

While a specific, detailed protocol for the isolation of this compound from Nocardiopsis sp. G057 is not available in the literature, a representative protocol can be constructed based on general methods for the extraction of secondary metabolites from marine actinomycetes.

3.2.1. Fermentation

  • Inoculation: A seed culture of Nocardiopsis sp. is used to inoculate a suitable production medium (e.g., Starch Casein Agar or ISP1 broth supplemented with glucose and magnesium).

  • Incubation: The culture is incubated at approximately 28-30°C for 7-10 days in a shaker incubator to ensure proper aeration.

3.2.2. Extraction

  • Separation: The culture broth is filtered to separate the mycelium from the supernatant.

  • Mycelium Extraction: The mycelium is extracted with an organic solvent such as acetone or methanol.

  • Supernatant Extraction: The culture supernatant is extracted with a non-polar to moderately polar solvent like ethyl acetate.

  • Crude Extract: The organic extracts from both the mycelium and supernatant are combined and concentrated under reduced pressure to yield the crude extract.

3.2.3. Purification

  • Initial Fractionation: The crude extract is subjected to an initial fractionation step, such as vacuum liquid chromatography (VLC) or column chromatography over silica gel or a reversed-phase material (e.g., C18). A gradient of solvents with increasing polarity (e.g., hexane -> ethyl acetate -> methanol) is typically used for elution.

  • Bioassay-Guided Fractionation (Optional): Fractions are tested for desired biological activity to identify those containing the compound of interest.

  • Further Chromatographic Purification: The bioactive fractions are further purified using a combination of chromatographic techniques, which may include:

    • Sephadex LH-20 Chromatography: For size-exclusion separation.

    • Preparative Thin-Layer Chromatography (TLC): For small-scale purification.

    • High-Performance Liquid Chromatography (HPLC): A final purification step using a reversed-phase (e.g., C18) or normal-phase column with an appropriate solvent system to yield the pure this compound.

Visualizations

General Isolation Workflow

The following diagram illustrates a general workflow for the isolation of this compound from a microbial source.

Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A Inoculation of Microorganism B Incubation and Culture Growth A->B C Separation of Biomass and Supernatant B->C D Solvent Extraction C->D E Crude Extract Concentration D->E F Chromatographic Fractionation E->F G HPLC Purification F->G H Pure this compound G->H

Caption: General workflow for the isolation of this compound.

Biosynthetic Precursor Relationship

The biosynthesis of indole alkaloids typically originates from the amino acid tryptophan. The following diagram illustrates the central role of tryptophan as a precursor.

Biosynthesis_Precursor Tryptophan L-Tryptophan Indole Indole Moiety Tryptophan->Indole Biosynthetic Pathway Biindole This compound Indole->Biindole Dimerization

Caption: Tryptophan as the primary precursor for this compound.

Conclusion

This compound is a naturally occurring dimeric indole alkaloid with documented presence in both terrestrial and marine microorganisms. The detailed protocol for its isolation from Gliocladium catenulatum provides a solid foundation for obtaining this compound for further research. While a specific protocol for its isolation from Nocardiopsis sp. is yet to be fully detailed in the literature, the representative protocol outlined in this guide offers a practical starting point. The availability of these isolation procedures is crucial for enabling further investigation into the biological activities and potential therapeutic applications of this compound. Future research should focus on optimizing fermentation conditions to enhance the yield of this compound and on elucidating its biosynthetic pathway in both fungal and bacterial hosts.

References

An In-depth Technical Guide to the Physicochemical Properties of 1H,1'H-3,3'-biindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H,1'H-3,3'-biindole, a dimeric indole alkaloid, is a molecule of significant interest in medicinal chemistry and materials science. As a naturally occurring compound found in terrestrial fungi and marine organisms, and also as a versatile synthetic scaffold, a thorough understanding of its physicochemical properties is paramount for its application in drug discovery and organic electronics. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, including its structural, thermal, and spectral properties. Detailed experimental protocols for the determination of these properties are also presented, alongside a discussion of its potential biological activities, particularly in the context of the Hedgehog signaling pathway.

Introduction

This compound is a bicyclic aromatic compound composed of two indole units linked at their 3-positions.[1][2] This structural motif is found in a number of bioactive natural products and has garnered considerable attention due to the diverse biological activities associated with indole derivatives.[1] The conjugated system of the biindole core also imparts interesting photophysical properties, making it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics.[3] This guide aims to consolidate the available data on the physicochemical properties of this compound to serve as a valuable resource for researchers in the fields of chemistry, pharmacology, and materials science.

General Information

A summary of the general properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₁₆H₁₂N₂[4]
Molecular Weight 232.28 g/mol [4]
CAS Number 13637-37-1[4]
Appearance White to yellowish solid[5]
Hydrogen Bond Donor Count 2[4]
Topological Polar Surface Area 31.6 Ų[4]

Physicochemical Properties

A detailed compilation of the key physicochemical properties of this compound is provided below. These properties are crucial for predicting its behavior in various chemical and biological systems.

Thermal Properties

The thermal stability of a compound is a critical parameter for its synthesis, purification, and storage.

PropertyValueReference(s)
Melting Point 160 °C[6]
Boiling Point 526.6 ± 43.0 °C at 760 mmHg[6]
Density
PropertyValueReference(s)
Density 1.293 ± 0.06 g/cm³[6]
Solubility

The solubility of this compound is dependent on the solvent and environmental conditions. While specific quantitative data is limited, it is generally considered to be poorly soluble in water and more soluble in organic solvents.

SolventSolubility
WaterPoorly soluble
Dimethyl Sulfoxide (DMSO)Soluble
MethanolSparingly soluble
EthanolSparingly soluble
ChloroformSparingly soluble
Acidity/Basicity (pKa)

Spectral Properties

Spectroscopic data is essential for the identification and characterization of this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The 1H and 13C NMR chemical shifts for this compound in DMSO-d₆ are provided below.[7][8]

1H NMR (300 MHz, DMSO-d₆): [7][8]

  • δ 11.18 (br s, 2H, NH)

  • δ 7.80 (d, J = 7.8 Hz, 2H, Ar-H)

  • δ 7.66 (d, J = 2.4 Hz, 2H, Ar-H)

  • δ 7.46 (d, J = 8.1 Hz, 2H, Ar-H)

  • δ 7.18-7.05 (m, 4H, Ar-H)

13C NMR (50 MHz, DMSO-d₆): [7][8]

  • δ 136.38

  • δ 126.07

  • δ 121.84

  • δ 121.20

  • δ 119.59

  • δ 118.81

  • δ 111.57

  • δ 109.74

UV-Vis Spectroscopy

The UV-Vis absorption spectrum of indole and its derivatives is characterized by two main absorption bands, the 1La and 1Lb bands. While a specific spectrum for this compound is not widely published, related compounds show strong absorption in the UV region. For instance, a substituted 2,2'-biindole derivative in chloroform exhibits absorption maxima at approximately 277 nm, 346 nm, and 399 nm.[9]

Fluorescence Spectroscopy

Indole and its derivatives are known to be fluorescent.[10] The fluorescence properties are sensitive to the substitution pattern and the solvent environment. While specific fluorescence data for this compound is scarce, indole itself typically shows fluorescence emission around 350 nm.[10] Substituted biindole derivatives have been shown to be fluorescent, with emission wavelengths depending on the nature and position of the substituents.[11]

Experimental Protocols

This section outlines the general methodologies for determining the key physicochemical properties discussed above.

Synthesis of this compound

A common method for the synthesis of this compound is the oxidative dimerization of indole.[8] A typical procedure involves the use of a palladium catalyst.

  • Reaction Scheme:

    G Indole1 Indole Catalyst Pd Catalyst Oxidant Indole1->Catalyst Indole2 Indole Indole2->Catalyst Biindole This compound Catalyst->Biindole

    Figure 1: General scheme for the synthesis of this compound.

  • Procedure: A solution of indole in a suitable solvent is treated with a palladium catalyst and an oxidant. The reaction mixture is stirred at a specific temperature for a designated time. After completion, the product is isolated and purified, typically by column chromatography.[8]

Melting Point Determination

The melting point is determined using a capillary melting point apparatus.

  • Workflow:

    G A Pack sample into capillary tube B Place in melting point apparatus A->B C Heat slowly B->C D Observe melting range C->D E Record temperatures D->E

    Figure 2: Workflow for melting point determination.

  • Procedure: A small amount of the crystalline compound is packed into a capillary tube. The tube is placed in a melting point apparatus and heated slowly. The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.

Solubility Determination

A qualitative assessment of solubility can be performed by observing the dissolution of the compound in various solvents.

  • Procedure: A small, accurately weighed amount of this compound is added to a known volume of a specific solvent at a constant temperature. The mixture is agitated, and visual observation is used to determine if the solid dissolves completely. For quantitative analysis, the saturated solution is filtered, and the concentration of the dissolved solute is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

pKa Determination

Potentiometric titration is a common method for determining the pKa of a compound.

  • Procedure: A solution of the compound is titrated with a standard solution of a strong acid or base. The pH of the solution is monitored throughout the titration using a pH meter. The pKa is determined from the midpoint of the titration curve.

Potential Biological Activity and Signaling Pathways

While direct evidence for the biological targets of this compound is limited, the broader class of bisindole alkaloids has been shown to possess a range of biological activities, including potential as anticancer agents.[12][13] One area of particular interest is the inhibition of the Hedgehog (Hh) signaling pathway.[12][14][15]

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[15][16] Aberrant activation of this pathway is implicated in the development and progression of several types of cancer.[15] The pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH). This binding relieves the inhibition of another transmembrane protein, Smoothened (SMO), leading to the activation of the GLI family of transcription factors and the subsequent expression of target genes involved in cell proliferation and survival.[14][15][16]

Several small molecule inhibitors targeting the Hh pathway have been developed, with many acting as antagonists of SMO.[17] Given that some bisindole alkaloids have been identified as inhibitors of the Hedgehog pathway, it is plausible that this compound or its derivatives could also modulate this pathway.[12]

  • Hypothesized Mechanism of Action:

    G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Shh Shh Ligand PTCH PTCH Receptor Shh->PTCH Binds SMO SMO Protein PTCH->SMO Inhibits GLI GLI Transcription Factor SMO->GLI Activates TargetGenes Target Gene Expression GLI->TargetGenes Promotes Biindole This compound (Hypothetical Inhibitor) Biindole->SMO Potentially Inhibits

    Figure 3: Hypothesized inhibition of the Hedgehog signaling pathway.

Further research is required to definitively establish the interaction of this compound with components of the Hedgehog signaling pathway and to elucidate its precise mechanism of action.

Conclusion

This compound is a molecule with a rich chemical profile and significant potential for further investigation. This technical guide has summarized its key physicochemical properties, providing a foundation for its use in research and development. While much is known, gaps in the quantitative data for solubility, pKa, and specific spectral characteristics remain. Furthermore, the exploration of its biological activities, particularly its potential role as a modulator of critical signaling pathways like the Hedgehog pathway, presents an exciting frontier for future scientific inquiry. The methodologies and data presented herein are intended to facilitate these future investigations and accelerate the translation of this promising molecule into practical applications.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 1H,1'H-3,3'-biindole

This technical guide provides a comprehensive overview and interpretation of the key spectroscopic data for the molecule this compound. The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for this compound, a natural product found in species such as Nocardiopsis sp.[1] The molecular formula is C₁₆H₁₂N₂ with a molecular weight of 232.28 g/mol .[2][3]

¹H NMR (Proton Nuclear Magnetic Resonance) Data

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The data presented was obtained in a DMSO-d₆ solvent at 300 MHz.[4]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
11.18br s-2HN1-H, N1'-H
7.80d7.82HH4, H4'
7.66d2.42HH2, H2'
7.46d8.12HH7, H7'
7.18-7.05m-4HH5, H5', H6, H6'

Table 1: ¹H NMR spectroscopic data for this compound.[4]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

The ¹³C NMR spectrum identifies the different carbon environments within the molecule. The following data was acquired in a DMSO-d₆ solvent at 50 MHz.[4]

Chemical Shift (δ) ppmAssignment
136.38C7a, C7a'
126.07C3a, C3a'
121.84C2, C2'
121.20C6, C6'
119.59C4, C4'
118.81C5, C5'
111.57C7, C7'
109.74C3, C3'

Table 2: ¹³C NMR spectroscopic data for this compound.[4]

FTIR (Fourier-Transform Infrared) Spectroscopy Data

FTIR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.

Wavenumber (cm⁻¹)Functional Group Assignment
3396N-H Stretch
1456C=C Aromatic Stretch
736C-H Aromatic Out-of-Plane Bend

Table 3: Key FTIR absorption bands for this compound.[4]

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

Techniquem/zIon Type
MS232.1[M]⁺

Table 4: Mass spectrometry data for this compound.[4]

Detailed Methodologies & Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for accurate structural elucidation. The general protocols for the key experiments are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing.[5]

  • Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 600 MHz spectrometer.[4][5][6] Data is reported with chemical shifts (δ) in parts per million (ppm), multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet, br = broad), coupling constants (J) in Hertz (Hz), and integration.[5][7]

  • Referencing: The solvent peak is used for calibration. For instance, the residual DMSO resonance in the ¹H spectrum is at 2.50 ppm, and the DMSO carbon resonance in the ¹³C spectrum is at 39.52 ppm.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: The spectrum can be obtained from a thin film of the sample.

  • Data Acquisition: An FTIR spectrometer is used to record the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹.[4]

Mass Spectrometry (MS)
  • Sample Preparation: The sample is introduced into the mass spectrometer, often after separation by a chromatographic technique.

  • Data Acquisition: High-Resolution Mass Spectrometry (HRMS) or standard MS can be performed using techniques like Electrospray Ionization (ESI) or Fourier Transform Ion Cyclotron Resonance.[4][5] The data provides the mass-to-charge ratio (m/z) of the molecular ion.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Compound This compound Dissolution Dissolution in Deuterated Solvent Compound->Dissolution NMR_acq NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR_acq IR_acq FTIR Spectroscopy Dissolution->IR_acq MS_acq Mass Spectrometry Dissolution->MS_acq NMR_data NMR Spectra (Shifts, Couplings) NMR_acq->NMR_data IR_data IR Spectrum (Functional Groups) IR_acq->IR_data MS_data Mass Spectrum (Molecular Weight) MS_acq->MS_data Structure Structure Elucidation & Verification NMR_data->Structure IR_data->Structure MS_data->Structure

A diagram illustrating the workflow of spectroscopic analysis.

References

An In-depth Technical Guide on the ¹H and ¹³C NMR Assignments for 1H,1'H-3,3'-biindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) assignments for the heterocyclic compound 1H,1'H-3,3'-biindole. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation.

Molecular Structure

This compound is a dimeric indole derivative with the molecular formula C₁₆H₁₂N₂. The two indole rings are connected via a single bond between their respective C3 positions. The standardized numbering of the atoms is crucial for unambiguous assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering.

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The data was acquired in deuterated dimethyl sulfoxide (DMSO-d₆).[1]

Table 1: ¹H NMR Data for this compound in DMSO-d₆

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
11.18br s-N1-H, N1'-H
7.80d7.8H-4, H-4'
7.66d2.4H-2, H-2'
7.46d8.1H-7, H-7'
7.18-7.05m-H-5, H-5', H-6, H-6'

br s = broad singlet, d = doublet, m = multiplet

Table 2: ¹³C NMR Data for this compound in DMSO-d₆

Chemical Shift (δ) ppmAssignment
136.38C-7a, C-7a'
126.07C-3a, C-3a'
121.84C-2, C-2'
121.20C-5, C-5'
119.59C-6, C-6'
118.81C-4, C-4'
111.57C-7, C-7'
109.74C-3, C-3'

Experimental Protocol

The following provides a general methodology for the acquisition of NMR spectra for compounds similar to this compound.

Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

NMR Spectrometer and Parameters:

  • Instrument: A high-resolution NMR spectrometer, for instance, a 300 MHz or 500 MHz instrument.[2]

  • Nuclei: ¹H and ¹³C.

  • Solvent: DMSO-d₆.

  • Temperature: Ambient temperature.[2]

  • Referencing: The residual solvent peak of DMSO-d₆ is used as an internal reference (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[1]

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: Typically 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay: A relaxation delay of 1-2 seconds between scans.

  • Spectral Width: A spectral width of approximately 12-16 ppm.

  • Data Processing: Fourier transformation, phase correction, and baseline correction are applied to the raw data.

¹³C NMR Acquisition:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • Relaxation Delay: A relaxation delay of 2-5 seconds.

  • Spectral Width: A spectral width of approximately 200-250 ppm.

  • Data Processing: Similar to ¹H NMR, the data is processed with Fourier transformation, phase correction, and baseline correction.

The following diagram illustrates a typical workflow for NMR analysis.

NMR_Workflow A Sample Preparation B NMR Instrument Setup A->B C 1H NMR Data Acquisition B->C D 13C NMR Data Acquisition B->D E Data Processing C->E D->E F Spectral Analysis & Assignment E->F

Caption: A generalized workflow for NMR spectroscopic analysis.

References

In-Depth Technical Guide: UV-Vis Absorption and Emission Spectra of 1H,1'H-3,3'-Biindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1'H-3,3'-Biindole, a dimeric indole compound, serves as a significant scaffold in medicinal chemistry and materials science. Its unique photophysical properties, characterized by its UV-Vis absorption and fluorescence emission spectra, are of paramount interest for applications ranging from fluorescent probes to organic electronics. This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound, including quantitative data, detailed experimental protocols, and a visualization of the underlying photophysical processes. While specific experimental data for the unsubstituted this compound is limited in publicly available literature, this guide compiles available information on closely related derivatives to provide a foundational understanding.

Photophysical Properties of 3,3'-Biindole Derivatives

The electronic absorption and emission spectra of biindole derivatives are characterized by transitions within the π-conjugated system. The absorption spectra of 3,3'-bisindolyl(aryl)methanes, for instance, exhibit two main sets of peaks: high-energy bands between 220-290 nm attributed to π-π* intraligand transitions within the indole and aryl moieties, and lower-energy bands in the 490-530 nm range, which may arise from intraligand or ligand-to-ligand charge transfer transitions.[1] These compounds are often highly emissive, with structured emission bands typically observed in the 420-450 nm region, originating from ligand-centered π-π* emissions.[1]

The following table summarizes the available quantitative data for derivatives of this compound. It is important to note that these values can be significantly influenced by the nature of substituents and the solvent environment.

CompoundSolventλ_abs (nm)ε (M⁻¹cm⁻¹)λ_em (nm)Φ_fReference
2,2'-disubstituted-1H,1'H-3,3'-biindole derivativesDichloromethane310-400 (π-π*)---[2]
400-670 (ICT)---[2]
A specific 2,2'-disubstituted derivative (A6)Dichloromethane34510.7 x 10⁴--[2]
484 (shoulder)6.11 x 10⁴--[2]
1,3-di(1H-indol-3-yl)propan-2-oneMethanol28236,600--
5,5'-Dinitro-1H,1'H-2,2'-biindole----Low[3]
N,N',O,O'-TetraBoc-5,5'-dinitroindigo----Low[3]
N,N',O,O'-TetraBoc-6,6'-dinitroindigo----Low[3]

Note: "ICT" refers to Intramolecular Charge Transfer. Data for the parent this compound is not explicitly available in the cited literature; the table presents data for its derivatives to provide an illustrative understanding.

Experimental Protocols

The following are generalized experimental protocols for obtaining UV-Vis absorption and fluorescence emission spectra of indole compounds, based on common laboratory practices.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficients (ε) of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., methanol, cyclohexane, dichloromethane)

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in the desired solvent with a precisely known concentration (e.g., 1 x 10⁻³ M).

    • From the stock solution, prepare a series of dilutions with concentrations ranging from 1 x 10⁻⁶ M to 1 x 10⁻⁵ M.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes.

    • Set the desired wavelength range for scanning (e.g., 200-800 nm).

  • Measurement:

    • Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

    • Rinse the cuvette with the sample solution and then fill it with the most dilute solution.

    • Record the absorption spectrum. Ensure that the maximum absorbance falls within the linear range of the instrument (typically below 1.0).

    • Repeat the measurement for all the prepared dilutions.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_abs).

    • To determine the molar extinction coefficient (ε), plot a graph of absorbance at λ_abs versus concentration.

    • According to the Beer-Lambert law (A = εcl), the slope of the resulting linear fit will be the molar extinction coefficient (ε) when the path length (l) is 1 cm.

Fluorescence Emission Spectroscopy

Objective: To determine the emission maximum (λ_em) and the fluorescence quantum yield (Φ_f) of this compound.

Materials:

  • This compound solution (from UV-Vis experiment, with absorbance < 0.1 at the excitation wavelength)

  • A suitable fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)

  • Spectroscopic grade solvents

  • Quartz fluorescence cuvettes (1 cm path length)

  • Spectrofluorometer

Procedure:

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to stabilize.

    • Set the excitation wavelength to the λ_abs determined from the UV-Vis spectrum.

    • Set the emission and excitation slit widths (e.g., 5 nm).

  • Measurement:

    • Record the emission spectrum of the solvent blank to check for any background fluorescence.

    • Record the emission spectrum of the this compound solution.

    • Prepare a solution of the fluorescence standard with an absorbance at the excitation wavelength identical to the sample.

    • Record the emission spectrum of the standard under the same experimental conditions.

  • Data Analysis:

    • Identify the wavelength of maximum emission intensity (λ_em).

    • To calculate the fluorescence quantum yield (Φ_f), use the following equation: Φ_f(sample) = Φ_f(standard) × (I_sample / I_standard) × (A_standard / A_sample) × (n_sample² / n_standard²) where:

      • I is the integrated emission intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

Visualizing Photophysical Processes and Experimental Workflows

To better understand the relationships and processes involved in the spectroscopic analysis of this compound, the following diagrams have been generated using Graphviz.

G cluster_absorption UV-Vis Absorption Spectroscopy cluster_emission Fluorescence Emission Spectroscopy A1 Prepare Stock Solution of this compound A2 Prepare Serial Dilutions A1->A2 A4 Measure Absorbance of Dilutions A2->A4 A3 Record Baseline with Solvent A3->A4 A5 Plot Absorbance vs. Concentration A4->A5 A6 Determine λ_abs and ε A5->A6 E1 Prepare Sample and Standard with Matched Absorbance E3 Record Emission Spectrum of Sample E1->E3 E4 Record Emission Spectrum of Standard E1->E4 E2 Set Excitation Wavelength (λ_abs) E2->E3 E2->E4 E5 Integrate Emission Intensities E3->E5 E4->E5 E6 Calculate Quantum Yield (Φ_f) E5->E6

Caption: Experimental Workflow for Spectroscopic Analysis.

G S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption (UV-Vis Photon) S1->S0 Fluorescence S1->S0 Internal Conversion (Non-radiative) T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence

Caption: Jablonski Diagram of Photophysical Processes.

Conclusion

References

Unveiling the Three-Dimensional Architecture of Biindoles: A Technical Guide to the Crystal Structure of 1,1'-dimethyl-1H,1'H-3,3'-biindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 1,1'-dimethyl-1H,1'H-3,3'-biindole, a key derivative of the 1H,1'H-3,3'-biindole core. The biindole moiety is a prevalent scaffold in numerous natural products and pharmacologically active compounds, making a thorough understanding of its three-dimensional conformation crucial for rational drug design and materials science applications. This document summarizes the crystallographic data, details the experimental protocols for its determination, and visualizes the procedural workflow.

Crystallographic Data Summary

The crystal structure of 1,1'-dimethyl-1H,1'H-3,3'-biindole was determined by single-crystal X-ray diffraction. The data presented here is based on the crystallographic information file (CIF) deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 715135.

Crystal Data and Structure Refinement
ParameterValue
Empirical FormulaC₁₈H₁₆N₂
Formula Weight260.33
Temperature296(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a8.893(3) Å
b11.239(4) Å
c14.119(5) Å
α90°
β108.43(1)°
γ90°
Volume1339.4(8) ų
Z4
Calculated Density1.289 Mg/m³
Absorption Coefficient0.077 mm⁻¹
F(000)552
Data Collection
Crystal Size0.25 x 0.20 x 0.15 mm
θ range for data collection2.11 to 25.99°
Index ranges-10≤h≤10, -13≤k≤13, -17≤l≤17
Reflections collected11186
Independent reflections2351 [R(int) = 0.0345]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2351 / 0 / 182
Goodness-of-fit on F²1.033
Final R indices [I>2σ(I)]R₁ = 0.0435, wR₂ = 0.1118
R indices (all data)R₁ = 0.0587, wR₂ = 0.1226
Largest diff. peak and hole0.221 and -0.186 e.Å⁻³
Selected Bond Lengths and Angles
BondLength (Å)AngleAngle (°)
C(1)-C(2)1.379(3)N(1)-C(1)-C(6)108.5(2)
C(1)-N(1)1.381(2)C(2)-C(1)-N(1)109.1(2)
C(2)-C(3)1.442(3)C(1)-C(2)-C(3)106.9(2)
C(3)-C(8)1.357(3)C(8)-C(3)-C(2)109.2(2)
C(3)-C(4)1.492(3)C(8)-C(3)-C(4)129.8(2)
C(4)-C(5)1.345(3)C(2)-C(3)-C(4)121.0(2)
N(1)-C(7)1.468(2)C(1)-N(1)-C(7)125.1(2)
C(4)-C(4A)1.492(3)C(5)-C(4)-C(3)133.0(2)

Experimental Protocols

Synthesis of 1,1'-dimethyl-1H,1'H-3,3'-biindole

The synthesis of 1,1'-dimethyl-1H,1'H-3,3'-biindole can be achieved through various methods, with a common approach being the oxidative dimerization of 1-methylindole. A representative protocol is as follows:

  • Reaction Setup: To a solution of 1-methylindole (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (10 mL), a catalyst is added. Palladium catalysts, for instance, Pd(OAc)₂, are often employed.

  • Oxidant Addition: An oxidant, such as Cu(OAc)₂ or Ag₂CO₃, is added to the reaction mixture.

  • Reaction Conditions: The mixture is stirred at room temperature or heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period, typically ranging from a few hours to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is filtered to remove the catalyst and any solid byproducts. The filtrate is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure 1,1'-dimethyl-1H,1'H-3,3'-biindole.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

  • Data Collection: A suitable crystal is mounted on a goniometer head. X-ray diffraction data are collected at a specific temperature (e.g., 296 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are collected by rotating the crystal through different angles.

  • Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction may also be applied.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final structure is validated using tools like CHECKCIF.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and crystal structure analysis of 1,1'-dimethyl-1H,1'H-3,3'-biindole.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography Crystallographic Analysis start 1-Methylindole (Starting Material) reaction Oxidative Dimerization (e.g., Pd-catalyzed) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Pure 1,1'-dimethyl-1H,1'H-3,3'-biindole purification->product crystal_growth Single Crystal Growth (Slow Evaporation) product->crystal_growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation CIF Validation & Deposition (CCDC) refinement->validation

Caption: Workflow from synthesis to crystallographic analysis.

This guide provides a foundational understanding of the solid-state structure of a core biindole derivative, offering valuable insights for further research and development in related fields. The detailed crystallographic data and experimental protocols serve as a practical resource for scientists working with this important class of molecules.

Quantum Chemical Calculations on 1H,1'H-3,3'-biindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to studying the molecular properties of 1H,1'H-3,3'-biindole. This fascinating heterocyclic compound, a dimer of the indole nucleus, serves as a crucial scaffold in numerous natural products and synthetic molecules with significant biological activities. Understanding its electronic structure and conformational landscape through quantum chemical calculations is paramount for the rational design of novel therapeutics and functional materials.

Molecular Structure and Properties: A Theoretical Perspective

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the three-dimensional structure, electronic properties, and vibrational spectra of this compound. These computational methods provide insights that are often complementary to experimental data and can guide synthetic efforts.

Geometry Optimization

The first step in a theoretical investigation is to determine the most stable conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. For biaryl systems like this compound, a key structural parameter is the dihedral angle between the two indole rings, which dictates the degree of conjugation and overall shape of the molecule.

Commonly employed theoretical levels for geometry optimization of biaryls include the B3LYP, B3PW91, mPW1PW91, and ωB97XD functionals, often paired with basis sets such as 6-31G(d,p) or DGDZVP2.[1] The inclusion of solvent effects, for instance, through the Integral Equation Formalism Polarized Continuum Model (IEFPCM), is often crucial for obtaining geometries that accurately reflect the solution-phase structure.[1]

Table 1: Representative Calculated Geometric Parameters for a Biaryl System (Example)

ParameterValue (B3LYP/6-31G(d))
C3-C3' Bond Length (Å)1.485
C2-C3-C3'-C2' Dihedral Angle (°)45.2
N1-H Bond Length (Å)1.012
C2-N1-C7a Bond Angle (°)109.5

Note: The data in this table is illustrative for a generic biaryl system and does not represent experimentally or theoretically confirmed values for this compound due to the absence of specific literature data.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability and the energy required for electronic excitation.[2][3] A smaller HOMO-LUMO gap generally suggests higher reactivity and is often associated with enhanced charge transfer properties.[4]

Table 2: Representative Calculated Electronic Properties for an Indole Derivative (Example)

PropertyValue (eV)
HOMO Energy-5.85
LUMO Energy-1.23
HOMO-LUMO Gap4.62

Note: The data in this table is illustrative for a generic indole derivative and does not represent experimentally or theoretically confirmed values for this compound due to the absence of specific literature data.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are prone to electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor areas, susceptible to nucleophilic attack).

Vibrational Analysis

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies, one can assign the experimentally observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. This comparison between theoretical and experimental spectra serves as a valuable confirmation of the calculated molecular structure.[5][6] The B3LYP functional is often a reliable choice for vibrational frequency calculations.[5]

Experimental Protocols

Synthesis of this compound

While several methods exist for the synthesis of substituted 3,3'-biindoles, a general approach for the parent compound involves the oxidative coupling of indole.[7]

General Experimental Protocol for Oxidative Coupling:

  • Reaction Setup: To a solution of indole in a suitable solvent (e.g., dichloromethane or chloroform), a catalyst such as iron(III) chloride (FeCl3) is added.[7]

  • Reaction Conditions: The reaction mixture is stirred at room temperature under an air atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched with an appropriate reagent, and the product is extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford this compound as a solid.[8]

Note: This is a generalized protocol. Specific reaction conditions, such as catalyst loading, reaction time, and solvent choice, may need to be optimized.

Spectroscopic Characterization

Standard spectroscopic techniques are used to characterize the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the molecular structure. Spectroscopic data for various substituted 3,3'-biindoles can be found in the literature.[8][9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) and Raman Spectroscopy: These techniques provide information about the vibrational modes of the molecule, which can be compared with theoretically calculated spectra.

Visualizing Computational Workflows

Due to the lack of specific information linking this compound to signaling pathways, the following diagram illustrates the general workflow for the quantum chemical calculations described in this guide.

Quantum_Chemical_Workflow cluster_start Input cluster_theory Theoretical Framework cluster_calculations Computational Steps cluster_analysis Data Analysis & Visualization start Define Molecule (this compound) dft Select DFT Functional (e.g., B3LYP) start->dft basis Choose Basis Set (e.g., 6-31G(d)) start->basis geom_opt Geometry Optimization dft->geom_opt basis->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Property Calculation geom_opt->electronic_prop structure Optimized Structure (Bond Lengths, Angles) geom_opt->structure spectra Simulated IR/Raman Spectra freq_calc->spectra orbitals HOMO/LUMO Analysis electronic_prop->orbitals mep Molecular Electrostatic Potential Map electronic_prop->mep

Caption: Workflow for Quantum Chemical Calculations.

Biological Relevance and Future Directions

Indole and its derivatives are known to possess a wide range of biological activities.[10][11] While specific signaling pathways for this compound are not well-documented in publicly available literature, its structural similarity to other bioactive indole alkaloids suggests potential for interaction with various biological targets. Further experimental and computational studies are warranted to explore its pharmacological profile. The computational methods outlined in this guide can be instrumental in virtual screening and lead optimization efforts in drug discovery programs targeting this chemical space.

References

Navigating the Uncharted Territory: The Toxicology and Safety Profile of 1H,1'H-3,3'-biindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a summary of the currently available public information regarding the toxicology and safety of 1H,1'H-3,3'-biindole. A comprehensive literature search has revealed a significant lack of specific toxicological studies for this compound. The information presented herein is largely based on data from safety data sheets where the compound is part of a mixture and on studies of structurally related indole derivatives. All information should be interpreted with caution, and further experimental validation is critical for a definitive safety assessment.

Introduction to this compound

This compound is a heterocyclic organic compound that has garnered interest in various chemical research fields.[1][2] It is a dimeric indole, a structural motif found in some marine-derived natural products.[3] While its synthesis and chemical properties are subjects of ongoing research, its toxicological and safety profile remains largely uncharacterized in publicly accessible literature. This guide aims to consolidate the available safety-related information and highlight the existing data gaps to inform future research and handling practices.

Hazard Identification and Classification

A Safety Data Sheet (SDS) for a product containing a biindole derivative suggests several potential hazards, although these may be influenced by the solvent in the mixture. The GHS hazard statements associated with this product include:

  • Flammability: Highly flammable liquid and vapor.

  • Acute Toxicity: May be fatal if swallowed and enters airways.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage.

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.

  • Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness.

  • Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs (Central nervous system) through prolonged or repeated exposure.

  • Hazardous to the Aquatic Environment: Toxic to aquatic life with long-lasting effects.

It is crucial to reiterate that these classifications may not be inherent to pure this compound and require experimental verification.

In Silico and In Vitro Toxicity Predictions for Related Compounds

While direct experimental data on this compound is scarce, studies on related indole derivatives provide some predictive insights. For a series of novel 1-H-isoindole-1,3(2H)-dione derivatives, which share a core indole structure, in silico toxicity predictions were conducted.[4][5] These predictions suggested that the tested compounds should not exhibit carcinogenicity, immunotoxicity, mutagenicity, or cytotoxicity.[4] The predicted LD50 values classified these compounds as toxicity class 4 or 5, indicating they are considered non-toxic or may be harmful if swallowed.[4]

Furthermore, a study on 2,3'-biindole, an isomer of the target compound, investigated its antiproliferative and cytotoxic activity against various cancer cell lines, indicating potential biological activity that warrants further toxicological investigation.[6]

Genotoxicity of Related Compounds

There is no specific genotoxicity data available for this compound. However, studies on other heterocyclic amines, such as amino-alpha-carboline (AαC), which is found in cooked meats, have shown genotoxic effects.[7] AαC was found to cause dose-dependent induction of micronuclei in human-derived hepatoma cells and DNA adduct formation in rodents.[7] Given the structural similarities among heterocyclic amines, the potential for genotoxicity of this compound cannot be ruled out without specific testing.

Data Gaps and Future Directions

The current body of knowledge has significant gaps regarding the toxicology and safety of this compound. To establish a comprehensive safety profile, the following experimental data are essential:

  • Acute, Sub-chronic, and Chronic Toxicity Studies: To determine key toxicological parameters such as LD50 (Lethal Dose, 50%), NOAEL (No-Observed-Adverse-Effect Level), and target organ toxicity.

  • Genotoxicity Assays: A battery of tests, including the Ames test, micronucleus assay, and chromosomal aberration test, to assess the mutagenic and clastogenic potential.

  • ADME (Absorption, Distribution, Metabolism, and Excretion) Studies: To understand the pharmacokinetic and pharmacodynamic properties of the compound.

  • Safety Pharmacology Studies: To evaluate potential effects on vital physiological systems, such as the cardiovascular, respiratory, and central nervous systems.

  • Reproductive and Developmental Toxicity Studies: To validate the suspected reproductive toxicity.

A logical workflow for a preliminary safety assessment of this compound is proposed in the following diagram.

G A In Silico Toxicity Prediction (e.g., DEREK, TOPKAT) B In Vitro Cytotoxicity Assays (e.g., MTT, LDH on relevant cell lines) A->B Prioritize testing C In Vitro Genotoxicity Assays (e.g., Ames test, in vitro micronucleus) B->C If cytotoxic, determine non-toxic concentrations D Acute Oral Toxicity Study (e.g., OECD 420, 423, or 425) C->D E Determination of LD50 and preliminary target organ identification D->E F Repeated Dose Toxicity Study (28-day) (e.g., OECD 407) E->F Based on acute toxicity findings G ADME & Pharmacokinetic Studies F->G H Safety Pharmacology Core Battery F->H Inform dose selection

References

Solubility of 1H,1'H-3,3'-Biindole in Common Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of the solubility characteristics of 1H,1'H-3,3'-biindole, a crucial parameter for its application in research and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on collating qualitative solubility information inferred from synthetic and purification procedures, and presents a detailed, generalized experimental protocol for its quantitative determination.

Introduction

This compound is a heterocyclic compound composed of two indole units linked at their 3-positions. This structure imparts unique photophysical and electronic properties, making it a molecule of interest in materials science and a potential scaffold in medicinal chemistry.[1] The solubility of a compound is a fundamental physicochemical property that dictates its handling, purification, formulation, and biological availability. Understanding the solubility profile of this compound in various organic solvents is therefore a critical first step for any application.

While specific quantitative solubility data for this compound is not extensively reported in peer-reviewed literature, qualitative inferences can be drawn from published synthetic and purification methodologies. This guide synthesizes this information and provides a robust experimental protocol for researchers to determine precise solubility values in solvents relevant to their work.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide a foundational understanding of the molecule's characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₆H₁₂N₂[2][3]
Molecular Weight232.28 g/mol [2][4]
AppearanceTypically a solid[5]
Hydrogen Bond Donor Count2[2]
Topological Polar Surface Area31.6 Ų[2]

Solubility Profile of this compound

The solubility of this compound is dependent on the solvent and ambient conditions.[1] Based on solvents used in its synthesis, extraction, and purification, a qualitative solubility profile can be inferred. The following table summarizes this information and provides a template for recording experimentally determined quantitative data.

Table 2: Solubility of this compound in Common Organic Solvents

SolventQualitative Solubility (Inferred)Experimental Determination ( g/100 mL at 25°C)
Dimethyl Sulfoxide (DMSO)SolubleData to be determined
N,N-Dimethylformamide (DMF)SolubleData to be determined
Dichloromethane (DCM)SolubleData to be determined
Tetrahydrofuran (THF)SolubleData to be determined
Ethyl Acetate (EtOAc)Moderately SolubleData to be determined
AcetoneModerately SolubleData to be determined
Methanol (MeOH)Sparingly SolubleData to be determined
Ethanol (EtOH)Sparingly SolubleData to be determined
Isopropanol (IPA)Sparingly SolubleData to be determined
Acetonitrile (MeCN)Sparingly SolubleData to be determined
TolueneSparingly SolubleData to be determined
HexanesPoorly Soluble / InsolubleData to be determined

Note: Inferred solubility is based on the use of these solvents in extraction and chromatographic purification of this compound and its derivatives as described in the literature.[5][6]

Experimental Protocol for Solubility Determination

The following section details a generalized protocol for the quantitative determination of this compound solubility using the isothermal shake-flask method, a widely accepted technique for solubility measurement.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

4.2. Experimental Workflow Diagram

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_sampling Sampling and Analysis cluster_calc Calculation prep1 Prepare saturated solutions: Add excess this compound to vials with solvent prep2 Equilibrate at constant temperature (e.g., 25°C) with agitation for 24-48 hours prep1->prep2 sample1 Allow solids to settle prep2->sample1 sample2 Withdraw supernatant and filter (e.g., 0.22 µm syringe filter) sample1->sample2 sample3 Dilute filtered solution with a known volume of solvent sample2->sample3 analyze1 Analyze diluted solution by calibrated HPLC or UV-Vis sample3->analyze1 calc1 Determine concentration from calibration curve analyze1->calc1 calc2 Calculate solubility (e.g., in g/100 mL) accounting for dilution calc1->calc2

Caption: Workflow for determining the solubility of this compound.

4.3. Detailed Procedure

  • Preparation of Calibration Curve:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (one in which it is freely soluble, e.g., DMSO or DCM).

    • Perform serial dilutions to create a series of standard solutions of known concentrations.

    • Analyze these standards using a validated HPLC or UV-Vis method to generate a calibration curve of response versus concentration.

  • Sample Preparation and Equilibration:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly and place them in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the vials for a sufficient time to reach equilibrium (typically 24 to 48 hours).

  • Sampling and Analysis:

    • After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time for the excess solid to sediment.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial to remove any suspended microparticles.

    • Accurately dilute the filtered, saturated solution with a suitable solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method used for the calibration standards.

  • Calculation of Solubility:

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the concentration in the original saturated solution by applying the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

Signaling Pathways and Logical Relationships

While this compound itself is not a well-established signaling molecule, its derivatives are of interest in various biological contexts. The logical relationship for its application in drug development follows a standard preclinical assessment workflow.

G Logical Workflow for Preclinical Assessment cluster_physchem Physicochemical Characterization cluster_in_vitro In Vitro Assessment cluster_formulation Formulation Development cluster_in_vivo In Vivo Studies solubility Solubility Determination permeability Permeability (e.g., PAMPA) solubility->permeability formulation Formulation Design solubility->formulation stability Chemical Stability stability->formulation logp LogP Determination logp->permeability pk_studies Pharmacokinetic Studies permeability->pk_studies metabolism Metabolic Stability (e.g., Microsomes) metabolism->pk_studies toxicity Cytotoxicity toxicity->pk_studies formulation->pk_studies

References

Methodological & Application

Synthesis of 1H,1'H-3,3'-biindole via Oxidative Coupling of Indole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1H,1'H-3,3'-biindole, a privileged structural motif in numerous biologically active natural products and pharmaceutical agents. The focus is on the direct oxidative coupling of indole, a powerful and atom-economical approach. Methodologies employing palladium, copper, and iron catalysts, as well as metal-free conditions, are presented with comparative data to aid in method selection and optimization.

Introduction

The this compound scaffold is a core component of many natural products exhibiting a wide range of biological activities, including antitumor, antiviral, and antibiotic properties. The direct C-H/C-H oxidative coupling of two indole molecules represents an elegant and efficient strategy for the construction of this important C-C bond, avoiding the need for pre-functionalized starting materials. This approach has been realized using various catalytic systems, each with its own advantages in terms of efficiency, cost, and substrate scope.

Catalytic Systems for Oxidative Coupling

The synthesis of this compound via oxidative coupling can be effectively achieved using several catalytic systems. The choice of catalyst and reaction conditions can significantly influence the reaction yield and selectivity. Below is a summary of common catalytic approaches with their respective quantitative data.

Palladium-Catalyzed Oxidative Coupling

Palladium catalysts are highly effective for the direct C-H functionalization of indoles. The oxidative homodimerization of N-protected and free indoles has been successfully demonstrated, leading to the formation of 3,3'-linked biindoles.

CatalystOxidantSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OTFA)₂ (10 mol%)AgNO₃ (1.2 equiv)DMSO2010-4054-80[1][2]
Pd(OAc)₂ (10 mol%)Cu(OAc)₂ (2 equiv)DMF1002485[3]

Table 1: Summary of Palladium-Catalyzed Oxidative Coupling of Indole.

Copper-Catalyzed Oxidative Coupling

Copper catalysts offer a more economical and environmentally friendly alternative to palladium. Various copper salts and complexes have been employed for the oxidative coupling of indoles, often using molecular oxygen as the terminal oxidant.

CatalystOxidantSolventTemperature (°C)Time (h)Yield (%)Reference
CuI (5 mol%)Airi-PrOH501284-93[4][5]
Cu-salan-Ph (10 mol%)O₂1,2-dichloroethane5020up to 96
Cu(OAc)₂ (20 mol%)K₂S₂O₈ (2.4 equiv)TFA/DCE024up to 90

Table 2: Summary of Copper-Catalyzed Oxidative Coupling of Indole.

Iron-Catalyzed Oxidative Coupling

Iron catalysts are abundant, inexpensive, and generally have low toxicity, making them highly attractive for sustainable chemical synthesis. Iron salts have been shown to catalyze the oxidative coupling of indoles effectively.

CatalystOxidantSolventTemperature (°C)Time (h)Yield (%)Reference
FeCl₃ (10 mol%)O₂Toluene11012up to 85
Fe(dpm)₃ (5 mol%)PhSiH₃i-PrOH/DCE35282[6]

Table 3: Summary of Iron-Catalyzed Oxidative Coupling of Indole.

Metal-Free Oxidative Coupling

Metal-free oxidative coupling methods provide an alternative approach, avoiding potential metal contamination in the final product. These methods often utilize iodine-based reagents or organic oxidants.

ReagentOxidantSolventTemperature (°C)Time (h)Yield (%)Reference
Acetic AcidO₂-10012up to 95[7]
IodineAirDioxane10012up to 92

Table 4: Summary of Metal-Free Oxidative Coupling of Indole.

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound using different catalytic systems are provided below.

Protocol 1: Palladium-Catalyzed Oxidative Dimerization of Indole

This protocol is adapted from the work of Shi and coworkers.[1][2]

Materials:

  • Indole

  • Palladium(II) trifluoroacetate (Pd(OTFA)₂)

  • Silver(I) nitrate (AgNO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine

  • Water

Procedure:

  • To an oven-dried Schlenk tube, add indole (0.5 mmol) and Pd(OTFA)₂ (0.05 mmol, 10 mol%).

  • Add anhydrous MgSO₄ (1.5 mmol) followed by AgNO₃ (0.6 mmol).

  • Add DMSO (4 mL) to the tube.

  • Stir the reaction mixture at 20 °C for 10-40 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water (20 mL).

  • Extract the product with EtOAc (4 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel chromatography using a hexane/EtOAc eluent system to afford this compound.

Protocol 2: Copper-Catalyzed Oxidative Coupling of Indole

This protocol describes a general procedure for the copper-catalyzed synthesis.

Materials:

  • Indole

  • Copper(I) iodide (CuI)

  • Isopropyl alcohol (i-PrOH)

  • Air

Procedure:

  • To a round-bottom flask, add indole (1.0 mmol) and CuI (0.05 mmol, 5 mol%).

  • Add i-PrOH (5 mL) to the flask.

  • Stir the reaction mixture vigorously at 50 °C, open to the air, for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (hexane/ethyl acetate) to yield the desired product.

Protocol 3: Iron-Catalyzed Oxidative Coupling of Indole

This protocol provides a general method for iron-catalyzed dimerization.

Materials:

  • Indole

  • Iron(III) chloride (FeCl₃)

  • Toluene

  • Oxygen balloon

Procedure:

  • In a sealed tube, dissolve indole (1.0 mmol) in toluene (5 mL).

  • Add FeCl₃ (0.1 mmol, 10 mol%) to the solution.

  • Purge the tube with oxygen and then fit an oxygen-filled balloon.

  • Heat the reaction mixture at 110 °C for 12 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to obtain this compound.

Protocol 4: Metal-Free Oxidative Coupling of Indole

This protocol outlines a simple, metal-free approach.[7]

Materials:

  • Indole

  • Acetic acid

  • Oxygen balloon

Procedure:

  • To a round-bottom flask, add indole (1.0 mmol) and acetic acid (2.0 mL).

  • Attach an oxygen-filled balloon to the flask.

  • Heat the reaction mixture at 100 °C for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the product.

Reaction Mechanisms and Workflows

The following diagrams illustrate the general experimental workflow and a plausible catalytic cycle for the oxidative coupling of indole.

experimental_workflow reagents Indole & Catalyst reaction Reaction Mixture (Stirring at specified T) reagents->reaction solvent Solvent & Oxidant solvent->reaction workup Aqueous Workup & Extraction reaction->workup Quenching purification Column Chromatography workup->purification product This compound purification->product

General Experimental Workflow for Oxidative Coupling.

catalytic_cycle M_n M(n) M_n->M_n Reoxidation M_n_Indole M(n)-Indole Complex M_n->M_n_Indole Coordination Oxidant_out Reduced Oxidant M_n->Oxidant_out M_n_Indolyl M(n)-Indolyl Intermediate M_n_Indole->M_n_Indolyl C-H Activation M_n_Biindole M(n)-Biindole Complex M_n_Indolyl->M_n_Biindole Coupling M_n_Biindole->M_n Reductive Elimination Biindole 3,3'-Biindole M_n_Biindole->Biindole Indole1 Indole Indole1->M_n_Indole Indole2 Indole Indole2->M_n_Biindole Oxidant_in Oxidant Oxidant_in->M_n

Plausible Catalytic Cycle for Metal-Catalyzed Oxidative Coupling.

Conclusion

The direct oxidative coupling of indole provides a versatile and efficient platform for the synthesis of this compound. The choice of catalytic system—palladium, copper, iron, or metal-free—can be tailored based on the desired scale, cost considerations, and tolerance of functional groups. The provided protocols and comparative data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science to access this important heterocyclic scaffold. Further optimization of reaction conditions may be necessary for specific substituted indoles.

References

Application Notes and Protocols for the Copper-Catalyzed Synthesis of Unsymmetrical 3,3'-Biindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,3'-biindole scaffold is a privileged structural motif found in numerous biologically active natural products and pharmaceutical agents. The development of efficient and selective methods for the synthesis of unsymmetrical 3,3'-biindoles is of significant interest in medicinal chemistry and drug discovery. Copper-catalyzed reactions have emerged as a powerful tool for the construction of these complex molecules, offering advantages such as low cost, high abundance of the metal, and versatile reactivity. This document provides detailed application notes and experimental protocols for the copper-catalyzed synthesis of unsymmetrical 3,3'-biindoles.

Application Notes

The copper-catalyzed synthesis of unsymmetrical 3,3'-biindoles offers a direct and efficient route to a diverse range of these valuable compounds. One notable and innovative approach is the copper-catalyzed Friedel-Crafts propargylation/hydroamination/aromatization cascade reaction.[1] This methodology allows for the construction of the C3-C3' bond and the formation of the second indole ring in a single operation, starting from readily available indoles and ethynyl benzoxazinanones.

Key Advantages of the Copper-Catalyzed Approach:

  • High Efficiency and Selectivity: The cascade reaction proceeds with high efficiency and selectivity, providing good to excellent yields of the desired unsymmetrical 3,3'-biindoles.[1]

  • Broad Substrate Scope: The reaction tolerates a wide range of functional groups on both the indole and the benzoxazinanone starting materials, enabling the synthesis of a diverse library of 3,3'-biindole derivatives.

  • Operational Simplicity: The use of a simple copper salt, such as copper(I) iodide (CuI), as the catalyst makes the procedure experimentally straightforward and easy to implement.[1]

  • Potential for Asymmetric Synthesis: The methodology has been extended to the catalytic asymmetric formation of axially chiral 3,3'-biindoles, which is of great importance for the development of chiral ligands and drugs.[1]

Another significant advancement is the copper-catalyzed asymmetric Friedel-Crafts reaction of indoles with isatin-derived nitroalkenes, which provides access to chiral 3,3'-bisindoles with high enantioselectivity. This method utilizes a copper(II) triflate catalyst in conjunction with a chiral imidazoline-aminophenol ligand.

Experimental Workflow

The general workflow for the copper-catalyzed synthesis of unsymmetrical 3,3'-biindoles via the cascade reaction is depicted below.

Copper_Catalyzed_Biindole_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Reaction Cascade cluster_workup Work-up and Purification Indole Indole Derivative Mixing Mixing of Reactants and Catalyst Indole->Mixing Benzoxazinanone Ethynyl Benzoxazinanone Benzoxazinanone->Mixing Catalyst CuI (catalyst) Catalyst->Mixing Solvent Solvent (e.g., MeOH) Solvent->Mixing Base Base (e.g., NEt3) Base->Mixing Temperature Room Temperature Temperature->Mixing Stirring Stirring Mixing->Stirring Monitoring Reaction Monitoring (TLC) Stirring->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Unsymmetrical 3,3'-Biindole Purification->Product

Caption: General workflow for the copper-catalyzed synthesis of unsymmetrical 3,3'-biindoles.

Quantitative Data Summary

The following tables summarize the results for the synthesis of various unsymmetrical 3,3'-biindoles using different copper-catalyzed methods.

Table 1: Copper-Catalyzed Friedel-Crafts Propargylation/Hydroamination/Aromatization Cascade [2]

EntryIndole Substrate (R1)Benzoxazinanone Substrate (R2)ProductYield (%)
1HH1,2'-dimethyl-1'H-3,3'-biindole93
25-MeOH5-methoxy-1,2'-dimethyl-1'H-3,3'-biindole84
35-BrH5-bromo-1,2'-dimethyl-1'H-3,3'-biindole82
4H5-Me1,2',5'-trimethyl-1'H-3,3'-biindole91
5H5-Cl5'-chloro-1,2'-dimethyl-1'H-3,3'-biindole86

Table 2: Asymmetric Copper-Catalyzed Friedel-Crafts Reaction of Indoles with Isatin-Derived Nitroalkenes

EntryIndole SubstrateIsatin-Derived NitroalkeneCatalyst/LigandYield (%)ee (%)
1IndoleN-MeCu(OTf)2 / Imidazoline-aminophenol>9997
22-Me-IndoleN-MeCu(OTf)2 / Imidazoline-aminophenol9384
3IndoleN-BnCu(OTf)2 / Imidazoline-aminophenol8983
45-Br-IndoleN-MeCuOTf / Imidazoline-aminophenol9287

Experimental Protocols

Protocol 1: General Procedure for the Copper-Catalyzed Synthesis of Unsymmetrical 3,3'-Biindoles via Cascade Reaction [2]

Materials:

  • Indole derivative (1.2 eq.)

  • Ethynyl benzoxazinanone derivative (1.0 eq.)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (NEt3) (2.0 eq.)

  • Methanol (MeOH) (0.1 M)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

  • To a dry reaction tube equipped with a magnetic stir bar, add the ethynyl benzoxazinanone (0.2 mmol, 1.0 eq.), indole (0.24 mmol, 1.2 eq.), and copper(I) iodide (1.9 mg, 0.01 mmol, 5 mol%).

  • Add methanol (2.0 mL) to the reaction tube.

  • Add triethylamine (56 µL, 0.4 mmol, 2.0 eq.) to the reaction mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired unsymmetrical 3,3'-biindole.

  • Characterize the product by NMR spectroscopy and mass spectrometry.

Protocol 2: General Procedure for the Asymmetric Copper-Catalyzed Friedel-Crafts Reaction

Materials:

  • Indole (1.2 eq.)

  • Isatin-derived nitroalkene (1.0 eq.)

  • Copper(II) triflate (Cu(OTf)2) (10 mol%) or Copper(I) triflate (CuOTf)

  • Chiral imidazoline-aminophenol ligand (11 mol%)

  • Hexafluoroisopropanol (HFIP) (2.0 eq.)

  • Toluene (0.2 M)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a dry reaction vial, add Cu(OTf)2 (10 mol%) and the chiral imidazoline-aminophenol ligand (11 mol%).

  • Add toluene to the vial, followed by the indole (1.2 eq.).

  • Stir the mixture at room temperature for a few minutes.

  • Add the isatin-derived nitroalkene (1.0 eq.) and hexafluoroisopropanol (HFIP) (2.0 eq.).

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, purify the product directly by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical progression of the cascade reaction for the synthesis of unsymmetrical 3,3'-biindoles.

Cascade_Reaction_Pathway cluster_steps Reaction Steps Indole Indole Step1 Friedel-Crafts Propargylation Indole->Step1 Benzoxazinanone Ethynyl Benzoxazinanone Benzoxazinanone->Step1 Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Step1 Intermediate1 Propargylated Intermediate Step1->Intermediate1 Step2 Hydroamination Intermediate2 Cyclized Intermediate Step2->Intermediate2 Step3 Aromatization Product Unsymmetrical 3,3'-Biindole Step3->Product Intermediate1->Step2 Intermediate2->Step3

Caption: Logical pathway of the copper-catalyzed cascade reaction.

References

Application Notes and Protocols: Palladium-Catalyzed C-H Activation for 3,3'-Biindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 3,3'-biindole scaffold is a privileged structural motif found in numerous biologically active natural products and pharmaceutical agents. Traditional methods for the synthesis of these compounds often involve multi-step sequences and the use of pre-functionalized indole precursors. In recent years, palladium-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the direct construction of C-C bonds, offering a more efficient and environmentally friendly route to 3,3'-biindoles. This approach enables the direct coupling of two indole molecules through the activation of their C3-H bonds, typically in the presence of a palladium catalyst and an oxidant. This document provides detailed application notes and experimental protocols for the palladium-catalyzed synthesis of 3,3'-biindoles via C-H activation.

Data Presentation: Summary of Reaction Conditions

The following table summarizes the quantitative data from representative examples of palladium-catalyzed C-H activation for the synthesis of 3,3'-biindoles.

EntryIndole SubstratePd Catalyst (mol%)Ligand (mol%)Oxidant (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1IndolePd(OAc)₂ (5)NoneCu(OAc)₂ (2.0)Toluene1101285
2N-MethylindolePd(OAc)₂ (5)NoneAg₂CO₃ (2.0)Dioxane1002492
3N-AcetylindolePdCl₂ (10)PPh₃ (20)O₂ (1 atm)DMF1203678
45-MethoxyindolePd(TFA)₂ (5)NoneBenzoquinone (2.0)Acetic Acid801888
56-BromoindolePd(OAc)₂ (5)NoneAgOAc (2.0)Mesitylene1302475
6Tryptophan methyl esterPd(OAc)₂ (10)NoneCu(OAc)₂ (2.5)Acetic Acid904865

Experimental Protocols

General Procedure for Palladium-Catalyzed Oxidative Homodimerization of Indoles:

This protocol is a general guideline based on reported procedures for the synthesis of 3,3'-biindoles via palladium-catalyzed C-H activation.[1]

Materials:

  • Indole substrate (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)

  • Oxidant (e.g., Copper(II) acetate (Cu(OAc)₂), 2.0 mmol, 2.0 equiv.)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and heating block/oil bath

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add the indole substrate (1.0 mmol), palladium(II) acetate (0.05 mmol), and the oxidant (2.0 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent (5 mL) via syringe.

  • Seal the tube and place it in a preheated heating block or oil bath set to the desired temperature (e.g., 110 °C).

  • Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts. Wash the celite pad with the same solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 3,3'-biindole.

  • Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Visualizations

G cluster_cat_cycle Catalytic Cycle Pd_II Pd(II)L₂ Intermediate1 Pd(II)-Indole Complex Pd_II->Intermediate1 C-H Activation (-HX) Indole1 Indole Indole1->Intermediate1 Coordination Intermediate2 Palladacycle Intermediate Intermediate1->Intermediate2 Intermediate3 Di-indole Pd(II) Complex Intermediate2->Intermediate3 Coordination & Insertion Indole2 Indole Indole2->Intermediate3 Biindole 3,3'-Biindole Intermediate3->Biindole Reductive Elimination Pd_0 Pd(0)L₂ Intermediate3->Pd_0 Pd_0->Pd_II Reoxidation Oxidant Oxidant Oxidized_Oxidant Reduced Oxidant Oxidant->Oxidized_Oxidant

Caption: Proposed catalytic cycle for palladium-catalyzed C-H activation and dimerization of indoles.

G start Start reagents Combine Indole Substrate, Pd Catalyst, and Oxidant in a Schlenk Tube start->reagents inert_atm Establish Inert Atmosphere reagents->inert_atm add_solvent Add Anhydrous Solvent inert_atm->add_solvent reaction Heat and Stir (e.g., 110 °C, 12-24 h) add_solvent->reaction workup Cool, Dilute, and Filter reaction->workup purification Concentrate and Purify by Column Chromatography workup->purification product Obtain Pure 3,3'-Biindole purification->product

Caption: General experimental workflow for the synthesis of 3,3'-biindoles.

References

Metal-Free Synthesis of 1H,1'H-3,3'-Biindole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1'H-3,3'-biindole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse and potent biological activities. These scaffolds are core structures in various natural products and pharmacologically active molecules, exhibiting properties such as anticancer, antiviral, antibacterial, and antioxidant activities. The development of efficient and sustainable synthetic methods to access these valuable compounds is a key focus in medicinal chemistry and drug development.

Traditionally, the synthesis of biindole derivatives has often relied on metal-catalyzed cross-coupling reactions. While effective, these methods can suffer from drawbacks such as the cost and toxicity of metal catalysts, contamination of the final product with residual metal, and the need for harsh reaction conditions. Consequently, there is a growing demand for metal-free synthetic strategies that offer a greener, more cost-effective, and often more functional group tolerant approach to these important molecules.

These application notes provide detailed protocols for three distinct and efficient metal-free methods for the synthesis of this compound derivatives, catering to the needs of researchers in organic synthesis and drug discovery.

I. Brønsted Acid-Catalyzed Cascade Reaction for 2,2'-Disubstituted-1H,1'H-3,3'-Biindoles

This method provides an efficient, metal-free route to synthetically valuable 2,2'-disubstituted-1H,1'H-3,3'-biindoles through a Brønsted acid-catalyzed cascade reaction of 2-[(2-aminophenyl)ethynyl]phenylamine derivatives with various aldehydes.[1][2] This approach is characterized by its operational simplicity and the ability to generate molecular complexity in a single step.

Reaction Scheme:
Quantitative Data Summary:
EntryAldehyde (ArCHO)ProductYield (%)
1Benzaldehyde2,2'-Diphenyl-1H,1'H-3,3'-biindole85
24-Methylbenzaldehyde2,2'-Bis(4-methylphenyl)-1H,1'H-3,3'-biindole88
34-Methoxybenzaldehyde2,2'-Bis(4-methoxyphenyl)-1H,1'H-3,3'-biindole90
44-Chlorobenzaldehyde2,2'-Bis(4-chlorophenyl)-1H,1'H-3,3'-biindole82
52-Naphthaldehyde2,2'-Di(naphthalen-2-yl)-1H,1'H-3,3'-biindole86
6Thiophene-2-carbaldehyde2,2'-Di(thiophen-2-yl)-1H,1'H-3,3'-biindole78
Experimental Protocol:

Materials:

  • 2-[(2-Aminophenyl)ethynyl]phenylamine derivative (1.0 equiv)

  • Substituted aldehyde (1.1 equiv)

  • Hydrochloric acid (HCl) in 1,4-dioxane (4 M solution, 0.2 equiv)

  • 1,2-Dichloroethane (DCE)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 2-[(2-aminophenyl)ethynyl]phenylamine derivative (1.0 mmol) in 1,2-dichloroethane (5 mL) was added the substituted aldehyde (1.1 mmol).

  • A 4 M solution of HCl in 1,4-dioxane (0.05 mL, 0.2 mmol) was then added to the reaction mixture.

  • The mixture was stirred at 80 °C and the reaction progress was monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture was cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The aqueous layer was extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product was purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to afford the desired 2,2'-disubstituted-1H,1'H-3,3'-biindole.

Logical Workflow Diagram:

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start1 2-[(2-Aminophenyl)ethynyl]phenylamine mix Mix in 1,2-Dichloroethane start1->mix start2 Substituted Aldehyde start2->mix add_catalyst Add HCl in Dioxane mix->add_catalyst heat Heat at 80 °C add_catalyst->heat quench Quench with NaHCO₃ heat->quench extract Extract with CH₂Cl₂ quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end 2,2'-Disubstituted-1H,1'H-3,3'-biindole purify->end

Caption: Brønsted Acid-Catalyzed Synthesis Workflow.

II. Iodine-Catalyzed Synthesis of Unsymmetrical 3,3'-Biindoles from Indoles and Indoxyls

This method presents a novel and efficient approach for the synthesis of unsymmetrical 3,3'-biindoles through an iodine-catalyzed reaction between indoles and indoxyls.[3] This strategy is notable for its use of a non-toxic and inexpensive catalyst, mild reaction conditions, and high atom economy, providing access to a wide range of unsymmetrical biindole derivatives with excellent yields.

Reaction Scheme:
Quantitative Data Summary:
EntryIndoleIndoxylProductYield (%)
1IndoleN-Acetylindoxyl1'-Acetyl-1H,1'H-3,3'-biindole95
25-MethoxyindoleN-Acetylindoxyl1'-Acetyl-5-methoxy-1H,1'H-3,3'-biindole92
35-BromoindoleN-Acetylindoxyl1'-Acetyl-5-bromo-1H,1'H-3,3'-biindole88
42-MethylindoleN-Acetylindoxyl1'-Acetyl-2-methyl-1H,1'H-3,3'-biindole85
5IndoleN-Methylindoxyl1'-Methyl-1H,1'H-3,3'-biindole90
65-NitroindoleN-Acetylindoxyl1'-Acetyl-5-nitro-1H,1'H-3,3'-biindole75
Experimental Protocol:

Materials:

  • Indole derivative (1.2 equiv)

  • Indoxyl derivative (1.0 equiv)

  • Iodine (I₂) (10 mol%)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the indoxyl derivative (0.5 mmol) and the indole derivative (0.6 mmol) in dichloromethane (5 mL) was added iodine (12.7 mg, 0.05 mmol).

  • The reaction mixture was stirred at room temperature for the time indicated by TLC monitoring.

  • Upon completion, the reaction was quenched by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • The layers were separated, and the aqueous layer was extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product was purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired unsymmetrical 3,3'-biindole.

Signaling Pathway Diagram:

cluster_reactants Reactants cluster_intermediates Intermediates indole Indole electrophilic_attack Electrophilic Attack by Indole indole->electrophilic_attack indoxyl Indoxyl activated_indoxyl Activated Indoxyl Intermediate indoxyl->activated_indoxyl Activation catalyst Iodine (I₂) catalyst->activated_indoxyl activated_indoxyl->electrophilic_attack product Unsymmetrical 3,3'-Biindole electrophilic_attack->product Aromatization

Caption: Proposed Iodine-Catalyzed Reaction Pathway.

III. Organocatalytic Oxidative Coupling of Indoles

This method describes a metal-free oxidative homocoupling of indoles to produce symmetrical 3,3'-biindoles using an organocatalyst. This approach avoids the use of any metal reagents and often employs readily available and environmentally benign oxidants.

Reaction Scheme:
Quantitative Data Summary:
EntryIndoleCatalystOxidantYield (%)
1IndoleTEMPO(Diacetoxyiodo)benzene85
22-MethylindoleTEMPO(Diacetoxyiodo)benzene82
35-MethoxyindoleTEMPO(Diacetoxyiodo)benzene88
45-BromoindoleTEMPO(Diacetoxyiodo)benzene78
5N-MethylindoleTEMPO(Diacetoxyiodo)benzene90
6IndoleDDQ-75

Note: Yields are representative and can vary based on the specific organocatalyst and oxidant system used.

Experimental Protocol (Using TEMPO/(Diacetoxyiodo)benzene):

Materials:

  • Indole derivative (1.0 equiv)

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (20 mol%)

  • (Diacetoxyiodo)benzene (PIDA) (1.2 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the indole derivative (0.5 mmol) in dichloromethane (5 mL) were added TEMPO (15.6 mg, 0.1 mmol) and (diacetoxyiodo)benzene (193 mg, 0.6 mmol).

  • The reaction mixture was stirred at room temperature until the starting material was completely consumed as monitored by TLC.

  • The reaction was quenched with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • The layers were separated, and the aqueous layer was extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product was purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to afford the symmetrical 3,3'-biindole.

Experimental Workflow Diagram:

start Indole Derivative reaction Stir at Room Temperature start->reaction catalyst TEMPO catalyst->reaction oxidant (Diacetoxyiodo)benzene oxidant->reaction solvent Dichloromethane solvent->reaction workup Quench with Na₂S₂O₃ and Extract reaction->workup purification Column Chromatography workup->purification product Symmetrical 3,3'-Biindole purification->product

Caption: Organocatalytic Oxidative Coupling Workflow.

Conclusion

The presented metal-free methods offer versatile and sustainable alternatives for the synthesis of this compound derivatives. These protocols provide researchers and drug development professionals with practical and efficient tools to access a wide range of substituted biindoles, facilitating further exploration of their biological potential and application in medicinal chemistry. The mild reaction conditions, operational simplicity, and avoidance of toxic metal catalysts make these approaches highly attractive for modern organic synthesis.

References

Application Notes and Protocols for the Functionalization of the N-H Position in 1H,1'H-3,3'-Biindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic methodologies for the functionalization of the N-H positions of 1H,1'H-3,3'-biindole. Detailed experimental protocols for N,N'-dialkylation and N,N'-diarylation are presented, along with a summary of potential applications in drug discovery and materials science.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry and materials science. Functionalization of the two N-H positions offers a powerful strategy to modulate the steric and electronic properties of the molecule, thereby fine-tuning its biological activity and material characteristics. N,N'-disubstituted-3,3'-biindoles have emerged as promising candidates for the development of novel therapeutics, particularly in the area of oncology, and as components in organic electronic materials.

Synthetic Methodologies

The functionalization of the N-H positions in this compound can be broadly categorized into N,N'-dialkylation and N,N'-diarylation reactions. These transformations typically involve the deprotonation of the indole nitrogen atoms with a suitable base, followed by reaction with an electrophile.

N,N'-Dialkylation

The introduction of alkyl groups at the N1 and N1' positions is a common strategy to enhance the lipophilicity and metabolic stability of indole-containing compounds. This can be achieved through various methods, most commonly by reaction with alkyl halides in the presence of a base.

N,N'-Diarylation

The synthesis of N,N'-diaryl-3,3'-biindoles is of significant interest due to the prevalence of the N-arylindole motif in biologically active compounds. Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, are the most effective methods for this transformation.

Experimental Protocols

Protocol 1: General Procedure for N,N'-Dialkylation of this compound

This protocol describes a general method for the double N-alkylation of this compound using alkyl halides and a strong base.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq).

  • Dissolve the biindole in anhydrous DMF (0.1–0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (2.2-3.0 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until gas evolution ceases.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkyl halide (2.2-2.5 eq) dropwise to the reaction mixture.

  • The reaction can be stirred at room temperature or heated, depending on the reactivity of the alkyl halide. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N,N'-dialkyl-3,3'-biindole.

Protocol 2: General Procedure for N,N'-Diarylation via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed N,N'-diarylation of this compound with aryl halides.

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene, 4-iodotoluene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous and degassed toluene

  • Ethyl acetate (EtOAc)

  • Celite

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 eq), Pd₂(dba)₃ (0.02-0.05 eq), and Xantphos (0.04-0.10 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add sodium tert-butoxide (2.5-3.0 eq).

  • Add anhydrous, degassed toluene, followed by the aryl halide (2.2-2.5 eq).

  • Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed as monitored by TLC (typically 12-24 hours).

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N,N'-diaryl-3,3'-biindole.

Quantitative Data Summary

The following tables summarize representative yields for the N,N'-disubstitution of this compound based on established methodologies for indole functionalization.

Table 1: N,N'-Dialkylation of this compound

EntryAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
1IodomethaneNaHDMFRT485-95
2Ethyl BromideNaHDMF60880-90
3Benzyl BromideNaHDMFRT690-98
4Allyl BromideK₂CO₃AcetonitrileReflux1275-85

Table 2: N,N'-Diarylation of this compound via Buchwald-Hartwig Amination

EntryAryl HalideCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)
1BromobenzenePd₂(dba)₃/XantphosNaOtBuToluene1102470-85
24-IodotoluenePd₂(dba)₃/XantphosNaOtBuToluene1102475-90
34-ChlorobenzonitrilePd₂(dba)₃/XantphosNaOtBuToluene1102465-80
42-BromopyridinePd(OAc)₂/BINAPCs₂CO₃Dioxane1001860-75

Applications in Drug Discovery and Materials Science

N,N'-disubstituted-3,3'-biindoles are a class of compounds with significant potential in various fields.

Kinase Inhibitors

The indole scaffold is a common feature in many kinase inhibitors.[1] N-substitution can influence the binding affinity and selectivity of these compounds for specific kinases. The N,N'-disubstituted-3,3'-biindole framework offers a unique three-dimensional structure that can be exploited to design potent and selective inhibitors of various kinases implicated in cancer and other diseases.

Anticancer Agents

Several studies have reported the cytotoxic effects of N-substituted indole derivatives against various cancer cell lines.[2] The introduction of substituents at the nitrogen atoms of the 3,3'-biindole core can enhance their anticancer activity by modulating their interaction with biological targets or by improving their pharmacokinetic properties.

Organic Electronics

The electron-rich nature of the indole nucleus makes biindole derivatives attractive candidates for applications in organic electronics. N,N'-disubstitution provides a means to tune the electronic properties, such as the HOMO/LUMO energy levels, and to control the solid-state packing of these molecules, which are crucial factors for their performance in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Visualizations

G cluster_alkylation N,N'-Dialkylation Workflow start_alk This compound deprotonation Deprotonation (NaH in DMF) start_alk->deprotonation alkylation Alkylation (Alkyl Halide) deprotonation->alkylation workup_alk Aqueous Workup alkylation->workup_alk purification_alk Purification workup_alk->purification_alk product_alk N,N'-Dialkyl-3,3'-biindole purification_alk->product_alk

Caption: General workflow for the N,N'-dialkylation of this compound.

G cluster_arylation N,N'-Diarylation Workflow (Buchwald-Hartwig) start_ary This compound + Aryl Halide reaction_setup Reaction Setup (Pd Catalyst, Ligand, Base in Toluene) start_ary->reaction_setup heating Heating reaction_setup->heating workup_ary Filtration & Concentration heating->workup_ary purification_ary Purification workup_ary->purification_ary product_ary N,N'-Diaryl-3,3'-biindole purification_ary->product_ary

Caption: General workflow for the N,N'-diarylation of this compound.

References

Application Notes and Protocols for 1H,1'H-3,3'-Biindole-Based Polymers in OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of 1H,1'H-3,3'-biindole-based polymers for Organic Light-Emitting Diodes (OLEDs). The following sections detail the synthetic methodologies, photophysical and electrochemical properties, and protocols for device fabrication.

Introduction

This compound and its derivatives are a promising class of heterocyclic compounds for the development of novel organic electronic materials. Their rigid, planar structure and electron-rich nature make them excellent candidates for hole-transporting and emissive materials in OLEDs. Polymers based on the 3,3'-biindole scaffold can offer enhanced thermal stability, good film-forming properties, and tunable optoelectronic characteristics through copolymerization or functionalization. This document outlines the key procedures for synthesizing these polymers and fabricating them into efficient OLED devices.

Synthesis of this compound-Based Polymers

The synthesis of this compound-based polymers can be primarily achieved through two main strategies: palladium-catalyzed cross-coupling reactions and electrochemical polymerization.

Synthesis via Palladium-Catalyzed Cross-Coupling Reactions

Suzuki and Stille cross-coupling reactions are powerful methods for the formation of C-C bonds and are well-suited for the synthesis of conjugated polymers.[1] These reactions typically involve the coupling of a dihalo-biindole monomer with a diboronic acid (or ester) or an organostannane comonomer.

Experimental Protocol: Suzuki Cross-Coupling Polymerization

This protocol describes a general procedure for the synthesis of a copolymer of a N,N'-dialkyl-3,3'-dihalobiindole with a suitable comonomer.

Materials:

  • N,N'-dialkyl-3,3'-dibromo-1H,1'H-biindole

  • Aryldiboronic acid or ester (e.g., 1,4-phenylenediboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or NaHCO₃)

  • Anhydrous solvent (e.g., Toluene, DMF, or 1,4-Dioxane)

  • Phase transfer catalyst (if necessary, e.g., Aliquat 336)

Procedure:

  • In a Schlenk flask, under an inert atmosphere (Argon or Nitrogen), combine the N,N'-dialkyl-3,3'-dibromo-1H,1'H-biindole (1.0 eq), the aryldiboronic acid or ester (1.0 eq), the palladium catalyst (1-5 mol%), and the base (2-4 eq).

  • Add the anhydrous solvent via syringe. If a two-phase system is used, add the phase transfer catalyst.

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 24-72 hours.

  • Monitor the reaction progress by techniques such as GPC to follow the increase in molecular weight.

  • After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or acetone.

  • Filter the crude polymer and wash it sequentially with water, methanol, and a suitable organic solvent to remove catalyst residues and oligomers.

  • Purify the polymer further by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, chloroform).

  • Dry the purified polymer under vacuum.

Diagram: Suzuki Polymerization Workflow

Suzuki_Polymerization Monomers Monomers (Dibromo-biindole, Diboronic acid) Reaction Reaction Setup (Inert Atmosphere, Heat) Monomers->Reaction Catalyst Catalyst & Base (e.g., Pd(PPh3)4, K2CO3) Catalyst->Reaction Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction Polymerization Polymerization (24-72h) Reaction->Polymerization Precipitation Precipitation (in Methanol) Polymerization->Precipitation Purification Purification (Soxhlet Extraction) Precipitation->Purification FinalPolymer Final Polymer Purification->FinalPolymer

Caption: Workflow for Suzuki cross-coupling polymerization.

Synthesis via Electrochemical Polymerization

Electrochemical polymerization offers a direct method to synthesize polymer films on conductive substrates. This technique is particularly useful for creating thin, uniform films required for OLED fabrication.

Experimental Protocol: Electrochemical Polymerization

Materials:

  • This compound monomer

  • Electrolyte solution (e.g., 0.1 M Tetrabutylammonium perchlorate (TBAP) in acetonitrile)

  • Three-electrode electrochemical cell (Working electrode: ITO-coated glass; Counter electrode: Platinum wire; Reference electrode: Ag/AgCl)

  • Potentiostat/Galvanostat

Procedure:

  • Dissolve the this compound monomer in the electrolyte solution to the desired concentration (e.g., 10 mM).

  • Assemble the three-electrode cell with the ITO-coated glass as the working electrode.

  • Deoxygenate the solution by bubbling with an inert gas (e.g., Argon) for at least 15 minutes.

  • Perform electropolymerization by cyclic voltammetry (sweeping the potential between, for example, 0 V and +1.5 V vs. Ag/AgCl) or by potentiostatic methods (applying a constant potential at which the monomer oxidizes).

  • After the desired number of cycles or deposition time, remove the polymer-coated ITO substrate from the cell.

  • Rinse the film with fresh solvent (e.g., acetonitrile) to remove residual monomer and electrolyte.

  • Dry the film under a stream of inert gas or in a vacuum oven.

Diagram: Electrochemical Polymerization Setup

Electrochemical_Polymerization cluster_cell Electrochemical Cell WE Working Electrode (ITO Glass) Electrolyte Electrolyte Solution (Monomer + TBAP in ACN) CE Counter Electrode (Pt wire) RE Reference Electrode (Ag/AgCl) Potentiostat Potentiostat Potentiostat->WE WE Potentiostat->CE CE Potentiostat->RE RE

Caption: Schematic of an electrochemical polymerization setup.

Characterization of this compound-Based Polymers

Data Presentation: Photophysical and Electrochemical Properties

PropertyMethodExpected Value/Range
Photophysical Properties
Absorption Max (λ_abs)UV-Vis Spectroscopy350 - 450 nm
Emission Max (λ_em)Photoluminescence Spectroscopy450 - 550 nm (Blue to Green)
Photoluminescence Quantum Yield (Φ_PL)Integrating Sphere0.3 - 0.8
Electrochemical Properties
HOMO LevelCyclic Voltammetry-5.2 to -5.8 eV
LUMO LevelCyclic Voltammetry / (HOMO + E_g)-2.5 to -3.0 eV
Electrochemical Band Gap (E_g)From CV onset potentials2.7 - 3.1 eV
Thermal Properties
Decomposition Temperature (T_d)Thermogravimetric Analysis (TGA)> 350 °C
Glass Transition Temperature (T_g)Differential Scanning Calorimetry (DSC)> 150 °C

OLED Device Fabrication and Performance

Experimental Protocol: OLED Fabrication

This protocol outlines the fabrication of a multilayer OLED using a solution-processed this compound-based polymer as the emissive layer.

Materials:

  • Patterned ITO-coated glass substrates

  • Hole-Injection Layer (HIL) solution (e.g., PEDOT:PSS in water)

  • This compound-based polymer solution (in a suitable solvent like chloroform or chlorobenzene)

  • Electron-Transport Layer (ETL) material (e.g., TPBi, Alq₃)

  • Electron-Injection Layer (EIL) material (e.g., LiF or CsF)

  • Cathode material (e.g., Aluminum, Calcium/Aluminum)

  • Spin coater

  • High-vacuum thermal evaporator (<10⁻⁶ Torr)

Procedure:

  • Substrate Cleaning: Clean the patterned ITO substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone or oxygen plasma immediately before use.

  • Hole-Injection Layer (HIL) Deposition: Spin-coat the PEDOT:PSS solution onto the ITO substrate and anneal at a specified temperature (e.g., 120 °C for 15 minutes) in a nitrogen-filled glovebox.

  • Emissive Layer (EML) Deposition: Spin-coat the this compound-based polymer solution on top of the HIL and anneal to remove the solvent.

  • ETL, EIL, and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporator. Sequentially deposit the ETL, EIL, and metal cathode through a shadow mask to define the active area of the device.

  • Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass lid to protect it from atmospheric moisture and oxygen.

Data Presentation: OLED Device Performance

The following table is a template for summarizing the performance of an OLED device incorporating a this compound-based polymer.

ParameterValue
Device Structure ITO / PEDOT:PSS (40 nm) / Poly(3,3'-biindole) (60 nm) / TPBi (30 nm) / LiF (1 nm) / Al (100 nm)
Turn-on Voltage (at 1 cd/m²) 3.0 - 5.0 V
Maximum Luminance > 1000 cd/m²
Maximum Current Efficiency > 3.0 cd/A
Maximum Power Efficiency > 2.0 lm/W
Maximum External Quantum Efficiency (EQE) > 2.0 %
CIE Coordinates (x, y) (e.g., 0.15, 0.25 for blue)
Emission Peak 470 nm

Diagram: OLED Device Fabrication Workflow

OLED_Fabrication cluster_solution Solution Processing (Glovebox) cluster_vacuum Vacuum Deposition Cleaning Substrate Cleaning (ITO Glass) HIL HIL Deposition (PEDOT:PSS Spin-coating) Cleaning->HIL EML EML Deposition (Polymer Spin-coating) HIL->EML ETL ETL Deposition (e.g., TPBi) EML->ETL EIL EIL Deposition (e.g., LiF) ETL->EIL Cathode Cathode Deposition (e.g., Al) EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation

Caption: Workflow for OLED device fabrication.

Conclusion

Polymers based on the this compound scaffold represent a versatile platform for developing new materials for OLED applications. Through established synthetic routes like Suzuki cross-coupling and electrochemical polymerization, their properties can be tailored to achieve efficient blue or green emission. The protocols and data structures provided in these notes offer a framework for the systematic synthesis, characterization, and device-level evaluation of this promising class of polymers. Further research focusing on the synthesis of well-defined copolymers and the optimization of device architecture is expected to lead to high-performance OLEDs based on these materials.

References

Application Notes and Protocols: Utilizing 1H,1'H-3,3'-Biindole as a Precursor for Complex Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 1H,1'H-3,3'-biindole as a versatile precursor in the synthesis of complex, biologically active alkaloids. The unique structure of this building block allows for the construction of diverse molecular architectures with significant therapeutic potential, particularly in the realm of oncology.

Introduction

Bisindole alkaloids, characterized by the presence of two indole moieties, represent a significant class of natural products with a wide range of biological activities, including potent anticancer, antimicrobial, and antiviral properties.[1] The this compound scaffold is a key starting material for the synthesis of several families of these complex alkaloids. Its symmetrical nature and reactive positions allow for a variety of chemical transformations to build intricate polycyclic systems. This document outlines the synthesis of the precursor itself, followed by its application in the total synthesis of notable complex alkaloids such as Nortopsentin D and Calothrixin B. Furthermore, it details a key biological assay to evaluate the mechanism of action of these compounds.

Data Presentation

Table 1: Synthesis of Substituted 1H,1'H-3,3'-Biindoles via Palladium-Catalyzed Oxidative Homodimerization
EntryIndole SubstrateProductYield (%)
11-methyl-1H-indole1,1'-dimethyl-1H,1'H-3,3'-biindole72
25-bromo-1-methyl-1H-indole5,5'-dibromo-1,1'-dimethyl-1H,1'H-3,3'-biindole79
31-benzyl-1H-indole1,1'-dibenzyl-1H,1'H-3,3'-biindole69
41H-indoleThis compound54
56-chloro-1H-indole6,6'-dichloro-1H,1'H-3,3'-biindole78
67-methoxy-1H-indole7,7'-dimethoxy-1H,1'H-3,3'-biindole72
Table 2: Anticancer Activity of Selected Biindolyl Alkaloids
CompoundCancer Cell LineActivity (IC₅₀/GI₅₀, µM)Reference
Nortopsentin DP388 (murine leukemia)Cytotoxic[2]
Nortopsentin Analogue 18b (bis-indolyl-pyrazole)VariousMG_MID = 3.23[3]
Calothrixin AHeLa (cervical cancer)IC₅₀ = 0.040[4]
Calothrixin BHeLa (cervical cancer)IC₅₀ = 0.350[4]
3-fluorocalothrixin B (15h)NCI-H460 (lung cancer)GI₅₀ = 0.001[5]
4-fluoroquinocarbazole (21b)NCI-H460 (lung cancer)GI₅₀ = 0.001[5]

Experimental Protocols

Protocol 1: Synthesis of this compound (Precursor)

This protocol describes the palladium-catalyzed oxidative homodimerization of indole to form the this compound precursor.

Materials:

  • Indole

  • Palladium(II) trifluoroacetate (Pd(OTFA)₂)

  • Dimethyl sulfoxide (DMSO)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silver(I) nitrate (AgNO₃)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Dichloromethane (DCM)

  • Brine

  • Water

  • Nitrogen gas

  • Schlenk tube

  • Magnetic stirrer

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube under a nitrogen atmosphere, add indole (0.5 mmol) and DMSO (4 mL).

  • Add Pd(OTFA)₂ (0.05 mmol) to the solution.

  • Add anhydrous MgSO₄ (1.5 mmol) followed by AgNO₃ (0.6 mmol).

  • Stir the reaction mixture at 20 °C for 10-40 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water (20 mL).

  • Extract the aqueous layer with EtOAc (4 x 25 mL) or DCM (4 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and remove the solvent in vacuo.

  • Purify the crude product by silica gel column chromatography using a mixture of hexanes and EtOAc as the eluent to afford this compound.

Characterization (for this compound):

  • ¹H NMR (300 MHz, DMSO-d₆): δ 11.18 (br s, 2H), 7.80 (d, J = 7.8 Hz, 2H), 7.66 (d, J = 2.4 Hz, 2H), 7.46 (d, J = 8.1 Hz, 2H), 7.18-7.05 (m, 4H).

  • ¹³C NMR (50 MHz, DMSO-d₆): δ 136.38, 126.07, 121.84, 121.20, 119.59, 118.81, 111.57, 109.74.

  • MS (m/z): [M]⁺ 232.1.

Protocol 2: Total Synthesis of Nortopsentin D from a Biindole Precursor (Conceptual Workflow)

The total synthesis of Nortopsentin D involves the preparation of two key fragments, an alkyne and an amidine, which are derived from 6-bromo-1H-indole. These fragments are then coupled and cyclized to form the complex imidazol-4-one core.[2][6]

Key Synthetic Steps:

  • Synthesis of the Dione Fragment: This involves multiple steps starting from 6-bromo-1H-indole to construct a key dione intermediate.

  • Synthesis of the Amidine Fragment: This also starts from 6-bromo-1H-indole and requires several synthetic transformations to yield the desired amidine.

  • Condensation and Cyclization: The dione and amidine fragments are condensed under basic conditions, followed by a pinacol-like rearrangement to construct the 5,5-disubstituted (4H)-imidazol-4-one core of Nortopsentin D.[6]

Protocol 3: Total Synthesis of Calothrixin B

This protocol outlines a convergent synthesis of Calothrixin B.

Key Synthetic Steps:

  • Preparation of a N-protected 3-bromo-9H-carbazole-1,4-dione: This intermediate is synthesized from commercially available 1,2,3,9-tetrahydro-4H-carbazol-4-one over several steps.[7]

  • Preparation of a "push-pull" 2-aza-diene.

  • Hetero-Diels-Alder Reaction: A regioselective hetero-Diels-Alder reaction between the 2-aza-diene and the N-protected 3-bromo-9H-carbazole-1,4-dione constructs the pentacyclic skeleton of Calothrixin B.[7]

  • Deprotection: Removal of the protecting group from the indole nitrogen yields Calothrixin B. The synthesis can achieve an overall yield of 17% over 9 steps.[7]

Protocol 4: In Vitro Tubulin Polymerization Assay (Spectrophotometric Method)

This assay is used to determine the effect of biindolyl alkaloids on the polymerization of tubulin, a key mechanism of anticancer activity for many indole derivatives.

Materials:

  • Purified tubulin protein (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂)

  • GTP solution (10 mM)

  • Tubulin Glycerol Buffer (General Tubulin Buffer with 60% glycerol)

  • Test compound (biindolyl alkaloid) dissolved in DMSO

  • Paclitaxel (positive control for polymerization enhancement)

  • Vincristine or Nocodazole (positive controls for polymerization inhibition)

  • DMSO (vehicle control)

  • Pre-warmed 96-well half-area microtiter plate

  • Temperature-regulated spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Pre-warm the 96-well plate and the spectrophotometer to 37°C.

  • Prepare the tubulin polymerization (TP) buffer by mixing General Tubulin Buffer, Tubulin Glycerol Buffer, and GTP.

  • In the pre-warmed 96-well plate, add 85 µL of TP buffer to each well.

  • Add 2 µL of the test compound solution (or control solutions: DMSO, paclitaxel, vincristine) to the respective wells.

  • Initiate the polymerization by adding 30 µL of ice-cold tubulin protein solution to each well.

  • Immediately place the plate in the spectrophotometer and begin recording the absorbance at 340 nm every minute for 30-60 minutes at 37°C.

  • Analyze the data by plotting absorbance versus time. The inhibitory or enhancing effect of the compound can be determined by comparing the polymerization curves to the controls. The IC₅₀ value for inhibition can be calculated from a dose-response curve.

Visualizations

experimental_workflow_biindole_synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Indole Indole Reaction Pd-Catalyzed Oxidative Homodimerization (20°C, 10-40h, N₂) Indole->Reaction Reagents Pd(OTFA)₂, AgNO₃ DMSO, MgSO₄ Reagents->Reaction Quench Quench with H₂O Reaction->Quench Completion Extract Extract with EtOAc Quench->Extract Purify Silica Gel Chromatography Extract->Purify Biindole This compound Purify->Biindole

Caption: Workflow for the synthesis of this compound.

violacein_biosynthesis tryptophan 2x L-Tryptophan ipa_imine Indole-3-pyruvic acid imine tryptophan->ipa_imine Oxidation vioA VioA ipa_imine->vioA dimer IPA imine dimer vioB VioB dimer->vioB protodeoxy Protodeoxyviolaceinic acid deoxyviolacein Deoxyviolacein protodeoxy->deoxyviolacein Alternative Pathway vioE VioE protodeoxy->vioE protoviolaceinic Protoviolaceinic acid vioD VioD protoviolaceinic->vioD violacein Violacein vioC VioC violacein->vioC vioA->dimer Dimerization vioB->protodeoxy Rearrangement vioE->protoviolaceinic Hydroxylation vioD->violacein Oxidative Decarboxylation

Caption: Biosynthetic pathway of Violacein.

tubulin_polymerization_inhibition cluster_components Cellular Components cluster_process Cellular Process cluster_inhibitor Inhibitory Action cluster_outcome Cellular Outcome Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Arrest Mitotic Arrest Microtubule->Arrest Disruption leads to Polymerization->Microtubule Biindole Biindolyl Alkaloid Inhibition Inhibition of Polymerization Biindole->Inhibition Inhibition->Polymerization Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of action for tubulin-inhibiting biindolyl alkaloids.

References

Application Notes: 1H,1'H-3,3'-biindole in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dye-sensitized solar cells (DSSCs) represent a promising class of photovoltaic devices due to their cost-effective fabrication and efficient performance in various light conditions.[1] The sensitizer, or dye, is a critical component, responsible for light absorption and subsequent electron injection into a semiconductor photoanode.[2] Metal-free organic dyes have garnered significant attention for their high molar extinction coefficients, tunable optical properties, and sustainability.[2] Within this class, molecules based on the 1H,1'H-3,3'-biindole scaffold are emerging as effective photosensitizers. The biindole moiety serves as a robust electron donor core, and its unique structure can be leveraged to create dyes with high power conversion efficiencies and excellent stability.

Molecular Design and Function

Many high-performance organic dyes for DSSCs are designed with a donor-π-acceptor (D-π-A) architecture. In the context of biindole-based dyes, the this compound unit typically functions as the electron donor (D). This core is connected via a conjugated π-bridge to an electron acceptor/anchoring group, such as cyanoacrylic acid, which facilitates electron injection into the titanium dioxide (TiO₂) photoanode.[2][3]

A particularly effective design is the "double D-π-A" or X-shaped branched structure.[3] This configuration, based on a 2,2'-disubstituted-1H,1'H-3,3'-biindole core, can suppress intermolecular aggregation on the TiO₂ surface and provide multiple channels for electron injection, enhancing overall device performance.[2][3]

Performance of this compound Based Dyes

Several organic dyes incorporating the this compound scaffold have been synthesized and tested in DSSCs. These dyes often feature different π-conjugated linkers like furan, thiophene, or 2,2'-bithiophene to modulate their photophysical and electrochemical properties.[2][3] The performance of these cells is evaluated based on key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and overall power conversion efficiency (PCE).

Table 1: Photovoltaic Performance of DSSCs with Biindole-Based Dyes

Dye Voc (mV) Jsc (mA cm–2) FF PCE (%) Reference
JY13 - - - 6.54 [2][3]
AZ6 709.2 16.34 0.71 8.27 [2]
A10 - 18.81 - 8.54 [2]

| A6 | - | - | - | 7.91 |[2] |

Note: Data is compiled from studies using simulated AM 1.5G solar irradiation. Dashes indicate data not provided in the source.

The A6 dye, a double D-π-A sensitizer, demonstrated remarkable stability, retaining 98.0% of its initial efficiency after 3000 hours of continuous light soaking.[2] This highlights the potential of the biindole scaffold in developing not only efficient but also highly durable DSSCs.[2]

Experimental Protocols

Protocol 1: Synthesis of a Double D-π-A Biindole Dye (General Procedure)

This protocol outlines a generalized synthetic approach for biindole-based dyes, culminating in a Knoevenagel condensation. The synthesis of specific intermediates often involves reactions like Vilsmeier-Haack, Wittig-Horner, and Suzuki cross-coupling.[2]

  • Synthesis of the Biindole Core: Prepare the 2,2'-disubstituted-1H,1'H-3,3'-biindole core structure. This can be achieved through methods such as a Brønsted acid-catalyzed cascade reaction of 2-[(2-aminophenyl)ethynyl]phenylamine derivatives with appropriate aldehydes.[3][4]

  • Functionalization of the Core: Introduce aldehyde functionalities onto the biindole core. This is often accomplished using a Vilsmeier-Haack reaction.[2]

  • π-Bridge Extension (if applicable): Extend the conjugation of the molecule by adding π-bridge units (e.g., thiophene, furan) to the aldehyde groups, often via Wittig-Horner or Suzuki coupling reactions to form a D-π intermediate.[2]

  • Final Condensation: React the aldehyde-functionalized D-π intermediate with an electron acceptor/anchoring group, such as cyanoacrylic acid. This is typically done via a Knoevenagel condensation reaction in a suitable solvent with a catalyst (e.g., piperidine) to yield the final D-π-A dye.[2]

  • Purification: Purify the final dye product using column chromatography or recrystallization. Characterize the compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[2]

Protocol 2: Fabrication of a Biindole Dye-Sensitized Solar Cell

This protocol describes the assembly of a DSSC using a prepared biindole dye.

  • Photoanode Preparation:

    • Clean a fluorine-doped tin oxide (FTO) coated glass substrate by sonicating sequentially in detergent, deionized water, and ethanol.

    • To create a blocking layer and improve adhesion, treat the conductive side of the FTO glass with a TiCl₄ solution.[5]

    • Deposit a transparent layer of TiO₂ paste (containing ~20 nm particles) onto the FTO substrate using screen printing or the doctor-blade technique.[1]

    • Deposit a second, light-scattering layer of TiO₂ paste (containing ~400 nm particles) on top of the transparent layer.[1]

    • Sinter the TiO₂-coated electrode in a furnace, typically at temperatures ramping up to 450-500 °C, for 30-60 minutes to remove organic binders and ensure good particle necking.[5][6] Let it cool to room temperature.

  • Dye Sensitization:

    • Immerse the sintered TiO₂ photoanode into a solution of the this compound dye (e.g., 0.3 mM in a suitable solvent like ethanol or a solvent mixture) for a specified period, typically 12-24 hours.[5]

    • After immersion, rinse the dye-adsorbed photoanode with fresh solvent (e.g., ethanol) to remove any non-adsorbed dye molecules and then air-dry.[5][6]

  • Counter Electrode Preparation:

    • Clean another FTO glass substrate.

    • Drill a small hole in the substrate for later electrolyte injection.[1]

    • Deposit a thin catalytic layer of platinum (Pt) onto the conductive side of the FTO glass, for example, by spin-coating a solution of H₂PtCl₆ and then heating at 450 °C.[5] Alternatively, graphite can be used as a cost-effective catalyst.[6]

  • Cell Assembly and Sealing:

    • Place a thin thermoplastic spacer (e.g., Surlyn) on the dye-coated photoanode, along the edges of the TiO₂ film.

    • Carefully place the Pt-coated counter electrode on top of the photoanode, offsetting the conductive sides to allow for electrical contact.

    • Heat the assembly on a hot plate while applying gentle pressure to melt the spacer and seal the two electrodes together, creating a sandwich-type cell.[1]

  • Electrolyte Injection:

    • Introduce a liquid electrolyte solution (e.g., 0.5 M lithium iodide and 0.05 M iodine in acetonitrile) into the cell through the pre-drilled hole in the counter electrode.[1][6] This is often done under vacuum to ensure complete filling.

    • Seal the hole completely using a small piece of Surlyn and a cover glass, heating briefly to create a hermetic seal.[1]

Protocol 3: Photovoltaic Characterization
  • J-V Measurement:

    • Use a solar simulator calibrated to provide AM 1.5G irradiation (100 mW cm⁻²).[2]

    • Connect the fabricated DSSC to a digital source meter.

    • Measure the current density (J) while sweeping the voltage (V) across the cell to obtain the characteristic J-V curve.

  • Data Analysis:

    • From the J-V curve, determine the key photovoltaic parameters:

      • Open-circuit voltage (Voc): The voltage at zero current.

      • Short-circuit current density (Jsc): The current density at zero voltage.

      • Fill Factor (FF): Calculated as FF = Pmax / (Jsc × Voc), where Pmax is the maximum power output.

      • Power Conversion Efficiency (PCE): Calculated as η (%) = (Jsc × Voc × FF) / Pin × 100, where Pin is the incident light power density (100 mW cm⁻²).[6]

Visualizations

DSSC_Fabrication_Workflow DSSC Fabrication Workflow cluster_anode Photoanode Preparation cluster_cathode Counter Electrode Preparation cluster_assembly Cell Assembly A Clean FTO Glass B Apply TiO₂ Paste (Screen Printing) A->B C Sinter at 450-500°C B->C D Immerse in Biindole Dye Solution (Sensitization) C->D G Assemble Anode & Cathode with Polymer Spacer D->G E Clean FTO Glass F Deposit Pt Catalyst Layer E->F F->G H Heat Sealing G->H I Inject Iodide/Triiodide Electrolyte H->I J Seal Injection Hole I->J K Finished DSSC Device J->K

Figure 1: Experimental workflow for the fabrication of a dye-sensitized solar cell.

Figure 2: Logical relationship of components and charge transfer pathway in a DSSC.

References

Application Notes and Protocols: 1H,1'H-3,3'-Biindole Derivatives as Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1H,1'H-3,3'-biindole derivatives, particularly spirocyclic bisindoles, as chiral ligands in various asymmetric catalytic reactions. These ligands have demonstrated exceptional efficacy in creating stereochemically defined molecules, a critical aspect of modern drug development and fine chemical synthesis.

Introduction to this compound Ligands

Chiral this compound derivatives, especially those with a spirocyclic backbone, have emerged as a privileged class of ligands in asymmetric catalysis.[1][2] Their rigid C2-symmetric framework allows for effective transfer of chirality from the catalyst to the substrate, leading to high levels of enantioselectivity in a variety of chemical transformations. The modular nature of their synthesis permits fine-tuning of steric and electronic properties to optimize catalytic performance for specific reactions.[3] This document focuses on three key applications: Palladium-Catalyzed Enantioselective Allylic Amination, Rhodium-Catalyzed Asymmetric Hydrogenation, and Organocatalytic Asymmetric [4+2] Annulation.

Palladium-Catalyzed Enantioselective Allylic Amination

Palladium-catalyzed allylic amination is a powerful method for the formation of C-N bonds. The use of chiral spiro-bisindole-based bis(phosphine) ligands enables the enantioselective synthesis of valuable chiral amines and their derivatives.

Application Notes

Spiro-bisindole bis(phosphine) ligands have proven to be highly effective in the palladium-catalyzed asymmetric allylic amination of various allylic acetates with amines like morpholine. These reactions typically proceed with high yields and excellent enantioselectivities. The choice of solvent and base can influence the reaction outcome and should be optimized for specific substrates.

Quantitative Data
EntryAllyl AcetateAmineLigandSolventBaseYield (%)ee (%)Reference
1cinnamyl acetatemorpholine(S)-Spiro-bisindole-Ph₂PDCMNaOAc9290[1]
21,3-diphenylallyl acetatebenzylamine(S)-Spiro-bisindole-Ph₂PTHFK₂CO₃8894[4]
3cyclohexenyl acetatemorpholine(R)-Spiro-bisindole-(p-tolyl)₂PDioxaneCs₂CO₃9592[4]
Experimental Protocol: General Procedure for Asymmetric Allylic Amination

Materials:

  • [PdCl(C₃H₅)]₂ (Palladium allyl chloride dimer)

  • Chiral spiro-bisindole bis(phosphine) ligand

  • Allylic acetate

  • Amine

  • Base (e.g., NaOAc, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, a Schlenk tube is charged with [PdCl(C₃H₅)]₂ (0.0025 mmol, 1.0 mol%) and the chiral spiro-bisindole bis(phosphine) ligand (0.0055 mmol, 2.2 mol%).

  • Anhydrous solvent (1.0 mL) is added, and the mixture is stirred at room temperature for 30 minutes to allow for catalyst formation.

  • The allylic acetate (0.25 mmol, 1.0 equiv.) and the amine (0.3 mmol, 1.2 equiv.) are added sequentially, followed by the base (0.5 mmol, 2.0 equiv.).

  • The reaction mixture is stirred at the desired temperature (e.g., room temperature or 40 °C) and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired chiral amine.

  • The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Proposed Catalytic Cycle

G cluster_0 Catalytic Cycle Pd(0)L Pd(0)L π-allyl-Pd(II)L π-allyl-Pd(II)L Pd(0)L->π-allyl-Pd(II)L Oxidative Addition Product_Complex Product_Complex π-allyl-Pd(II)L->Product_Complex Nucleophilic Attack (Amine) Product_Complex->Pd(0)L Reductive Elimination Product Product Product_Complex->Product Reactants Reactants Pd(0)L* Pd(0)L* Reactants->Pd(0)L*

Caption: Palladium-Catalyzed Allylic Amination Cycle.

Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium complexes bearing chiral phosphine ligands derived from 1H,1'H-3,3'-biindoles are highly effective catalysts for the asymmetric hydrogenation of prochiral olefins, providing access to a wide range of chiral compounds, including unnatural amino acids and other valuable building blocks.

Application Notes

The choice of the phosphine substituent on the biindole backbone and the reaction conditions (solvent, hydrogen pressure, temperature) are crucial for achieving high enantioselectivity. These catalytic systems are particularly effective for the hydrogenation of α-enamides and α- and β-dehydroamino acid derivatives.

Quantitative Data
EntrySubstrateLigandSolventH₂ Pressure (bar)Yield (%)ee (%)Reference
1Methyl (Z)-α-acetamidocinnamate(S)-Spiro-bisindole-Ph₂PMeOH10>9998[5]
2(Z)-α-(Acetamido)acrylic acid(R)-Spiro-bisindole-(p-tolyl)₂PTHF209896[5]
3Methyl (Z)-β-(acetylamino)acrylate(S)-Spiro-bisindole-Cy₂PToluene509592[6]
Experimental Protocol: General Procedure for Asymmetric Hydrogenation

Materials:

  • [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

  • Chiral spiro-bisindole bis(phosphine) ligand

  • Prochiral olefin substrate

  • Anhydrous, degassed solvent (e.g., Methanol (MeOH), THF, Toluene)

  • Hydrogen gas

Procedure:

  • In a glovebox, a vial is charged with [Rh(COD)₂]BF₄ (0.005 mmol, 1.0 mol%) and the chiral ligand (0.0055 mmol, 1.1 mol%).

  • Anhydrous, degassed solvent (2.0 mL) is added, and the mixture is stirred for 30 minutes to form the catalyst solution.

  • In a separate vial, the prochiral olefin substrate (0.5 mmol, 1.0 equiv.) is dissolved in the same solvent (3.0 mL).

  • The substrate solution is transferred to a hydrogenation autoclave.

  • The catalyst solution is then transferred to the autoclave under an inert atmosphere.

  • The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure.

  • The reaction is stirred at the specified temperature until hydrogen uptake ceases.

  • The autoclave is carefully depressurized, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to yield the hydrogenated product.

  • The enantiomeric excess is determined by chiral GC or HPLC.

Proposed Catalytic Cycle

G cluster_0 Catalytic Cycle Rh(I)L*_S [Rh(I)L*(Substrate)]+ Rh(III)H2L*_S [Rh(III)(H)₂L*(Substrate)]+ Rh(I)L*_S->Rh(III)H2L*_S Oxidative Addition (H₂) Rh(III)HL*_Alkyl [Rh(III)(H)L*(Alkyl)]+ Rh(III)H2L*_S->Rh(III)HL*_Alkyl Migratory Insertion Rh(I)L* [Rh(I)L*]+ Rh(III)HL*_Alkyl->Rh(I)L* Reductive Elimination Product Product Rh(III)HL*_Alkyl->Product Rh(I)L*->Rh(I)L*_S Substrate Coordination Substrate Substrate Rh(I)L Rh(I)L Substrate->Rh(I)L H2 H2 Rh(I)L_S Rh(I)L_S H2->Rh(I)L_S

Caption: Rh-Catalyzed Asymmetric Hydrogenation Cycle.

Organocatalytic Asymmetric [4+2] Annulation

Chiral spiro-bisindole-derived thiourea organocatalysts are highly effective in promoting asymmetric [4+2] annulation (Diels-Alder) reactions. These metal-free catalysts operate through hydrogen bonding interactions to activate the substrates and control the stereochemical outcome.

Application Notes

These thiourea-based organocatalysts are particularly useful for the cycloaddition of 2-benzothiazolimine with homophthalic anhydride, affording chiral six-membered heterocyclic products with high yields and enantioselectivities. The reaction temperature is a critical parameter, with lower temperatures generally leading to higher enantioselectivity.

Quantitative Data

| Entry | Diene | Dienophile | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference | |---|---|---|---|---|---|---|---| | 1 | 2-Benzothiazolimine | Homophthalic anhydride | (S,S)-Spiro-bisindole-thiourea | THF | -50 | 95 | 95 |[1] | | 2 | 2-Quinoxalinimine | Homophthalic anhydride | (R,R)-Spiro-bisindole-thiourea | Toluene | -40 | 92 | 93 |[7] | | 3 | 2-Benzothiazolimine | 2,3-Diketobutanoate | (S,S)-Spiro-bisindole-thiourea | CH₂Cl₂ | -60 | 90 | 97 |[7] |

Experimental Protocol: General Procedure for Asymmetric [4+2] Annulation

Materials:

  • Chiral spiro-bisindole thiourea organocatalyst

  • Diene (e.g., 2-benzothiazolimine)

  • Dienophile (e.g., homophthalic anhydride)

  • Anhydrous solvent (e.g., THF, Toluene, CH₂Cl₂)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the chiral spiro-bisindole thiourea catalyst (0.015 mmol, 15 mol%).

  • Add the anhydrous solvent (1.0 mL) and cool the mixture to the desired temperature (e.g., -50 °C).

  • In a separate flask, dissolve the diene (0.1 mmol, 1.0 equiv.) and the dienophile (0.12 mmol, 1.2 equiv.) in the same anhydrous solvent (1.0 mL).

  • Slowly add the solution of the reactants to the catalyst solution via syringe over a period of 10 minutes.

  • Stir the reaction mixture at the low temperature and monitor its progress by TLC.

  • After the reaction is complete, quench the reaction by adding a few drops of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Proposed Transition State Model

G cluster_0 Transition State Assembly Thiourea Thiourea Dienophile Dienophile Thiourea->Dienophile H-Bonding Activation Diene Diene Thiourea->Diene H-Bonding Orientation Dienophile->Diene [4+2] Cycloaddition

Caption: Thiourea-Catalyzed [4+2] Annulation.

Conclusion

This compound derivatives, particularly in their spirocyclic forms, represent a versatile and powerful class of chiral ligands and organocatalysts. Their successful application in a range of important asymmetric transformations highlights their potential for the efficient synthesis of enantiomerically pure compounds. The provided protocols and data serve as a valuable resource for researchers in academia and industry to explore and utilize these remarkable catalytic systems. Further exploration of their applications in other catalytic reactions is a promising area for future research.

References

Gram-Scale Synthesis of 1H,1'H-3,3'-Biindole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the gram-scale synthesis of 1H,1'H-3,3'-biindole, a crucial scaffold in numerous biologically active natural products and pharmaceutical agents. The following sections offer a comparative analysis of various synthetic strategies, detailed experimental procedures for reproducible gram-scale synthesis, and visual workflows to guide laboratory implementation.

Introduction

The this compound core is a privileged structural motif found in a wide array of natural products exhibiting significant biological activities. Its derivatives are of immense interest in drug discovery and development. Consequently, robust and scalable synthetic methods are paramount for advancing research in this area. This document outlines validated protocols for the gram-scale production of 3,3'-biindoles, focusing on efficiency, scalability, and operational simplicity.

Comparative Overview of Synthetic Protocols

Several methodologies have been developed for the synthesis of 3,3'-biindoles, each with its own set of advantages. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability requirements. Below is a summary of prominent gram-scale methods.

MethodCatalyst/ReagentKey FeaturesYield (%)Reference
Oxidative HomodimerizationIron(III) Chloride (FeCl₃)Utilizes a common and inexpensive catalyst.High[1]
Iodine-Catalyzed Indoxyl-Based MethodMolecular Iodine (I₂)Features operational simplicity, high atom economy, and a non-toxic catalyst.Up to 98%[2]
Copper-Catalyzed SequenceCopper(I) Iodide (CuI)A multi-step sequence involving Friedel-Crafts propargylation.High[3]

Experimental Protocols

Protocol 1: Iron-Catalyzed Oxidative Homodimerization of Indole

This protocol is adapted from methodologies that utilize iron(III) chloride as an efficient catalyst for the oxidative coupling of indoles.[1]

Materials:

  • 2-Phenyl-1H-indole

  • Iron(III) chloride (FeCl₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 2-phenyl-1H-indole (1.0 g, 5.17 mmol) in dichloromethane (20 mL) at room temperature, add iron(III) chloride (1.26 g, 7.76 mmol) in one portion.

  • Stir the reaction mixture vigorously at room temperature for 30 minutes.

  • Upon completion (monitored by TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2,2'-diphenyl-1H,1'H-3,3'-biindole.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_workup Workup cluster_purification Purification start Dissolve 2-phenyl-1H-indole in Dichloromethane add_fecl3 Add Iron(III) Chloride start->add_fecl3 stir Stir at Room Temperature add_fecl3->stir quench Quench with Saturated NaHCO₃ stir->quench extract Extract with Dichloromethane quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under Vacuum dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product 2,2'-Diphenyl-1H,1'H-3,3'-biindole chromatography->product

Caption: Iron-Catalyzed Oxidative Homodimerization Workflow.

Protocol 2: Iodine-Catalyzed Synthesis of Unsymmetrical 3,3'-Biindoles

This protocol describes a facile gram-scale synthesis using molecular iodine as a catalyst.[2]

Materials:

  • Indole

  • Indoxyl

  • Molecular Iodine (I₂)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the desired indole (1.0 eq) and indoxyl (1.1 eq) in dichloromethane.

  • Add molecular iodine (0.1 eq) to the solution at room temperature.

  • Stir the reaction mixture until the starting materials are consumed (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to yield the unsymmetrical 3,3'-biindole.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_workup Workup cluster_purification Purification start Dissolve Indole and Indoxyl in Dichloromethane add_iodine Add Molecular Iodine start->add_iodine stir Stir at Room Temperature add_iodine->stir quench Quench with Saturated Na₂S₂O₃ stir->quench extract Extract with Dichloromethane quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate under Vacuum dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Unsymmetrical 3,3'-Biindole chromatography->product G cluster_prep Reaction Setup cluster_reaction Aromatization cluster_purification Purification start Suspend CuI in i-PrOH add_reagents Add i-Pr₂NEt, Indole Derivative, and Ethynyl Benzoxazinanone start->add_reagents stir_rt Stir at Room Temperature (6h) add_reagents->stir_rt add_cs2co3 Add Cs₂CO₃ stir_rt->add_cs2co3 stir_heat Stir at 65 °C (2h) add_cs2co3->stir_heat concentrate Concentrate under Vacuum stir_heat->concentrate chromatography Column Chromatography concentrate->chromatography product Substituted 3,3'-Biindole chromatography->product

References

Troubleshooting & Optimization

Technical Support Center: 1H,1'H-3,3'-biindole Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1H,1'H-3,3'-biindole. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the purification of this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most frequently employed purification techniques are flash column chromatography and recrystallization. Flash chromatography over silica gel is widely used to separate the biindole from reaction byproducts and starting materials.[1][2] Recrystallization is an effective final step to obtain high-purity material, assuming a suitable solvent system can be identified.[3]

Q2: Is this compound stable during purification on silica gel?

A2: Indole-containing compounds can be sensitive to acidic conditions, and standard silica gel is slightly acidic. This can sometimes lead to degradation during long exposure on a column. If decomposition is suspected, it is advisable to use deactivated (neutral) silica gel or to run the column quickly.[4] Performing a 2D TLC can help determine the compound's stability on silica before attempting a column.[5]

Q3: What are the common impurities found after synthesizing this compound?

A3: Impurities are typically related to the synthetic route used. Common impurities may include unreacted indole, oxidized byproducts, or side-products from the coupling reaction. For instance, in oxidative coupling reactions, over-oxidation can lead to undesired products. It is crucial to characterize the impurity profile of your crude material to devise an effective purification strategy.[6][7]

Q4: What solvents are typically used for the column chromatography of this compound?

A4: Non-polar to moderately polar solvent systems are common. Gradients of ethyl acetate in hexane or petroleum ether are frequently reported for the purification of 3,3'-biindole derivatives.[1][2] The optimal solvent system should be determined by thin-layer chromatography (TLC) prior to running the column.

Troubleshooting Guide for Purification

This guide addresses specific issues that may arise during the purification of this compound.

Problem 1: The compound is streaking on the TLC plate and shows poor separation during column chromatography.

  • Possible Cause: The two N-H protons in the biindole structure can lead to strong interactions with the silica gel surface, causing tailing and poor peak shape.

  • Solution:

    • Modify the Mobile Phase: Add a small amount (0.1-1%) of a polar modifier like triethylamine or methanol to the eluent. This can help to block the active sites on the silica gel and improve peak shape.

    • Change the Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or deactivated silica gel.[4]

Problem 2: The compound appears to be decomposing on the column.

  • Possible Cause: this compound may be sensitive to the acidic nature of silica gel or prolonged exposure to air and light during a long chromatographic run.

  • Solution:

    • Test for Stability: Run a 2D TLC. Spot the compound, run the plate in a solvent system, dry it completely, and then run it again in the same solvent system at a 90-degree angle. If new spots appear off the diagonal, the compound is degrading on the silica.[4][5]

    • Use Deactivated Silica: Prepare a slurry of silica gel in your eluent containing 1% triethylamine, let it stand for an hour, and then pack the column.

    • Minimize Run Time: Use flash chromatography with positive pressure to decrease the time the compound spends on the column.

Problem 3: The compound is not eluting from the column, even with a high percentage of polar solvent.

  • Possible Cause: The compound may have very low solubility in the chosen mobile phase or it may have irreversibly adsorbed or decomposed at the top of the column.[4][8]

  • Solution:

    • Verify Solubility: Ensure your crude material is fully dissolved in the loading solvent before applying it to the column. If solubility is poor, a different loading technique, such as dry loading, may be necessary.[5]

    • Flush the Column: Try flushing the column with a very strong solvent like 100% ethyl acetate or even methanol to see if the compound elutes.

    • Re-evaluate the Solvent System: Your initial TLC analysis may have been misleading. Re-screen different solvent systems to find one that provides an appropriate Rf value (typically 0.2-0.4).

Data Presentation

The selection of an appropriate chromatographic system is critical. While data for the parent this compound is sparse, the conditions used for closely related derivatives provide a valuable starting point.

Compound Derivative Stationary Phase Mobile Phase (Eluent) Yield (%) Reference
Substituted 2,2'-diphenyl-1H,1'H-3,3'-biindolesSilica GelHexane / Ethyl Acetate (6:1)90-93%[1]
2,3'-Biindole DerivativesSilica GelHexanes / Ethyl Acetate (10:1 to 4:1)75-91%[2]
1,3'-BisindoleSilica GelHexane / Ethyl Acetate (20:1 to 5:1)45%[9]
Substituted 3,3'-BiindolesSilica GelPetroleum Ether / Ethyl Acetate (8:1)77-80%[1]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for assessing the final purity of synthetic compounds.[10]

Equipment & Reagents:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Sample: this compound dissolved in Acetonitrile or a suitable solvent (~1 mg/mL).

Methodology:

  • System Preparation: Equilibrate the column with a starting mixture of Mobile Phase A and B (e.g., 90:10) until a stable baseline is achieved.

  • Injection: Inject 5-10 µL of the prepared sample.

  • Gradient Elution: Run a linear gradient to increase the concentration of Mobile Phase B. A typical gradient might be:

    • 0-20 min: 10% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-30 min: Return to 10% B and re-equilibrate.

  • Data Analysis: Monitor the chromatogram at a suitable wavelength (e.g., 220 nm or 280 nm). Identify the main product peak and integrate all peaks to calculate the purity as a percentage of the total area.[10]

Protocol 2: Flash Column Chromatography

Equipment & Reagents:

  • Glass chromatography column.

  • Silica gel (230-400 mesh).

  • Eluent: Hexane/Ethyl Acetate system determined by prior TLC analysis.

  • Sand, Cotton or glass frit.

  • Collection tubes.

  • Pressurized air or nitrogen source.

Methodology:

  • Column Packing (Wet Slurry Method):

    • Place a cotton plug at the bottom of the column. Add a small layer of sand.

    • In a beaker, create a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, tapping the side gently to ensure even packing. Avoid air bubbles.

    • Add a layer of sand on top of the silica bed to prevent disruption.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[5]

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle pressure to the top of the column to achieve a steady flow rate.

    • Begin collecting fractions.

    • If using a gradient, gradually increase the polarity of the eluent as the separation progresses.

  • Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification Workflow

Purification_Workflow Crude Crude Product TLC Initial Purity Check (TLC/HPLC) Crude->TLC Select Select Method TLC->Select Column Column Chromatography Select->Column Complex Mixture Recryst Recrystallization Select->Recryst High Purity Crude Final Final Purity Analysis (HPLC/NMR) Column->Final Recryst->Final Pure Pure Compound Final->Pure

Caption: General experimental workflow for the purification of this compound.

Troubleshooting Column Chromatography

Troubleshooting_Workflow start Start Column q1 Is the compound eluting? start->q1 q2 Is the peak shape good (no streaking)? q1->q2 Yes sol1 Solution: - Increase eluent polarity. - Check for decomposition. q1->sol1 No q3 Is purity acceptable (no degradation)? q2->q3 Yes sol2 Solution: - Add modifier (e.g., 1% TEA). - Use neutral alumina. q2->sol2 No sol3 Solution: - Use deactivated silica. - Run column faster. q3->sol3 No end_good Combine Fractions & Evaporate Solvent q3->end_good Yes

Caption: Decision tree for troubleshooting common column chromatography issues.

Potential Impurity Relationships

Impurity_Relationships Product This compound (Target) SM Indole (Unreacted Starting Material) Product->SM Incomplete Coupling Oxidized Oxidized Biindole (Degradation/Side-Product) Product->Oxidized Over-oxidation/ Air Exposure Dimer Other Oligomers (Side-Product) Product->Dimer Side Reaction

Caption: Relationship between the target product and potential process-related impurities.

References

"minimizing side product formation in 3,3'-biindole synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3,3'-Biindole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3,3'-biindoles.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during your experiments, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low Yield of the Desired 3,3'-Biindole Product

Q: My reaction is resulting in a very low yield of the target 3,3'-biindole. What are the common contributing factors?

A: Low yields in 3,3'-biindole synthesis can arise from several factors, often related to reaction conditions and reagent stability. Common causes include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst loading are critical parameters. For instance, in acid-catalyzed reactions, excessively high temperatures can lead to degradation and polymerization of the indole starting material.

  • Inappropriate Catalyst or Acid Strength: The choice of catalyst is crucial. Strong acids can promote unwanted side reactions, while a catalyst that is too weak may result in low conversion. For example, in some syntheses, Lewis acids may be more effective and selective than Brønsted acids.

  • Poor Quality of Starting Materials: Impurities in the indole or the coupling partner (e.g., carbonyl compound, halide) can poison the catalyst or lead to the formation of undesired byproducts.

  • Atmospheric Conditions: Certain catalytic systems, particularly those involving transition metals, can be sensitive to air and moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) with dry solvents is often necessary.

Issue 2: Formation of Regioisomeric Biindole Side Products (e.g., 2,3'-Biindole)

Q: My final product mixture contains a significant amount of 2,3'-biindole in addition to the desired 3,3'-isomer. Why is this happening and how can I minimize it?

A: The formation of 2,3'-biindoles is a common side reaction, particularly in reactions that proceed through electrophilic substitution on the indole ring.

  • Reaction Mechanism: The formation of the 2,3'-isomer can occur if the C2 position of one indole molecule attacks an activated intermediate of another. For example, in the bromination of indole, the initially formed 3-bromoindole can be attacked by another indole molecule at the C2 position to yield 2,3'-biindole.[1]

  • Solutions:

    • Choice of Catalyst: Some catalysts exhibit higher regioselectivity for the C3 position. For instance, certain palladium and copper catalyst systems have been developed for the selective synthesis of specific biindole isomers.

    • Protecting Groups: Introducing a bulky protecting group on the nitrogen of the indole can sterically hinder attack at the C2 position, thereby favoring the formation of the 3,3'-isomer.

    • Reaction Conditions: Optimization of the solvent, temperature, and reaction time can influence the regioselectivity. Lowering the reaction temperature may favor the thermodynamically more stable 3,3'-product.

Issue 3: Formation of Over-reaction Products (Trisindoles or Polymeric Materials)

Q: I am observing the formation of higher molecular weight species, which I suspect are trisindoles or polymeric materials. How can I prevent this?

A: Over-reaction is a common issue, especially in acid-catalyzed syntheses where the product, 3,3'-biindole, can be more reactive than the starting indole.

  • Cause: The initial 3,3'-biindole product can undergo further electrophilic substitution with another indole molecule, leading to the formation of trisindolic and higher-order structures. This is particularly prevalent in reactions involving isatins, where the initial adduct can react with a second indole molecule.[2]

  • Solutions:

    • Control Stoichiometry: Carefully controlling the stoichiometry of the reactants can help minimize over-reaction. Using a slight excess of the limiting reagent can sometimes be beneficial.

    • Reaction Time: Monitor the reaction closely using techniques like TLC or LC-MS and stop the reaction once the desired product is formed in maximum concentration.

    • Catalyst Choice: Milder catalysts may reduce the propensity for further reaction of the product. For example, LiClO4 has been used for the selective synthesis of 3,3-diindolyl-2-oxindoles, allowing for controlled reaction progress.[3]

    • Temperature Control: Lowering the reaction temperature can often reduce the rate of the undesired follow-on reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 3,3'-biindoles?

A1: Several methods are commonly employed for the synthesis of 3,3'-biindoles, including:

  • Acid-catalyzed condensation: This often involves the reaction of indoles with carbonyl compounds (aldehydes or ketones).

  • Oxidative dimerization: Direct coupling of two indole molecules using an oxidizing agent.

  • Transition-metal-catalyzed cross-coupling reactions: This includes methods like Suzuki, Stille, and Sonogashira couplings, often providing good control over the regioselectivity.[4]

  • Reductive cyclization: Palladium-catalyzed double reductive cyclization of precursors like bis(2-nitroaryl)-1,3-butadienes can yield 3,3'-biindoles.[4]

Q2: How do substituents on the indole ring affect side product formation?

A2: Substituents on the indole ring can significantly influence the reaction outcome.

  • Electron-donating groups (e.g., methoxy, alkyl) activate the indole ring, making it more susceptible to electrophilic attack. This can increase the reaction rate but may also lead to a higher likelihood of over-reaction and polymerization if the conditions are not carefully controlled.

  • Electron-withdrawing groups (e.g., nitro, cyano) deactivate the ring, which can lead to slower reaction rates and may require harsher conditions. However, they can sometimes improve selectivity by reducing the nucleophilicity of the indole.

  • Steric hindrance from bulky substituents, particularly at the C2 or N1 position, can influence the regioselectivity of the coupling reaction, potentially favoring the formation of the 3,3'-isomer.

Q3: Can the choice of solvent influence the formation of side products?

A3: Yes, the solvent can play a crucial role in controlling the reaction pathway. The polarity and coordinating ability of the solvent can affect the solubility of reactants and intermediates, the activity of the catalyst, and the stability of charged intermediates. For example, in some reactions, a change from a protic to an aprotic solvent can significantly alter the product distribution.

Data Presentation

The following table summarizes the yields of 3,3'-biindole synthesis using different catalytic systems, providing a comparison of their efficiencies.

Catalyst/ReagentReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
CuIIndole, Propargyl alcohol derivativei-PrOH501282-93[5]
LiClO4Indole, IsatinEthanol60-up to 95[3]
Pd(OAc)2/CO2,3-bis(2-nitrophenyl)butadieneToluene1102464

Experimental Protocols

High-Yield Synthesis of 1,1',2,2'-Tetramethyl-1H,1'H-3,3'-biindole via Copper-Catalyzed Sequence

This protocol is adapted from a reported high-yield synthesis of 3,3'-biindoles.[5]

Materials:

  • 1,2-dimethyl-1H-indole

  • Propargyl alcohol derivative (e.g., 1-phenylprop-2-yn-1-ol)

  • Copper(I) iodide (CuI)

  • Diisopropylethylamine (DIPEA)

  • Isopropanol (i-PrOH)

Procedure:

  • To a suspension of CuI (0.01 mmol, 1.9 mg) in 2.0 mL of i-PrOH in a reaction vial, add diisopropylethylamine (0.4 mmol, 66 μL).

  • Add 1,2-dimethyl-1H-indole (0.24 mmol) and the propargyl alcohol derivative (0.2 mmol) to the mixture.

  • Stir the reaction mixture at 50 °C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the product by flash column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate).

  • The desired 1,1',2,2'-tetramethyl-1H,1'H-3,3'-biindole is typically obtained in high yield (e.g., >90%).

Visualizations

Signaling Pathway: Mechanism of 2,3'-Biindole Side Product Formation

side_product_formation indole1 Indole intermediate 3-Bromoindole (Electrophilic Intermediate) indole1->intermediate Bromination brominating_agent Br2 product_33 3,3'-Biindole (Desired Product) intermediate->product_33 Nucleophilic attack at C3 product_23 2,3'-Biindole (Side Product) intermediate->product_23 Nucleophilic attack at C2 indole2 Indole (Nucleophile) indole2->product_33 indole2->product_23

Caption: Mechanism of 2,3'-biindole formation as a side product during the bromination of indole.

Experimental Workflow: Minimizing Side Products

experimental_workflow start Start Synthesis reagents Select High-Purity Starting Materials start->reagents catalyst Choose Selective Catalyst (e.g., Cu(I), Pd(0)) reagents->catalyst conditions Optimize Reaction Conditions (Temperature, Time, Stoichiometry) monitoring Monitor Reaction Progress (TLC, LC-MS) conditions->monitoring catalyst->conditions workup Quench Reaction at Optimal Time monitoring->workup purification Purify Product (Column Chromatography) workup->purification analysis Analyze Product Purity (NMR, MS) purification->analysis end High-Purity 3,3'-Biindole analysis->end

Caption: A general experimental workflow for minimizing side product formation in 3,3'-biindole synthesis.

Logical Relationship: Troubleshooting Low Yield

Caption: A troubleshooting flowchart for addressing low yields in 3,3'-biindole synthesis.

References

Technical Support Center: Synthesis of 1H,1'H-3,3'-Biindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1H,1'H-3,3'-biindole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most prevalent methods for the synthesis of this compound involve the oxidative dimerization of indole. This is typically achieved using various catalytic systems, with the most common being iron-, palladium-, copper-, and iodine-based catalysts. Electrochemical synthesis offers a metal-free alternative.

Q2: Which catalytic method generally provides the highest yield?

The yield of this compound is highly dependent on the specific reaction conditions, including the catalyst, solvent, temperature, and reaction time. While palladium-catalyzed methods can offer high yields, simpler and more cost-effective methods using catalysts like iron(III) chloride (FeCl₃) have also been shown to be very effective.[1] Optimization of the reaction parameters is crucial for achieving high yields with any method.

Q3: What are the common side products or impurities I should be aware of?

Common side products can include over-oxidized species, polymeric materials, and isomers depending on the reaction conditions. In some cases, N-oxidation or the formation of other indole oligomers can occur. Purification is often necessary to remove unreacted indole and these byproducts.

Q4: How can I purify the final this compound product?

Purification is typically achieved through column chromatography on silica gel.[2][3] The choice of eluent is critical and often consists of a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane.[2][3] Recrystallization can also be an effective method for obtaining highly pure product.

Troubleshooting Guide

Low yields or the formation of unexpected byproducts are common challenges in the synthesis of this compound. The following table outlines potential issues, their probable causes, and recommended solutions.

Issue Probable Cause(s) Recommended Solution(s)
Low or No Product Yield - Inactive catalyst- Sub-optimal reaction temperature- Incorrect solvent- Insufficient reaction time- Presence of water or other inhibitors- Use a fresh or properly activated catalyst.- Optimize the temperature; some reactions require heating while others proceed at room temperature.- Screen different solvents to find the optimal medium for the specific catalyst system.- Monitor the reaction by TLC to determine the optimal reaction time.- Ensure anhydrous conditions if the catalyst is sensitive to moisture.
Formation of a Dark Tar-like Substance - Over-oxidation of the indole starting material or product- Polymerization of indole under harsh acidic or oxidative conditions- Reduce the amount of the oxidizing agent.- Lower the reaction temperature.- Decrease the reaction time.- Consider a milder catalyst or oxidant.
Presence of Multiple Spots on TLC (Side Products) - Formation of regioisomers (e.g., 2,3'-biindole)- Over-oxidation to form more complex structures- Incomplete reaction leaving starting material- Adjust the catalyst and ligand system to improve regioselectivity.- Carefully control the stoichiometry of the oxidant.- Increase the reaction time or temperature to drive the reaction to completion.
Difficulty in Product Isolation/Purification - Product co-eluting with impurities during chromatography- Poor solubility of the product- Optimize the solvent system for column chromatography to achieve better separation.- Try recrystallization from a suitable solvent system.- For poorly soluble products, consider hot filtration.
Inconsistent Results Upon Scale-up - Inefficient heat and mass transfer in larger reaction vessels- Changes in the impurity profile of bulk starting materials- For exothermic reactions, ensure adequate cooling and controlled addition of reagents.- Use efficient mechanical stirring to ensure homogeneity.- Re-optimize reaction conditions at the larger scale.[4]

Experimental Protocols and Data

Below are detailed experimental protocols for common methods of this compound synthesis, along with tables summarizing the impact of various reaction parameters on the yield.

Method 1: Iron(III) Chloride (FeCl₃) Catalyzed Synthesis

This method is often favored for its simplicity, low cost, and environmental friendliness.

Experimental Protocol:

  • To a solution of indole (1 mmol) in a suitable solvent (e.g., dichloromethane, acetonitrile), add a catalytic amount of anhydrous FeCl₃ (typically 5-10 mol%).

  • Stir the reaction mixture at room temperature or under reflux, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Yields with FeCl₃ Catalyst:

Catalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)
5CH₂Cl₂251285
10CH₂Cl₂25892
10CH₃CN80495
5Toluene110678

Note: Yields are indicative and can vary based on the specific experimental setup and purity of reagents.

Method 2: Palladium-Catalyzed Oxidative Dimerization

Palladium catalysts are highly effective for C-H activation and can provide excellent yields of 3,3'-biindole.

Experimental Protocol:

  • In a reaction vessel, combine indole (1 mmol), a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(MeCN)₂; 2-5 mol%), and an oxidant (e.g., benzoquinone, Cu(OAc)₂, O₂).

  • Add a suitable solvent (e.g., toluene, dioxane, acetic acid).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time, monitoring by TLC.

  • After cooling to room temperature, filter the reaction mixture to remove any solids.

  • Concentrate the filtrate and purify the residue by column chromatography.

Comparative Yields with Palladium Catalysts:

Palladium CatalystOxidantSolventTemperature (°C)Yield (%)
Pd(OAc)₂BenzoquinoneToluene11088
PdCl₂(MeCN)₂Cu(OAc)₂Dioxane10091
Pd(OAc)₂O₂ (1 atm)Acetic Acid12085
Method 3: Copper-Catalyzed Synthesis

Copper catalysts offer a more economical alternative to palladium for oxidative coupling reactions.

Experimental Protocol:

  • Combine indole (1 mmol), a copper catalyst (e.g., CuI, Cu(OAc)₂; 5-10 mol%), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent (e.g., DMSO, DMF).

  • Heat the reaction mixture under an inert atmosphere (e.g., N₂, Ar) at a specified temperature (e.g., 100-140 °C).

  • Monitor the reaction by TLC. Upon completion, cool the mixture and add water.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer, dry it, and concentrate it.

  • Purify the crude product by column chromatography.[3]

Comparative Yields with Copper Catalysts:

Copper CatalystBaseSolventTemperature (°C)Yield (%)
CuIK₂CO₃DMSO12082
Cu(OAc)₂Cs₂CO₃DMF14088
CuBrK₃PO₄Toluene11075
Method 4: Iodine-Catalyzed Synthesis

Molecular iodine can act as a simple and effective catalyst for the oxidative dimerization of indoles.[5]

Experimental Protocol:

  • Dissolve indole (1 mmol) in a suitable solvent (e.g., dichloromethane, acetonitrile).

  • Add a catalytic amount of molecular iodine (I₂) (typically 10-20 mol%).

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Comparative Yields with Iodine Catalyst:

Iodine Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)
10CH₂Cl₂25688
20CH₂Cl₂25493
15CH₃CN25591

Visual Guides

Experimental Workflow for this compound Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Select Catalytic System (Fe, Pd, Cu, I₂) C Weigh Indole and Catalyst A->C B Prepare Anhydrous Solvent D Combine Reagents in Flask B->D C->D E Set Reaction Temperature and Stir D->E F Monitor by TLC E->F G Quench Reaction F->G Reaction Complete H Solvent Extraction G->H I Dry and Concentrate H->I J Column Chromatography I->J K Characterize Product (NMR, MS) J->K

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G cluster_investigation Investigation cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of 3,3'-Biindole TLC Analyze TLC Plate Start->TLC NMR Check ¹H NMR of Crude Start->NMR Cause1 Incomplete Reaction TLC->Cause1 Starting Material Remaining Cause2 Side Product Formation (e.g., Tar, Isomers) TLC->Cause2 Multiple Spots NMR->Cause2 Unidentified Peaks Cause3 Product Degradation NMR->Cause3 Broad/Complex Signals Sol1 Increase Reaction Time/Temp. Check Catalyst Activity Cause1->Sol1 Sol2 Adjust Stoichiometry Use Milder Conditions Cause2->Sol2 Sol3 Lower Temperature Reduce Reaction Time Cause3->Sol3

Caption: Troubleshooting flowchart for addressing low product yield.

References

"stability and degradation pathways of 1H,1'H-3,3'-biindole"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 1H,1'H-3,3'-biindole. This resource is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can lead to the degradation of this compound?

A1: this compound, like many indole derivatives, is susceptible to degradation through several pathways. The primary factors of concern are:

  • Oxidation: The indole nucleus is electron-rich and can be easily oxidized, especially in the presence of atmospheric oxygen, light, or oxidizing agents. This can lead to the formation of various oxidized species.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to dimerization, oxidation, or other structural changes.

  • Acid/Base Instability: While generally stable at neutral pH, strong acidic or basic conditions can catalyze degradation or rearrangement reactions.

  • Thermal Stress: High temperatures can accelerate degradation processes.

Q2: What are the expected degradation products of this compound?

A2: While specific degradation products can vary based on the conditions, potential degradation pathways for this compound may involve oxidation of the indole rings. For instance, reaction with peroxide can lead to the formation of an aldehyde after oxidation[1]. The C2 and C2' positions are also susceptible to oxidation, potentially leading to oxindole-type structures. Under certain catalytic conditions, oxidative dehydrogenative dearomatization can occur, leading to spirocyclic indolenines[2].

Q3: How should this compound be properly stored to ensure its stability?

A3: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, ideally at -20°C for long-term stability[3].

  • Light: Protect from light by storing in an amber vial or a light-proof container.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Purity: Ensure the material is of high purity, as impurities can sometimes catalyze degradation. A purity of at least 95% is recommended for laboratory use[4].

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected color change of the solid compound (e.g., to yellow or brown). Oxidation of the biindole structure.Store the compound under an inert atmosphere (N2 or Ar) and protect it from light. For sensitive experiments, use freshly purified material.
Appearance of new, unexpected peaks in NMR or LC-MS analysis of a sample. Degradation of the compound due to improper storage or handling.Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light, and under an inert atmosphere. Analyze a fresh sample from a new batch if possible.
Inconsistent results in biological assays or chemical reactions. Degradation of the this compound stock solution.Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles. If possible, quantify the concentration of the stock solution before use.
Low yields in synthetic reactions where this compound is a starting material. Degradation of the biindole prior to or during the reaction.Ensure the quality of the starting material. If the reaction is sensitive to air or light, perform the reaction under an inert atmosphere and in a flask protected from light.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods[5][6].

Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

  • Thermal Degradation:

    • Keep a solid sample of this compound in an oven at 70°C for 48 hours.

    • Dissolve the stressed sample in the solvent to prepare a 1 mg/mL solution.

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solid sample and a solution (1 mg/mL) of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

    • Analyze the stressed samples by HPLC.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)

Stress Condition% DegradationNumber of DegradantsMajor Degradant (RT, min)
0.1 M HCl, 60°C, 24h8.525.2
0.1 M NaOH, 60°C, 24h12.134.8, 6.1
3% H₂O₂, RT, 24h25.347.3
Thermal (70°C, 48h)5.215.9
Photolytic (Solid)15.838.1
Photolytic (Solution)21.448.1, 9.5

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary based on experimental conditions.

Visualizations

DegradationPathways A This compound B Oxidized Intermediates (e.g., radical cation) A->B Oxidation (O₂, H₂O₂) E Photodimers A->E UV Light F Spiroindolenines A->F Catalytic Oxidation (e.g., Cu(OAc)₂) C Oxindole-type Products B->C Further Oxidation D Ring-Opened Products B->D Hydrolysis

Caption: Potential degradation pathways of this compound.

TroubleshootingWorkflow start Inconsistent Experimental Results check_purity Check Purity of This compound (LC-MS, NMR) start->check_purity is_pure Is Purity >95%? check_purity->is_pure purify Purify Compound (e.g., chromatography) is_pure->purify No check_storage Review Storage Conditions (Temp, Light, Atmosphere) is_pure->check_storage Yes purify->check_storage is_storage_ok Are Conditions Optimal? check_storage->is_storage_ok correct_storage Store Properly: -20°C, Dark, Inert Gas is_storage_ok->correct_storage No prepare_fresh Prepare Fresh Stock Solution is_storage_ok->prepare_fresh Yes correct_storage->prepare_fresh redo_experiment Repeat Experiment prepare_fresh->redo_experiment end Problem Resolved redo_experiment->end

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: Overcoming Low Solubility of 1H,1'H-3,3'-Biindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 1H,1'H-3,3'-biindole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the significant challenge of low aqueous solubility often encountered with this class of compounds.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common solubility issues during your experiments.

Issue Potential Cause Recommended Action
Compound precipitates out of solution when preparing a stock in organic solvents (e.g., DMSO). The compound has very low intrinsic solubility even in common organic solvents. The solution may be supersaturated.- Try gentle heating and sonication to aid dissolution. - Use a higher volume of solvent to prepare a less concentrated stock solution. - Screen a panel of alternative organic solvents (e.g., DMF, NMP, DMA).
Precipitation occurs immediately upon dilution of the DMSO stock into aqueous buffer. The compound is "brick dust" with very poor aqueous solubility. The high concentration of the compound in the DMSO droplet exceeds its solubility limit in the aqueous medium before it can be dispersed.- Lower the final concentration of the compound in the aqueous medium. - Decrease the percentage of DMSO in the final solution (ideally ≤ 0.5%). - Add the DMSO stock to the aqueous buffer dropwise while vortexing to ensure rapid mixing. - Consider using a co-solvent system or a formulation approach (see protocols below).
The compound appears to dissolve initially but crashes out of the aqueous solution over time. The aqueous solution is supersaturated and thermodynamically unstable. The compound may be slowly crystallizing.- This is common for planar molecules with high crystal lattice energy. - Employ a formulation strategy to maintain solubility, such as using surfactants or creating a solid dispersion. - For in vitro assays, prepare fresh dilutions immediately before use.
Low and variable results in biological assays. Poor solubility leads to an inaccurate concentration of the compound in the assay medium, affecting the dose-response relationship.- Confirm the solubility of your compound in the final assay medium. - Implement a suitable solubilization technique to ensure the compound remains in solution throughout the experiment. - Consider the impact of assay components (e.g., proteins) on compound solubility.
Structural modifications to the biindole core do not improve solubility. The modifications may not be sufficiently disrupting the planarity or increasing the polarity of the molecule.- Introduce bulky, non-planar groups to disrupt crystal packing. - Add ionizable groups (e.g., amines, carboxylic acids) to enable pH-dependent solubility. - Incorporate polar functionalities like morpholine or piperazine rings.[1]

Frequently Asked Questions (FAQs)

Q1: Why are this compound derivatives often poorly soluble?

A1: The low solubility of many this compound derivatives stems from their rigid and planar structure, which can lead to strong intermolecular interactions and high crystal lattice energy. This makes it difficult for solvent molecules to break apart the crystal structure and solvate the individual molecules. The parent compound, this compound, is a bicyclic structure with two indole units, contributing to its hydrophobicity.[2] The solubility and stability of these compounds can vary significantly depending on the solvent and environmental conditions.[2]

Q2: What are the first steps I should take to try and dissolve a new this compound derivative?

A2: Start with a systematic approach, beginning with simple methods before moving to more complex techniques.

  • Solvent Screening: Attempt to dissolve the compound in a range of common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP).

  • Co-solvent Systems: If the compound is soluble in an organic solvent, prepare a stock solution and dilute it into your aqueous medium. If precipitation occurs, try using a co-solvent system by adding a water-miscible organic solvent like ethanol or polyethylene glycol 400 (PEG 400) to the aqueous phase before adding your compound's stock solution.

  • pH Modification: If your biindole derivative has ionizable functional groups (e.g., acidic or basic moieties), adjusting the pH of the aqueous medium can significantly enhance solubility.

Q3: How can I quantitatively measure the solubility of my compound?

A3: The shake-flask method is a standard and reliable technique for determining thermodynamic solubility. An excess amount of the compound is added to a known volume of the solvent (e.g., phosphate-buffered saline, pH 7.4), and the mixture is agitated until equilibrium is reached. The suspension is then filtered or centrifuged, and the concentration of the dissolved compound in the supernatant is measured using a suitable analytical method like HPLC or UV-Vis spectrophotometry.

Q4: What are some more advanced techniques if simple methods fail?

A4: For particularly challenging compounds, several advanced formulation strategies can be employed:

  • Surfactants: Using surfactants to form micelles that can encapsulate the hydrophobic biindole derivative is a common and effective approach.[3]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds, thereby increasing their apparent solubility.

  • Solid Dispersions: This technique involves dispersing the compound in an inert carrier matrix at the solid state. This can be achieved by methods such as spray drying or hot-melt extrusion.

  • Nanoparticle Formation: Reducing the particle size of the compound to the nanometer scale increases the surface area-to-volume ratio, which can lead to a higher dissolution rate.

Quantitative Data on Solubility Enhancement

The following table summarizes the impact of structural modifications on the solubility of a related series of indole derivatives, demonstrating the potential for improving the physicochemical properties of biindole compounds.

Compound IDModificationKinetic Solubility in PBS pH 7.4 (µg/mL)Fold Increase vs. Parent
Parent Compound-< 0.2-
Analog AAddition of a methyl group0.42
Analog BReplacement of morpholine with piperazine> 6.6> 33
Analog CReplacement of morpholine with methyl piperazine> 6.6> 33

Data adapted from a study on 1H-indole-2-carboxamides, which share structural similarities and solubility challenges with biindole derivatives.[1]

Key Experimental Protocols

Protocol 1: Shake-Flask Method for Solubility Determination

Objective: To determine the thermodynamic solubility of a this compound derivative in a specific solvent.

Materials:

  • This compound derivative

  • Solvent of interest (e.g., Phosphate-Buffered Saline pH 7.4)

  • Scintillation vials or suitable containers

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the biindole derivative to a vial containing a known volume of the solvent.

  • Seal the vials securely.

  • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect for the presence of undissolved solid.

  • Separate the undissolved solid from the solution by centrifugation or filtration.

  • Carefully collect the supernatant or filtrate.

  • Dilute the clear solution if necessary and analyze the concentration of the dissolved compound using a validated analytical method.

Protocol 2: Preparation of a Co-solvent Formulation

Objective: To prepare a solution of a poorly soluble biindole derivative for in vitro testing using a co-solvent system.

Materials:

  • This compound derivative

  • Primary organic solvent (e.g., DMSO)

  • Co-solvent (e.g., PEG 400, ethanol)

  • Aqueous buffer (e.g., PBS, cell culture medium)

Procedure:

  • Prepare a high-concentration stock solution of the biindole derivative in the primary organic solvent (e.g., 10 mM in DMSO).

  • In a separate tube, prepare the final aqueous medium containing the desired concentration of the co-solvent (e.g., 10% PEG 400 in PBS).

  • While vortexing the aqueous medium containing the co-solvent, add the stock solution of the biindole derivative dropwise to achieve the final desired concentration.

  • Visually inspect the final solution for any signs of precipitation.

  • If the solution remains clear, it is ready for use in the experiment. It is advisable to use the solution shortly after preparation.

Visualizing Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization cluster_analysis Analysis & Use start Start with solid biindole derivative stock Prepare concentrated stock in DMSO start->stock mix Add stock to buffer (vortexing) stock->mix aqueous Prepare aqueous buffer aqueous->mix observe Observe for precipitation mix->observe precipitate Precipitation occurs observe->precipitate Yes clear Solution is clear observe->clear No troubleshoot Go to Troubleshooting Guide precipitate->troubleshoot assay Proceed to biological assay clear->assay

decision_tree start Low Solubility Issue with Biindole Derivative q1 Is the compound ionizable? start->q1 ph_adjust Optimize pH q1->ph_adjust Yes cosolvent Try Co-solvent System q1->cosolvent No q2 Is solubility sufficient after simple methods? ph_adjust->q2 advanced Advanced Formulation q2->advanced No cosolvent->q2 surfactant Surfactants advanced->surfactant cyclodextrin Cyclodextrins advanced->cyclodextrin solid_disp Solid Dispersions advanced->solid_disp nanotech Nanotechnology advanced->nanotech

References

Technical Support Center: Palladium-Catalyzed Biindole Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting palladium-catalyzed biindole coupling reactions. The following guides and frequently asked questions (FAQs) address common issues encountered during these experiments.

Troubleshooting Guide

This section provides solutions to specific problems that may arise during the synthesis of biindoles via palladium-catalyzed coupling reactions.

Issue 1: Low or No Yield of the Desired Biindole Product

  • Question: My reaction is resulting in a low yield or no formation of the biindole product. What are the potential causes and how can I address them?

  • Answer: Low or no yield is a frequent issue and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

    • Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst, or it may have decomposed.

      • Solution: Ensure anaerobic conditions to prevent oxidation of the Pd(0) catalyst. Consider adding a reducing agent or using a pre-activated Pd(0) source. The choice of palladium precursor is critical; while Pd(PPh₃)₄ is common, it may not be optimal for all substrates. Pd(OAc)₂ in combination with a suitable phosphine ligand often provides a more active catalytic system.[1][2]

    • Poor Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.[3]

      • Solution: For challenging couplings, employ bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[4] These ligands can promote the oxidative addition and reductive elimination steps.

    • Suboptimal Base or Solvent: The base activates the indole N-H bond or the coupling partner, and its effectiveness is often solvent-dependent.[4]

      • Solution: Screen a variety of bases such as Cs₂CO₃, K₂CO₃, or K₃PO₄.[4] The choice of solvent can dramatically influence reaction outcomes.[5] Aprotic polar solvents like DMSO or DMF are often effective.[6]

    • Inefficient Oxidant (for oxidative coupling): In oxidative C-H/C-H coupling reactions, the oxidant is crucial for regenerating the active Pd(II) catalyst.

      • Solution: Common oxidants include Cu(OAc)₂, AgOAc, or O₂ (air).[6][7] The choice of oxidant can affect selectivity and yield. Experiment with different oxidants and ensure the stoichiometry is correct.

    • Low Reaction Temperature: The reaction may have a high activation energy barrier.

      • Solution: Gradually increase the reaction temperature. However, be aware that higher temperatures can also lead to catalyst decomposition or side product formation.[8]

Issue 2: Formation of Significant Side Products (e.g., Homocoupling of a Coupling Partner, Dehalogenation)

  • Question: My reaction is producing a complex mixture with significant amounts of side products. How can I improve the selectivity?

  • Answer: The formation of side products indicates that undesired reaction pathways are competing with the desired biindole formation.

    • Homocoupling of Aryl Halide/Boronic Acid: This is a common side reaction in cross-coupling reactions.

      • Solution: This can be minimized by ensuring the reaction is thoroughly degassed to remove oxygen. Using a Pd(0) source or an efficient precatalyst system can also reduce homocoupling.

    • Decomposition of Starting Material: Electron-rich indoles can be prone to decomposition under oxidative conditions.[9]

      • Solution: Consider using milder reaction conditions (e.g., lower temperature). Protecting the indole nitrogen with a suitable group (e.g., Boc, Ts) can sometimes improve stability.[10]

    • Multiple Arylations: Indoles have multiple reactive C-H bonds (C2, C3, C7), which can lead to a mixture of regioisomers.[11][12]

      • Solution: Regioselectivity can often be controlled by the choice of ligand and directing groups.[11][13] For instance, N-(2-pyridyl)sulfonyl directing groups can favor C2-alkenylation.[13]

Issue 3: Poor Reproducibility

  • Question: I am having trouble reproducing my results. What factors could be contributing to this?

  • Answer: Poor reproducibility is often due to subtle variations in reaction setup and reagent quality.

    • Atmosphere Control: Palladium catalysts, particularly in the Pd(0) state, are sensitive to air and moisture.

      • Solution: Ensure all reactions are set up under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques. Use dry, degassed solvents.[14]

    • Reagent Quality: The purity of starting materials, reagents, and solvents is critical.

      • Solution: Use freshly purified reagents and high-purity, dry solvents. The quality of the base (e.g., anhydrous) can also be a critical factor.

    • Catalyst Loading: Inconsistent catalyst loading can lead to variable reaction rates and yields.

      • Solution: Prepare a stock solution of the catalyst and ligand to ensure accurate and consistent dispensing. Catalyst loading is often reported in mol % or ppm.[15]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right palladium catalyst for my biindole coupling reaction?

A1: The choice of catalyst depends on the specific type of coupling reaction. For oxidative C-H/C-H coupling, a Pd(II) salt like Pd(OAc)₂ or PdCl₂(MeCN)₂ is commonly used in conjunction with an oxidant.[6][16] For Suzuki-type cross-coupling reactions, a Pd(0) source like Pd(PPh₃)₄ or an in-situ generated Pd(0) species from a Pd(II) precursor and a ligand is typically employed.[17] The combination of Pd(OAc)₂ with a bulky, electron-rich phosphine ligand is often a good starting point for optimization.[18]

Q2: What is the role of the ligand in palladium-catalyzed biindole synthesis?

A2: Ligands are crucial for stabilizing the palladium center, influencing its reactivity, and controlling the selectivity of the reaction.[3] They can:

  • Increase the solubility of the catalyst.

  • Promote the oxidative addition of substrates to the palladium center.[19]

  • Facilitate the reductive elimination step to form the C-C bond and regenerate the catalyst.

  • Influence the regioselectivity of C-H functionalization.[13]

Q3: How does the choice of base affect the reaction?

A3: The base plays a critical role in many palladium-catalyzed reactions involving indoles. It can deprotonate the indole N-H, making the indole more nucleophilic. In Suzuki-type couplings, the base activates the boronic acid for transmetalation. The strength and nature of the base (e.g., carbonate, phosphate, alkoxide) can significantly impact the reaction rate and yield. The optimal base is often dependent on the specific substrates and solvent system.[4]

Q4: What are the most common methods for purifying biindole products?

A4: Purification of biindole products can be challenging due to the potential for closely related impurities. The most common purification method is column chromatography on silica gel.[10] Careful selection of the eluent system is critical for achieving good separation. In some cases, recrystallization can also be an effective purification technique. It is also important to consider methods for removing residual palladium from the final product, which can include treatment with activated carbon or palladium scavengers.[20]

Data Presentation

Table 1: Optimization of Reaction Conditions for Pd-Catalyzed Homocoupling of Indole

EntryPd Catalyst (mol %)Ligand (mol %)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (10)NoneNoneDMSORT2485
2PdCl₂(MeCN)₂ (10)NoneNoneDMSORT2478
3Pd(TFA)₂ (10)NoneNoneDMSORT2465
4Pd(OAc)₂ (10)PPh₃ (20)NoneDMSORT2455
5Pd(OAc)₂ (10)NoneCs₂CO₃ (2)DMSORT2440
6Pd(OAc)₂ (10)NoneNoneDMFRT2475
7Pd(OAc)₂ (10)NoneNoneDioxaneRT2460

Data synthesized from multiple sources for illustrative purposes.[6]

Table 2: Effect of Oxidant on Pd-Catalyzed Oxidative Coupling of Indole

EntryPd Catalyst (mol %)Oxidant (equiv.)AtmosphereSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (10)Cu(OAc)₂·H₂O (2)AirDMSORT2485
2Pd(OAc)₂ (10)AgOAc (2)O₂DMSORT2470 (acetoxylated product)
3Pd(OAc)₂ (10)Benzoquinone (2)AirDioxane1001265
4Pd(OAc)₂ (10)Air (1 atm)AirDioxane/H₂ORT4850

Data synthesized from multiple sources for illustrative purposes.[6][13][14]

Experimental Protocols

General Protocol for Palladium-Catalyzed Oxidative Homocoupling of Indoles

  • To a reaction vessel, add the indole substrate (1.0 mmol), Pd(OAc)₂ (0.1 mmol, 10 mol%), and Cu(OAc)₂·H₂O (2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the vessel with air.

  • Add DMSO (5 mL) via syringe.

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biindole.

This is a generalized procedure based on reported methods and may require optimization for specific substrates.[6]

Visualizations

Palladium Catalytic Cycle for Oxidative Biindole Coupling PdII Pd(II)L2 Intermediate1 Pd(II)-Indolyl Complex PdII->Intermediate1 C-H Activation (-HX) Indole1 Indole (1) Indole1->Intermediate1 Intermediate2 Pd(II)-Bis(indolyl) Complex Intermediate1->Intermediate2 C-H Activation (-HX) Indole2 Indole (2) Indole2->Intermediate2 Pd0 Pd(0)L2 Intermediate2->Pd0 Reductive Elimination Biindole Biindole Product Intermediate2->Biindole Pd0->PdII Oxidation Red_Oxidant Reduced Oxidant (e.g., Cu(I)) Oxidant Oxidant (e.g., Cu(II)) Oxidant->Pd0

Caption: Catalytic cycle for Pd-catalyzed oxidative biindole coupling.

Experimental Workflow for Biindole Synthesis start Start setup Reaction Setup: - Indole Substrate - Pd Catalyst & Ligand - Base/Oxidant - Dry, Degassed Solvent start->setup reaction Run Reaction: - Inert Atmosphere - Stirring - Controlled Temperature setup->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Continue workup Aqueous Workup: - Quench Reaction - Extraction monitoring->workup Complete purification Purification: - Column Chromatography - Recrystallization workup->purification characterization Characterization: - NMR, MS, etc. purification->characterization end End characterization->end

Caption: General experimental workflow for biindole synthesis.

Caption: Troubleshooting flowchart for low yield in biindole coupling.

References

"optimization of reaction conditions for N-alkylation of 1H,1'H-3,3'-biindole"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of reaction conditions for the N-alkylation of 1H,1'H-3,3'-biindole.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the N-alkylation of this compound?

The main challenges include controlling the degree of alkylation to achieve selective mono- or di-N-alkylation, preventing side reactions such as C-alkylation, and ensuring complete reaction for high yields. Given the two reactive N-H sites, a mixture of unreacted starting material, mono-alkylated, and di-alkylated products is a common outcome.

Q2: How can I favor mono-N-alkylation over di-N-alkylation?

To favor mono-N-alkylation, you can employ several strategies:

  • Stoichiometry: Use a sub-stoichiometric amount of the alkylating agent (e.g., 0.9-1.1 equivalents).

  • Base Equivalents: Employing a slight excess of a strong base (e.g., 1.1-1.2 equivalents of NaH) can help in selectively deprotonating one indole nitrogen.

  • Reaction Temperature: Lowering the reaction temperature can help control reactivity and prevent over-alkylation.[1]

  • Bulky Reagents: Using a sterically hindered alkylating agent may disfavor a second alkylation due to steric hindrance.[1]

Q3: What conditions are best for achieving complete di-N-alkylation?

For exhaustive di-N-alkylation, the following conditions are generally recommended:

  • Stoichiometry: Use an excess of the alkylating agent (e.g., 2.2-3.0 equivalents).

  • Base Equivalents: Ensure at least 2.2 equivalents of a strong base are used to deprotonate both indole nitrogens.

  • Reaction Time and Temperature: A longer reaction time and potentially a higher temperature may be required to drive the reaction to completion.

Q4: I am observing low yields. What are the potential causes and how can I improve them?

Low yields in the N-alkylation of 3,3'-biindole can be attributed to several factors:

  • Incomplete Deprotonation: The N-H bonds of the biindole need to be fully deprotonated to form the nucleophilic indolate anions. Using a sufficiently strong base like sodium hydride (NaH) in an appropriate amount is crucial.[2]

  • Poor Solubility: this compound may have limited solubility in some organic solvents. Polar aprotic solvents like DMF or DMSO are often preferred.[3]

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Increasing the temperature can often improve yields.[3]

  • Purity of Reagents: The presence of water or other protic impurities can quench the base and the indolate anion, leading to lower yields. Ensure all reagents and solvents are anhydrous.

Q5: How can I minimize C-alkylation side products?

While less common than for simple indoles due to the substitution at the 3 and 3' positions, C-alkylation at other positions of the indole rings can still occur. To minimize this:

  • Choice of Base and Solvent: Using a strong base like NaH in a polar aprotic solvent such as DMF or THF generally favors N-alkylation.[1] The deprotonation of the indole nitrogen increases its nucleophilicity for the subsequent reaction.[1]

  • Temperature Control: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product.[3]

Troubleshooting Guides

Issue 1: Low Yield of Alkylated Product
Potential Cause Suggested Solution
Incomplete deprotonation of the biindole N-H groups.Use a stronger base (e.g., NaH) or increase the equivalents of the base. Ensure the base is fresh and properly handled to maintain its reactivity.
Poor solubility of this compound.Switch to a more polar aprotic solvent like DMF or DMSO.[3]
Low reaction temperature.Gradually increase the reaction temperature and monitor the progress by TLC.[3]
Impure reagents or wet solvent.Use freshly dried solvents and ensure the purity of the biindole and alkylating agent. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Degradation of starting material or product.If the reaction mixture turns dark, degradation may be occurring. Consider using milder reaction conditions (e.g., a weaker base like K₂CO₃ or Cs₂CO₃, lower temperature).[1]
Issue 2: Mixture of Mono- and Di-Alkylated Products
Desired Product Potential Cause Suggested Solution
Mono-alkylation Excess alkylating agent or base.Carefully control the stoichiometry. Use 1.0-1.1 equivalents of the alkylating agent and base. Add the alkylating agent dropwise at a low temperature to control the reaction rate.
High reaction temperature.Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).[1]
Di-alkylation Insufficient alkylating agent or base.Increase the equivalents of the alkylating agent (≥ 2.2 eq) and base (≥ 2.2 eq).
Short reaction time or low temperature.Increase the reaction time and/or temperature to ensure the second alkylation goes to completion.

Experimental Protocols

General Protocol for Mono-N-alkylation of this compound
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stirring: Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.

  • Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.0-1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Washing and Drying: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Di-N-alkylation of this compound

Follow the protocol for mono-alkylation with the following modifications:

  • Use ≥ 2.2 equivalents of sodium hydride.

  • Use ≥ 2.2 equivalents of the alkylating agent.

  • The reaction may require heating (e.g., 50-80 °C) and a longer reaction time to ensure complete di-alkylation.

Data Presentation

Table 1: Common Bases and Solvents for N-Alkylation of Indoles

BaseCommon SolventsTypical Temperature RangeNotes
Sodium Hydride (NaH)DMF, THF0 °C to 80 °CStrong base, commonly used for high yields. Requires anhydrous conditions.[1][2]
Potassium Carbonate (K₂CO₃)DMF, AcetonitrileRoom temperature to refluxMilder base, suitable for substrates with sensitive functional groups.[1]
Cesium Carbonate (Cs₂CO₃)DMF, AcetonitrileRoom temperature to refluxMilder and more soluble than K₂CO₃, can lead to higher yields in some cases.[1]
Potassium tert-butoxide (t-BuOK)THF, DioxaneRoom temperature to refluxStrong, non-nucleophilic base.

Visualizations

Troubleshooting_Low_Yield start Low Yield of N-alkylated This compound check_deprotonation Check Deprotonation Conditions start->check_deprotonation check_solubility Assess Solubility of Starting Material start->check_solubility check_temp Evaluate Reaction Temperature start->check_temp check_reagents Verify Reagent and Solvent Quality start->check_reagents increase_base Increase Equivalents or Use Stronger Base (e.g., NaH) check_deprotonation->increase_base Incomplete? change_solvent Switch to More Polar Aprotic Solvent (e.g., DMF, DMSO) check_solubility->change_solvent Poor? increase_temp Increase Reaction Temperature check_temp->increase_temp Too low? use_anhydrous Use Anhydrous Reagents and Solvents Under Inert Atmosphere check_reagents->use_anhydrous Impurities suspected? end Improved Yield increase_base->end change_solvent->end increase_temp->end use_anhydrous->end

Caption: Troubleshooting workflow for low reaction yield.

Selectivity_Workflow start Goal: N-alkylation of This compound mono_alkylation Selective Mono-N-Alkylation start->mono_alkylation di_alkylation Selective Di-N-Alkylation start->di_alkylation mono_conditions Use 1.0-1.1 eq. Alkylating Agent Use 1.1-1.2 eq. Base Lower Reaction Temperature mono_alkylation->mono_conditions di_conditions Use >2.2 eq. Alkylating Agent Use >2.2 eq. Base Higher Reaction Temperature/ Longer Reaction Time di_alkylation->di_conditions product_mono Mono-N-alkylated 3,3'-Biindole mono_conditions->product_mono product_di Di-N-alkylated 3,3'-Biindole di_conditions->product_di

Caption: Workflow for selective mono- vs. di-N-alkylation.

References

Technical Support Center: Column Chromatography Techniques for Purifying Biindoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying biindole compounds using column chromatography. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a column chromatography method for a new biindole compound?

A1: The crucial first step is to develop a separation on a Thin Layer Chromatography (TLC) plate.[1] TLC is a rapid and inexpensive way to screen various solvent systems and determine the optimal mobile phase for your column.[1] The ideal solvent system should give your target biindole an Rf value of approximately 0.2-0.4 for good separation on a column.[2]

Q2: How do I choose the right stationary phase for my biindole purification?

A2: The most common stationary phase for the purification of organic compounds, including biindoles, is silica gel.[3] It is slightly acidic and works well for a wide range of compounds.[3] For biindoles that are particularly sensitive to acid or are basic in nature, neutral alumina can be a better alternative to prevent decomposition or strong, irreversible adsorption on the column.[2]

Q3: My biindole is a solid with poor solubility in the chosen mobile phase. How should I load it onto the column?

A3: For compounds with poor solubility in the eluent, the "dry loading" technique is recommended.[4] This involves pre-adsorbing your crude biindole onto a small amount of silica gel by dissolving it in a suitable solvent (like dichloromethane), adding the silica, and then evaporating the solvent to get a dry, free-flowing powder.[5] This powder can then be carefully added to the top of your packed column.[5]

Q4: Should I use isocratic or gradient elution for my biindole separation?

A4: The choice between isocratic (constant solvent composition) and gradient (changing solvent composition) elution depends on the complexity of your mixture.[6]

  • Isocratic elution is simpler and is often sufficient for separating biindoles from impurities with significantly different polarities.[6][7]

  • Gradient elution , where the polarity of the mobile phase is gradually increased during the separation, is generally better for complex mixtures containing compounds with a wide range of polarities.[8] It can lead to sharper peaks for later-eluting compounds and reduce the overall purification time.[6][8]

Q5: My biindole derivative is colorless. How can I monitor the separation and identify the correct fractions?

A5: Most indole-containing compounds, including biindoles, are UV-active due to their aromatic nature.[2] You can monitor the separation by spotting the collected fractions on a TLC plate and visualizing the spots under a UV lamp (typically at 254 nm).[2] For more specific visualization of indoles, you can use chemical stains like Ehrlich's reagent, which produces characteristic blue or purple spots.[2]

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of biindoles.

Problem Possible Cause(s) Solution(s)
My biindole won't elute from the column. The mobile phase is not polar enough.Gradually increase the polarity of your mobile phase. If using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. For very polar biindoles, a more polar solvent system like dichloromethane/methanol may be necessary.[2]
The biindole is strongly and possibly irreversibly adsorbed to the silica gel, which can happen with basic nitrogen-containing compounds.Add a small amount (0.1-1%) of a modifier like triethylamine (TEA) to your mobile phase to neutralize the acidic silanol groups on the silica surface.[9] Alternatively, consider using a different stationary phase like neutral alumina.[2]
The separation between my target biindole and an impurity is poor. The solvent system lacks sufficient selectivity.Try a different solvent system. Sometimes switching from an ethyl acetate-based system to a dichloromethane-based one can alter the selectivity and improve separation.[2]
You are using isocratic elution for a complex mixture.Switch to a shallow gradient elution. A slow, gradual increase in solvent polarity can often resolve closely eluting compounds.[6]
The column is overloaded.Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a silica-to-sample weight ratio of at least 50:1 for difficult separations.
My biindole appears to be decomposing on the column. The biindole is sensitive to the acidic nature of the silica gel.Test the stability of your compound on a TLC plate before running a column. If it decomposes, switch to a less acidic stationary phase like neutral alumina or deactivated silica gel.[2]
The chromatographic peaks are broad (peak broadening). The sample was loaded in too large a volume of solvent.Dissolve your sample in the minimum amount of solvent possible for loading.[10]
The flow rate is too high or too low.There is an optimal flow rate for each column and separation. An excessively high or low flow rate can lead to peak broadening.[10]
There is extra-column volume in your system (e.g., long tubing).Minimize the length and diameter of tubing connecting the column to the detector to reduce dead volume.[11]

Data Presentation

The following tables summarize typical parameters and results for the purification of biindoles by column chromatography. Note that optimal conditions will vary depending on the specific biindole structure.

Table 1: Typical Normal-Phase Flash Chromatography Parameters for Biindole Purification

ParameterDescription
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Dichloromethane/Hexane mixtures
Elution Mode Isocratic or Gradient
Sample Loading Dry loading for poorly soluble compounds
Detection UV (254 nm) and/or TLC with staining (e.g., Ehrlich's reagent)

Table 2: Example Purification Data for a 2,3'-Biindole Derivative

ParameterValue/Description
Purification Method Flash Chromatography
Stationary Phase Silica Gel
Mobile Phase Ethyl Acetate/Petroleum Ether (1:1)
Purity >95% (as determined by NMR)
Yield Varies depending on reaction conversion
Data adapted from a reported synthesis of 2,3'-biindoles.[12]

Table 3: Example Purification Data for Atropisomeric 2,2'-Biindoles

ParameterValue/Description
Purification Method Semipreparative HPLC
Stationary Phase Chiralpak IB
Mobile Phase n-hexane/EtOH/dichloromethane (100:1:5)
Enantiomeric Excess >99%
Yield 75-90%
Data from the resolution of atropisomeric 2,2'-biindole-based monomers.[13]

Experimental Protocols

Protocol 1: General Flash Chromatography Purification of a Substituted Biindole

This protocol is a general guideline and should be optimized for your specific biindole compound, starting with TLC analysis.

  • Column Preparation:

    • Select an appropriately sized glass column.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane).

    • Pour the slurry into the column, allowing it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

    • Add a protective layer of sand on top of the silica bed.

    • Drain the solvent until it is just level with the top of the sand.

  • Sample Loading (Dry Loading Method):

    • Dissolve your crude biindole mixture in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution.

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle air pressure to begin eluting the compounds (flash chromatography).

    • If using gradient elution, start with a low polarity mobile phase and gradually increase the proportion of the more polar solvent.

  • Fraction Collection and Analysis:

    • Collect the eluent in a series of labeled test tubes or flasks.

    • Monitor the collected fractions by TLC to identify which ones contain your purified biindole.

    • Combine the pure fractions, and remove the solvent under reduced pressure to obtain your purified biindole.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Biindole Purification cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis (Solvent System Optimization) Column_Packing Column Packing (Silica Gel Slurry) Sample_Loading Sample Loading (Dry or Wet) Column_Packing->Sample_Loading Elution Elution (Isocratic or Gradient) Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis Fraction Analysis (TLC/UV) Fraction_Collection->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Solvent_Removal Solvent Removal Pooling->Solvent_Removal Final_Product Purified Biindole Solvent_Removal->Final_Product

Caption: Workflow for biindole purification via column chromatography.

troubleshooting_guide Troubleshooting Poor Separation of Biindoles Start Poor Separation Observed Check_TLC Review TLC Data (Rf and spot separation) Start->Check_TLC Optimize_Solvent Optimize Mobile Phase (Try different solvent systems or modifiers like TEA) Check_TLC->Optimize_Solvent Poor spot separation Check_Loading Column Overloaded? Check_TLC->Check_Loading Good spot separation Use_Gradient Implement Gradient Elution (Shallow gradient) Optimize_Solvent->Use_Gradient Success Improved Separation Use_Gradient->Success Reduce_Load Reduce Sample Load (Increase silica:sample ratio) Check_Loading->Reduce_Load Yes Change_Stationary_Phase Consider Alternative Stationary Phase (e.g., Alumina for basic biindoles) Check_Loading->Change_Stationary_Phase No Reduce_Load->Success Change_Stationary_Phase->Success

Caption: Decision tree for troubleshooting poor biindole separation.

References

Technical Support Center: Preventing Oxidation of 1H,1'H-3,3'-biindole During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidative degradation of 1H,1'H-3,3'-biindole during storage. The following information offers troubleshooting advice and frequently asked questions to ensure the stability and integrity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during storage?

A1: this compound, like many indole derivatives, is susceptible to oxidation due to its electron-rich bicyclic structure. The primary factors that contribute to its degradation during storage include:

  • Exposure to Atmospheric Oxygen: Oxygen can directly react with the indole rings, leading to the formation of various oxidation products.

  • Exposure to Light: Photochemical reactions can generate reactive oxygen species that accelerate the oxidation process.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Presence of Metal Ions: Trace metal ion impurities can catalyze oxidative degradation.

Q2: What are the visual indicators of this compound oxidation?

A2: A noticeable color change is a common sign of this compound oxidation. The pure compound is typically a powder. Upon oxidation, it may develop a pink, red, or brown hue. While a slight color change might not significantly affect the bulk purity for some applications, it is a clear indicator of degradation and should be investigated before use in sensitive experiments.

Q3: What are the ideal storage conditions for solid this compound?

A3: To minimize oxidation, solid this compound should be stored under the following conditions:

  • Temperature: For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C is preferable.[1]

  • Light: Store the compound in amber or opaque vials to protect it from light.[1]

  • Atmosphere: For maximum stability, especially for long-term storage, it is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[1]

Q4: How should I store solutions of this compound?

A4: Solutions of this compound are generally less stable than the solid form. If you must store solutions, follow these guidelines:

  • Solvent Choice: Use high-purity, degassed solvents. Anhydrous aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are often suitable for preparing stock solutions.

  • Storage Conditions: Store solutions frozen at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or wrapping the container in aluminum foil.

  • Inert Atmosphere: Before sealing the vial, purge the headspace with an inert gas (nitrogen or argon).

Q5: Should I use an antioxidant to stabilize this compound?

A5: The use of an antioxidant is a good practice, especially for long-term storage or when the compound is in solution. Antioxidants can help to quench reactive species that initiate oxidation.

Q6: Which antioxidants are suitable for stabilizing this compound?

A6: Butylated hydroxytoluene (BHT) and ascorbic acid are commonly used antioxidants for stabilizing organic compounds, including indoles.[1] The choice of antioxidant will depend on its solubility in your chosen solvent and its compatibility with downstream applications. It is crucial to ensure the antioxidant does not interfere with your experiments.

Troubleshooting Guides

Issue: My this compound has changed color.

This is a common indication of oxidation. Follow these steps to assess the material and prevent future occurrences.

Troubleshooting Workflow

cluster_observe Observation cluster_assess Assessment cluster_action Action cluster_prevention Prevention observe Color Change Observed assess_purity Assess Purity (e.g., HPLC, TLC) observe->assess_purity is_pure Is Purity Acceptable? assess_purity->is_pure proceed Proceed with Caution is_pure->proceed Yes purify Purify (e.g., Recrystallization, Chromatography) is_pure->purify No discard Discard and Use Fresh Stock is_pure->discard Severely Degraded review_storage Review Storage Protocol proceed->review_storage purify->proceed purify->review_storage discard->review_storage implement_changes Implement Improved Storage review_storage->implement_changes

Caption: Troubleshooting workflow for observed color change.

Quantitative Data Summary

Due to the limited availability of public, long-term stability data specifically for this compound, the following table provides representative stability data for a generic indole compound under various storage conditions. This data is for illustrative purposes to highlight the impact of storage conditions on stability.

Storage ConditionTime (Months)Purity (%)Appearance
Solid
Room Temperature (25°C), Exposed to Light & Air685Light Brown
Room Temperature (25°C), Dark, Sealed695Off-white
Refrigerated (4°C), Dark, Sealed12>98White
Frozen (-20°C), Dark, Inert Atmosphere24>99White
Solution (in DMSO)
Room Temperature (25°C), Exposed to Light & Air170Yellow-Brown
Refrigerated (4°C), Dark, Sealed390Pale Yellow
Frozen (-20°C), Dark, Sealed6>95Colorless

Experimental Protocols

Protocol 1: Preparation of a 1% (w/v) BHT Stock Solution

Materials:

  • Butylated hydroxytoluene (BHT)

  • Ethanol (anhydrous)

  • 10 mL volumetric flask

  • Analytical balance

  • Spatula

  • Pipettes

Procedure:

  • Weigh 100 mg of BHT using an analytical balance.

  • Transfer the BHT to a 10 mL volumetric flask.

  • Add a small amount of ethanol to dissolve the BHT.

  • Once fully dissolved, bring the volume up to the 10 mL mark with ethanol.

  • Mix the solution thoroughly.

  • Store the stock solution in a tightly sealed amber vial at 4°C.

To use: Add a small aliquot of the BHT stock solution to your this compound solution to achieve a final BHT concentration of 0.01-0.1%. For example, to prepare a 10 mL solution containing 0.01% BHT, add 10 µL of the 1% BHT stock solution.

Protocol 2: Storage of this compound Under an Inert Atmosphere

Materials:

  • Vial containing solid this compound

  • Septum cap for the vial

  • Source of inert gas (Nitrogen or Argon) with a regulator

  • Needles (long and short)

Procedure:

  • Place the solid this compound in a clean, dry vial.

  • Securely cap the vial with a septum cap.

  • Insert a long needle connected to the inert gas source through the septum, ensuring the needle tip is in the headspace above the compound.

  • Insert a short needle through the septum to act as an exhaust.

  • Gently flush the vial with the inert gas for 1-2 minutes. The flow rate should be gentle to avoid blowing the solid material out of the vial.

  • Remove the short exhaust needle first, allowing a slight positive pressure of the inert gas to build inside the vial.

  • While the inert gas is still gently flowing, remove the long gas inlet needle.

  • For added protection, wrap the septum and cap with parafilm.

  • Store the vial under the recommended temperature and light-protected conditions.

Protocol 3: Stability-Indicating HPLC Method for this compound (Illustrative Example)

This protocol provides a starting point for developing a stability-indicating HPLC method to separate this compound from its potential degradation products. Method optimization and validation are required for specific applications.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 50% B

    • 26-30 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 225 nm and 280 nm

  • Injection Volume: 10 µL

Sample Preparation for Forced Degradation Study:

  • Acid Hydrolysis: Dissolve 1 mg of this compound in 1 mL of acetonitrile and add 1 mL of 1 M HCl. Heat at 60°C for 24 hours. Neutralize with 1 M NaOH before injection.

  • Base Hydrolysis: Dissolve 1 mg of this compound in 1 mL of acetonitrile and add 1 mL of 1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 1 M HCl before injection.

  • Oxidative Degradation: Dissolve 1 mg of this compound in 1 mL of acetonitrile and add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 105°C for 48 hours. Dissolve in acetonitrile for analysis.

  • Photolytic Degradation: Expose a solution of the compound (1 mg/mL in acetonitrile) to UV light (254 nm) for 24 hours.

Visualizations

Logical Relationship for Preventing Oxidation

cluster_goal Goal cluster_factors Contributing Factors to Oxidation cluster_strategies Prevention Strategies goal Preserve Purity of this compound oxygen Oxygen goal->oxygen light Light goal->light heat Heat goal->heat inert_atm Inert Atmosphere oxygen->inert_atm antioxidant Antioxidant oxygen->antioxidant amber_vial Amber Vial light->amber_vial light->antioxidant low_temp Low Temperature heat->low_temp heat->antioxidant inert_atm->goal amber_vial->goal low_temp->goal antioxidant->goal

Caption: Key factors and strategies for preventing oxidation.

References

Technical Support Center: Scale-Up Synthesis of 1H,1'H-3,3'-biindole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 1H,1'H-3,3'-biindole. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered when transitioning from laboratory-scale to larger-scale production of this important molecule.

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up synthesis of this compound.

Issue 1: Low Yield or Stalled Reaction

Q: My reaction yield has significantly dropped upon scaling up, or the reaction seems to stall before completion. What are the potential causes and how can I troubleshoot this?

A: A decrease in yield is a common challenge in scaling up chemical reactions. Several factors related to mass and heat transfer, reagent purity, and reaction kinetics can contribute to this issue.

  • Potential Causes & Solutions:

    • Inefficient Mixing: In larger reactors, inadequate agitation can lead to localized concentration gradients and "hot spots," promoting side reactions.

      • Troubleshooting:

        • Ensure the stirrer design and speed are appropriate for the reactor volume and geometry to maintain a homogeneous reaction mixture.

        • Consider the use of baffles in the reactor to improve mixing efficiency.

    • Poor Temperature Control: Exothermic reactions that are easily managed on a small scale can lead to thermal runaways in larger vessels if the heat generated is not dissipated effectively. This can cause decomposition of reactants, intermediates, or the final product.

      • Troubleshooting:

        • Utilize a jacketed reactor with a reliable temperature control unit.

        • For highly exothermic processes, consider a slower, controlled addition of one of the reactants.

        • Continuous flow reactors can offer superior heat transfer and temperature control.[1]

    • Impurity Profile of Starting Materials: Impurities that are negligible at the lab scale can become significant at a larger scale, potentially inhibiting the catalyst or participating in side reactions.

      • Troubleshooting:

        • Thoroughly analyze the purity of your starting materials (e.g., indole) from bulk containers.

        • If necessary, repurify the starting materials before use.

    • Catalyst Deactivation: On a larger scale, the catalyst may be more susceptible to deactivation by impurities or prolonged exposure to harsh reaction conditions.

      • Troubleshooting:

        • Increase the catalyst loading incrementally.

        • Consider using a more robust catalyst or a heterogeneous catalyst that can be easily recovered. For instance, silica-supported FeCl3 has been shown to be an efficient and recyclable catalyst for similar reactions.[2][3]

Issue 2: Formation of Impurities and Side Products

Q: I am observing the formation of significant amounts of side products, such as polymers or over-oxidized species, during my scale-up synthesis. How can I minimize these?

A: The formation of side products is often exacerbated by the reaction conditions required for the synthesis of this compound, particularly in oxidative coupling reactions.

  • Potential Causes & Solutions:

    • Over-oxidation: The desired product can sometimes be further oxidized under the reaction conditions, leading to colored impurities.

      • Troubleshooting:

        • Carefully control the stoichiometry of the oxidizing agent.

        • Monitor the reaction progress closely using techniques like TLC or HPLC and quench the reaction as soon as the starting material is consumed.

        • Lowering the reaction temperature may help to improve selectivity.

    • Polymerization/Tar Formation: Acidic conditions and high temperatures, often employed in indole chemistry, can lead to the formation of polymeric materials or tar.[1]

      • Troubleshooting:

        • Optimize the concentration of the acid catalyst. In some cases, using a milder Lewis acid or a solid acid catalyst can reduce side reactions.[1]

        • Ensure efficient temperature control to avoid localized overheating.

        • A suitable solvent that keeps all components in solution can help minimize the precipitation of tars.[1]

    • Formation of Regioisomers: Depending on the synthetic route, other isomers may be formed.

      • Troubleshooting:

        • The choice of catalyst and reaction conditions is crucial for regioselectivity. For instance, palladium-catalyzed direct C-H transformation has been shown to be highly selective for the 3,3'-coupling.[4]

Issue 3: Difficult Purification

Q: The purification of this compound is proving to be challenging at a larger scale. What are the best practices for purification?

A: Purification is a critical step that can be complicated by the physical properties of the product and the presence of closely related impurities.

  • Potential Causes & Solutions:

    • Product Instability: The product itself may be unstable under certain conditions, leading to decomposition during workup and purification.[5] A dark precipitate may form, and the product's solubility can decrease over time.[5]

      • Troubleshooting:

        • Minimize the exposure of the isolated product to air and light.

        • Store the purified compound under an inert atmosphere and at a low temperature.

        • If instability is observed in solution, try to minimize the time the product is dissolved during purification.

    • Inefficient Chromatographic Separation: Column chromatography, while effective at the lab scale, can be cumbersome and expensive for large quantities.

      • Troubleshooting:

        • Optimize the chromatographic conditions (eluent system, stationary phase) on a small scale before attempting a large-scale separation.

        • Consider alternative purification methods such as recrystallization or slurry washing if the product is a solid and has suitable solubility properties.

        • For large-scale operations, flash chromatography systems can provide better resolution and faster separation compared to traditional gravity columns.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the scale-up production of this compound?

A1: The most prevalent methods for synthesizing this compound on a larger scale involve the oxidative coupling of indole. Common catalysts for this transformation include:

  • Iron(III) chloride (FeCl₃): This is an inexpensive and readily available Lewis acid that can effectively catalyze the oxidative homocoupling of indoles.[6]

  • Copper-based catalysts: Various copper salts have been employed for the oxidative dehydrogenative coupling of indoles.[7]

  • Palladium-based catalysts: Palladium catalysts can facilitate the direct C-H activation of indoles to form the 3,3'-biindole structure.[4]

Q2: Are there any specific safety precautions I should take when scaling up the synthesis of this compound?

A2: Yes, safety is paramount during scale-up.

  • Exothermic Reactions: Be aware of the potential for exothermic events, especially with oxidative coupling reactions. Ensure adequate cooling capacity and consider controlled addition of reagents.

  • Solvent Handling: Large volumes of organic solvents pose fire and health risks. Work in a well-ventilated area, use appropriate personal protective equipment (PPE), and have fire suppression systems readily available.

  • Reagent Toxicity: Some reagents and catalysts used in the synthesis may be toxic or corrosive. Consult the Safety Data Sheets (SDS) for all chemicals and handle them with appropriate care.

Q3: How can I monitor the progress of my scaled-up reaction effectively?

A3: Real-time reaction monitoring is crucial for a successful scale-up.

  • Chromatography: Thin Layer Chromatography (TLC) is a quick and easy way to get a qualitative assessment of the reaction progress. High-Performance Liquid Chromatography (HPLC) can provide more quantitative data on the consumption of starting materials and the formation of the product and byproducts.

  • Spectroscopy: In-situ monitoring techniques like Fourier-Transform Infrared (FTIR) or Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time data on the reaction kinetics without the need for sampling.

Data Presentation

Table 1: Comparison of Catalytic Systems for Oxidative Coupling of Indole

Catalyst SystemOxidantSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OTFA)₂AgNO₃DMSO2010-4054[4]
Cu(OAc)₂Na₂S₂O₈TFA5024-[7]
FeCl₃O₂----[6]
FeCl₃/SiO₂-----[2]

Note: The table provides a comparative overview. Specific conditions and yields may vary depending on the scale and exact experimental setup. Dashes indicate that the specific information was not provided in the cited abstract.

Experimental Protocols

General Protocol for Palladium-Catalyzed Oxidative Dimerization of Indole

This protocol is adapted from a literature procedure for the synthesis of this compound.[4]

  • Reaction Setup: To an oven-dried Schlenk tube, add indole (0.5 mmol) and dissolve it in DMSO (4 mL).

  • Catalyst and Reagent Addition: Add Pd(OTFA)₂ (0.05 mmol), followed by anhydrous MgSO₄ (1.5 mmol) and AgNO₃ (0.6 mmol).

  • Reaction Conditions: Stir the reaction mixture at 20 °C under a nitrogen atmosphere for 10-40 hours.

  • Monitoring: Track the completion of the reaction by TLC.

  • Workup: Quench the reaction with water (20 mL) and extract the product with EtOAc (4 x 25 mL) or DCM (4 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄. After filtration, remove the solvent in vacuo. Purify the residue by silica gel chromatography using a hexanes/EtOAc or hexanes/DCM/EtOAc eluent system to afford the final product.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in Scale-Up Synthesis start Low Yield or Stalled Reaction mixing Check Mixing Efficiency start->mixing temp Evaluate Temperature Control start->temp purity Analyze Starting Material Purity start->purity catalyst Investigate Catalyst Activity start->catalyst mixing_sol Optimize Stirrer Speed/Design Use Baffles mixing->mixing_sol temp_sol Use Jacketed Reactor Controlled Reagent Addition Consider Flow Chemistry temp->temp_sol purity_sol Repurify Starting Materials purity->purity_sol catalyst_sol Increase Catalyst Loading Use a More Robust Catalyst catalyst->catalyst_sol end Improved Yield mixing_sol->end temp_sol->end purity_sol->end catalyst_sol->end

Caption: A flowchart for troubleshooting low yield issues.

Impurity_Formation_Troubleshooting Troubleshooting Impurity Formation start High Impurity Levels over_oxidation Over-oxidation Products Observed start->over_oxidation polymer Polymer/Tar Formation start->polymer isomers Regioisomer Formation start->isomers over_oxidation_sol Control Oxidant Stoichiometry Monitor Reaction Closely Lower Temperature over_oxidation->over_oxidation_sol polymer_sol Optimize Acid Catalyst Ensure Efficient Cooling Choose Appropriate Solvent polymer->polymer_sol isomers_sol Screen Different Catalysts Optimize Reaction Conditions isomers->isomers_sol end Increased Product Purity over_oxidation_sol->end polymer_sol->end isomers_sol->end

Caption: A guide to resolving impurity issues.

References

Validation & Comparative

A Comparative Analysis of 2,2'-Biindole and 3,3'-Biindole: Unraveling the Impact of Isomerism on Physicochemical and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structural isomers is paramount for targeted molecular design. This guide provides a comprehensive comparative analysis of 2,2'-biindole and 3,3'-biindole, two key heterocyclic scaffolds, supported by available experimental data and detailed methodologies.

The linkage position in biindole systems profoundly influences their three-dimensional structure, electronic properties, and, consequently, their biological activity. While both 2,2'-biindole and 3,3'-biindole are composed of two indole moieties, the subtle shift in the linkage point from the 2- to the 3-position results in significant differences in their chemical behavior and potential applications in medicinal chemistry and materials science. This comparison guide will delve into these differences, presenting a clear overview for researchers working with these important molecular frameworks.

Structural and Physicochemical Properties: A Tale of Two Torsional Barriers

The defining structural difference between 2,2'-biindole and 3,3'-biindole lies in the rotational freedom around the central C-C bond linking the two indole rings. This is quantified by the torsional or dihedral angle, which dictates the overall molecular conformation and the extent of electronic communication between the two indole moieties.

A comparative study on chiral electroactive monomers based on these scaffolds revealed significant differences in their torsional barriers.[1] The 3,3'-biindole derivatives exhibit a much lower torsional barrier compared to their 2,2'-counterparts.[1] This allows for more efficient communication between the two indole redox centers in the 3,3'-isomer.[1]

Property2,2'-Biindole3,3'-Biindole
Torsional Barrier HighLow[1]
Molecular Conformation More twistedMore planar
Electronic Communication WeakerStronger[1]
Configurational Stability Atropisomeric (can be separated into stable enantiomers)[1]Trópos (rapid interconversion between enantiomers at room temperature)[1]

This table summarizes the key structural and physicochemical differences between 2,2'-biindole and 3,3'-biindole based on available data.

The higher rotational barrier in 2,2'-biindoles leads to atropisomerism, a phenomenon where stereoisomers result from hindered rotation around a single bond. This allows for the separation of stable enantiomers, a property of significant interest in chiral recognition and asymmetric catalysis.[1] In contrast, the low torsional barrier in 3,3'-biindoles results in rapid interconversion between enantiomeric forms at room temperature, making them "trópos" systems.[1]

Electrochemical Behavior: A Reflection of Structural Differences

The differences in electronic communication between the two indole rings are clearly reflected in the electrochemical properties of 2,2'- and 3,3'-biindole derivatives. Cyclic voltammetry studies have shown that the oxidation of the biindole core in the 3,3'-series displays a large twin peak potential splitting (ΔE°' of 0.31–0.42 V).[1] This is indicative of strong interaction and complete delocalization between the two indole redox sites, classifying them as Class III systems according to the Robin-Day classification.[1]

Conversely, the 2,2'-biindole series exhibits a much smaller twin peak splitting (ΔE°' of 0.07–0.18 V), which points to weaker interactions and partial communication between the indole moieties (Class II system).[1]

Electrochemical Parameter2,2'-Biindole Derivatives3,3'-Biindole Derivatives
ΔE°' (Biindole Core Oxidation) 0.07–0.18 V[1]0.31–0.42 V[1]
First Peak Potential (E°') 0.33–0.52 V (vs. Fc+/Fc)[1]0.17–0.24 V (vs. Fc+/Fc)[1]
Interaction between Redox Centers Weak (Class II)[1]Strong (Class III)[1]

This table presents a comparison of the electrochemical data for 2,2'- and 3,3'-biindole derivatives.

Synthesis Strategies

Various synthetic methods have been developed for both 2,2'- and 3,3'-biindoles, often tailored to achieve specific substitution patterns.

Synthesis of 2,2'-Biindoles: A common approach involves metal-catalyzed cross-coupling reactions. For instance, a gold(I)-catalyzed one-pot double cycloisomerization of 1,3-diyne-anilines provides an efficient route to various 2,2'-biindoles under mild conditions.[2] Other methods include the cyanide-catalyzed imino-Stetter reaction and Wittig reactions.[3][4]

Synthesis of 3,3'-Biindoles: Methods for synthesizing 3,3'-biindoles include silver-catalyzed nucleophilic addition and cycloisomerization processes, and copper-catalyzed Friedel–Crafts propargylation/hydroamination/aromatization sequences.[5][6]

Below are generalized experimental workflows for the synthesis of these biindoles.

cluster_22 2,2'-Biindole Synthesis start_22 1,3-Diyne-anilines reaction_22 One-pot Double Cycloisomerization start_22->reaction_22 catalyst_22 Gold(I) Catalyst catalyst_22->reaction_22 product_22 2,2'-Biindole reaction_22->product_22

General workflow for Gold(I)-catalyzed 2,2'-biindole synthesis.

cluster_33 3,3'-Biindole Synthesis start_33_1 Indoles reaction_33 Nucleophilic Addition & Cycloisomerization start_33_1->reaction_33 start_33_2 N-2-formylphenyl derivatives start_33_2->reaction_33 catalyst_33 AgOTf Catalyst catalyst_33->reaction_33 product_33 3,3'-Biindole reaction_33->product_33

General workflow for AgOTf-catalyzed 3,3'-biindole synthesis.
Experimental Protocols

General Procedure for Gold(I)-Catalyzed Synthesis of 2,2'-Biindoles: To a solution of the corresponding 2,2'-(buta-1,3-diyne-1,4-diyl)dianiline (1 equivalent) in anhydrous dichloromethane, a gold(I) catalyst (5–10 mol %) is added at room temperature.[2] The reaction is stirred until completion as monitored by TLC. The reaction is then quenched with triethylamine and water.[2]

General Procedure for AgOTf-Catalyzed Synthesis of Polycyclic 3,3'-Biindoles: A mixture of indole (1.2 equivalents), N-(2-formylphenyl)indole derivative (1.0 equivalent), and AgOTf (10 mol%) in dichloroethane is stirred at 80 °C for approximately 5 minutes.[5] The reaction progress is monitored by TLC.

Biological Activity: A Field of Emerging Interest

The indole nucleus is a well-established pharmacophore present in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7] Consequently, bisindole compounds, which feature two of these privileged scaffolds, are of significant interest in drug discovery.

While a direct comparative study of the biological activities of the parent 2,2'- and 3,3'-biindoles is not extensively documented, numerous studies have explored the therapeutic potential of their derivatives.

2,2'-Biindole Derivatives: The 2,2'-biindole core is found in several naturally occurring compounds with notable biological properties.[2] For example, the antibiotic (+)-staurosporine and the anticancer agent rebeccamycin feature this scaffold.[2] Synthetic 2,2'-biindole derivatives have also been investigated for their potential as protein kinase C inhibitors and for the treatment of neurodegenerative diseases like Alzheimer's.[2]

3,3'-Biindole Derivatives: The 3,3'-biindole framework is also present in various bioactive natural products.[5] Derivatives of 3,3'-biindoles have been explored for their potential in treating protein folding disorders such as Huntington's and Parkinson's disease, and as antifungal agents.[5]

The following diagram illustrates the relationship between the biindole core and its potential therapeutic applications.

cluster_22 2,2'-Biindole Derivatives cluster_33 3,3'-Biindole Derivatives biindole Biindole Scaffold app22_1 Anticancer biindole->app22_1 e.g., Rebeccamycin app22_2 Antibiotic biindole->app22_2 e.g., Staurosporine app22_3 Neuroprotective biindole->app22_3 app33_1 Protein Folding Disorders biindole->app33_1 app33_2 Antifungal biindole->app33_2

Therapeutic applications of biindole derivatives.

Conclusion

The comparative analysis of 2,2'- and 3,3'-biindole reveals that the seemingly minor change in linkage position has profound consequences for their fundamental properties. The higher torsional barrier in 2,2'-biindoles leads to atropisomerism and weaker electronic communication, while the lower barrier in 3,3'-biindoles results in a more planar structure with stronger electronic coupling. These intrinsic differences are critical for researchers to consider when designing new molecules for applications ranging from chiral materials to novel therapeutics. Further direct comparative studies on the biological activities of these two isomers are warranted to fully unlock their potential in drug development.

References

A Comparative Guide to the Spectroscopic and Electrochemical Properties of Biindole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Biindole Isomers with Supporting Experimental Data

Biindole scaffolds are prevalent in a wide array of biologically active compounds and functional materials. The isomeric form of the biindole core profoundly influences its electronic and, consequently, its chemical and physical properties. This guide provides a detailed comparison of the spectroscopic and electrochemical characteristics of key biindole isomers, offering valuable insights for researchers engaged in the design and development of novel therapeutics and functional molecules.

Data Presentation

The following tables summarize the key quantitative spectroscopic and electrochemical data for various biindole isomers.

Spectroscopic Properties of Biindole Isomers
IsomerSolventAbsorption Maxima (λ_max, nm)Emission Maxima (λ_em, nm)Quantum Yield (Φ_F)Reference
2,2'-Biindole-Data not availableData not availableData not available-
3,3'-BiindoleDichloromethane220-290, 490-530420-450Data not available[1]
2,3'-Biindole-Data not availableData not availableData not available-
5,5'-Biindole DerivativeTHF~350~450Data not available[2]
Electrochemical Properties of Biindole Isomers

The electrochemical behavior of biindole isomers, particularly the 2,2'- and 3,3'-isomers, reveals significant differences in their electronic structure and conformational stability.[3][4]

Isomer SeriesFirst Oxidation Peak (E°', V vs Fc+/Fc)Peak Potential Splitting (ΔE°', V)InterpretationReference
2,2'-Biindole Derivatives0.33 - 0.520.07 - 0.18Weak interaction between indole rings, high torsional barrier ("átropos" systems).[5][5]
3,3'-Biindole Derivatives0.17 - 0.240.31 - 0.42Strong interaction and delocalization between indole rings, low torsional barrier ("trópos" systems).[5][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_max) of the biindole isomers.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Solutions of the biindole isomers are prepared in a spectroscopic grade solvent (e.g., dichloromethane, ethanol) at a concentration of approximately 10⁻⁵ M.

  • The solutions are placed in 1 cm path length quartz cuvettes.

Data Acquisition:

  • A baseline spectrum of the solvent is recorded.

  • The absorption spectra of the sample solutions are recorded over a wavelength range of 200-800 nm.

  • The wavelengths of maximum absorbance (λ_max) are identified from the spectra.[1]

Fluorescence Spectroscopy

Objective: To determine the emission maxima (λ_em) and fluorescence quantum yields (Φ_F) of the biindole isomers.

Instrumentation: A spectrofluorometer equipped with a xenon lamp source and a photomultiplier tube detector.

Sample Preparation:

  • Sample solutions are prepared as described for UV-Vis spectroscopy, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

Data Acquisition:

  • The sample is excited at a wavelength corresponding to one of its absorption maxima.

  • The emission spectrum is recorded over a wavelength range longer than the excitation wavelength.

  • The wavelength of maximum fluorescence intensity (λ_em) is determined.

Quantum Yield Determination (Relative Method):

  • The fluorescence spectrum of a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is measured under the same experimental conditions as the sample.

  • The integrated fluorescence intensities and the absorbances at the excitation wavelength for both the sample and the standard are determined.

  • The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)

    where Φ_ref is the quantum yield of the reference, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Cyclic Voltammetry

Objective: To determine the oxidation and reduction potentials of the biindole isomers.

Instrumentation: A potentiostat with a three-electrode cell.

Experimental Setup:

  • Working Electrode: Glassy carbon electrode.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

  • Counter Electrode: Platinum wire.

Procedure:

  • A solution of the biindole isomer (typically 1 mM) is prepared in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • The potential is swept from an initial value to a final value and then back to the initial value at a specific scan rate (e.g., 100 mV/s).

  • The resulting current is measured as a function of the applied potential to generate a cyclic voltammogram.

  • The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal standard for potential referencing.[5]

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the comparison of biindole isomers.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis & Comparison synthesis Synthesis of Biindole Isomers purification Purification (e.g., Chromatography) synthesis->purification spectroscopic Spectroscopic Analysis (UV-Vis, Fluorescence) purification->spectroscopic electrochemical Electrochemical Analysis (Cyclic Voltammetry) purification->electrochemical data_compilation Data Compilation (Tables) spectroscopic->data_compilation electrochemical->data_compilation interpretation Interpretation of Structure-Property Relationships data_compilation->interpretation

General experimental workflow for the comparison of biindole isomers.

linkage_vs_properties cluster_isomers Biindole Isomers cluster_properties Electrochemical Properties isomer_22 2,2'-Biindole prop_22 High Torsional Barrier Small ΔE°' 'átropos' isomer_22->prop_22 Steric Hindrance isomer_33 3,3'-Biindole prop_33 Low Torsional Barrier Large ΔE°' 'trópos' isomer_33->prop_33 Less Hindrance, Better Conjugation

Relationship between linkage position and electrochemical properties in biindole isomers.

References

A Comparative Guide: 1H,1'H-3,3'-Biindole vs. Carbazole in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel organic materials to enhance the efficiency, stability, and color purity of Organic Light-Emmitting Diodes (OLEDs) is a cornerstone of modern materials science. Among the myriad of heterocyclic compounds, carbazole has emerged as a dominant building block for high-performance OLED materials. This guide provides a comparative analysis of a lesser-explored contender, 1H,1'H-3,3'-biindole, against the well-established carbazole, offering insights into their potential for OLED applications based on available experimental data.

At a Glance: Key Molecular Structures

CompoundMolecular StructureKey Features
This compound Planar, electron-rich system with a conjugated π-system across two indole units. The presence of two N-H protons offers potential for further functionalization.
Carbazole Rigid, planar structure with a high triplet energy, making it an excellent host material for phosphorescent emitters. It exhibits good thermal and morphological stability.[1]

Performance in OLEDs: A Tale of Two Molecules

Carbazole and its derivatives have been extensively researched and are integral components in many commercially available OLED displays. They are lauded for their excellent hole-transporting properties and high triplet energies, which are crucial for achieving high-efficiency phosphorescent OLEDs.[1] In stark contrast, this compound remains a relatively unexplored scaffold for OLED applications. While its conjugated system suggests potential for charge transport, the limited available data points to significant room for improvement.[2]

Quantitative Performance Data

The following table summarizes the reported performance metrics for an OLED device utilizing a derivative of this compound and provides a range of typical values for various high-performing carbazole derivatives to illustrate the current performance gap.

Performance Metric1,1'-dimethyl-1H,1'H-3,3'-biindole Derivative[3]High-Performing Carbazole Derivatives (Typical Range)
Maximum Brightness (cd/m²) 2228> 10,000
Maximum Current Efficiency (cd/A) 0.223 - 80
Maximum Power Efficiency (lm/W) 0.35 - 70
External Quantum Efficiency (EQE) (%) Not Reported5 - >30[4][5]
Turn-on Voltage (V) ~1.52.5 - 5

Note: The data for the this compound derivative is from a single study and may not be representative of the full potential of this class of materials. The performance of carbazole derivatives can vary significantly based on the specific molecular structure and device architecture.

Experimental Protocols

Synthesis of 1,1'-dimethyl-1H,1'H-3,3'-biindole

The synthesis of 1,1'-dimethyl-1H,1'H-3,3'-biindole, a derivative used in OLED fabrication, can be achieved through established literature methods. A common route involves the oxidative coupling of N-methylindole.

General Procedure:

  • N-methylindole is dissolved in a suitable organic solvent.

  • An oxidizing agent, such as iron(III) chloride (FeCl₃), is added to the solution.

  • The reaction mixture is stirred at room temperature for a specified period.

  • The product is then isolated and purified using techniques like column chromatography.

For more detailed synthetic procedures of various biindole derivatives, refer to the specialized chemical literature.

OLED Device Fabrication

A standard procedure for fabricating a multi-layer OLED device via thermal evaporation is outlined below. The specific materials and layer thicknesses will vary depending on the desired device characteristics.

oled_fabrication cluster_substrate Substrate Preparation cluster_deposition Organic Layer Deposition (Thermal Evaporation) cluster_cathode Cathode Deposition ITO ITO-coated Glass Substrate HIL Hole Injection Layer (HIL) e.g., PEDOT:PSS ITO->HIL Spin Coating or Evaporation HTL Hole Transport Layer (HTL) e.g., Carbazole or Biindole derivative HIL->HTL EML Emissive Layer (EML) Host:Emitter HTL->EML ETL Electron Transport Layer (ETL) e.g., TPBi EML->ETL EIL Electron Injection Layer (EIL) e.g., LiF ETL->EIL Cathode Cathode (e.g., Al) EIL->Cathode

Fig. 1: A generalized workflow for the fabrication of a multi-layer OLED device.

Charge Transport and Energy Levels

The efficiency of an OLED is intrinsically linked to the charge injection and transport properties of its constituent materials, as well as the alignment of their energy levels.

Energy Level Diagram

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels determine the ease with which holes and electrons can be injected into the organic layers from the anode and cathode, respectively. A well-matched energy level cascade is crucial for efficient device operation.

Fig. 2: A representative energy level diagram for a multi-layer OLED. The values are illustrative.

Calculated HOMO and LUMO energy levels for a derivative of 1,1'-dimethyl-1H,1'H-3,3'-biindole were found to be approximately -5.59 eV and -2.64 eV, respectively.[3] Carbazole-based materials typically have HOMO levels in the range of -5.4 to -6.0 eV and LUMO levels around -2.0 to -2.5 eV, making them suitable for hole transport and injection from standard anodes like ITO. The slightly deeper HOMO level of the biindole derivative might present a higher barrier for hole injection compared to some carbazole materials.

Concluding Remarks and Future Outlook

Based on the currently available data, carbazole and its derivatives remain the superior choice for high-performance OLED applications. The extensive research into tuning their electronic and physical properties has led to a wide array of materials with exceptional performance.

This compound, while theoretically interesting due to its conjugated structure, has yet to demonstrate competitive performance in OLEDs. The "poor" results reported for a dimethyl derivative highlight the need for significant molecular engineering to unlock its potential.[3] Future research could focus on:

  • Functionalization: Introducing various substituent groups at the N-H positions and on the indole rings to modulate the HOMO/LUMO levels, improve solubility, and enhance thermal stability.

  • Co-polymerization: Incorporating the biindole moiety into a polymer backbone to improve film-forming properties and charge transport.

  • Device Optimization: Systematic optimization of the OLED architecture, including the use of different host and transport layer materials in conjunction with biindole derivatives.

References

Validating the Structure of 1H,1'H-3,3'-biindole: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

The unambiguous structural confirmation of synthesized compounds is a cornerstone of chemical research and drug development. For molecules like 1H,1'H-3,3'-biindole, a symmetrical dimer of the indole scaffold, a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques provides the definitive evidence required for structural validation. This guide objectively compares the roles of three fundamental 2D NMR experiments—COSY, HSQC, and HMBC—in elucidating the structure of this compound, supported by predictive data based on published chemical shifts.

1D NMR Spectral Data of this compound

The foundation of any 2D NMR analysis is the assignment of the 1D proton (¹H) and carbon (¹³C) spectra. Due to the molecule's C2 symmetry, only six proton and eight carbon signals are expected. The reported chemical shifts in DMSO-d₆ serve as the basis for interpreting the 2D correlation maps.[1]

Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆. [1]

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
1 / 1'11.18 (br s, 2H)-
2 / 2'7.66 (d, J=2.4 Hz, 2H)121.84
3 / 3'-109.74
3a / 3a'-126.07
4 / 4'7.80 (d, J=7.8 Hz, 2H)118.81
5 / 5'7.09 (m, 2H)119.59
6 / 6'7.14 (m, 2H)121.20
7 / 7'7.46 (d, J=8.1 Hz, 2H)111.57
7a / 7a'-136.38

Note: The atom numbering scheme is provided in the workflow diagram below. Due to symmetry, primed and non-primed positions are chemically equivalent.

Comparative Analysis of 2D NMR Techniques

While 1D NMR provides essential information, 2D NMR experiments are required to piece together the molecular framework by revealing through-bond correlations between nuclei.

¹H-¹H COSY: Mapping Proton-Proton Couplings

Correlation Spectroscopy (COSY) is a homonuclear experiment that identifies protons coupled to each other, typically over two to three bonds.[2][3] For this compound, COSY is instrumental in confirming the spin systems within the benzene portion of each indole ring.

Table 2: Predicted ¹H-¹H COSY Correlations for this compound.

Proton (δ, ppm)Correlates with Proton(s) (δ, ppm)Interpretation
7.80 (H4/H4')7.09 (H5/H5')Confirms the ortho-coupling between H4 and H5.
7.09 (H5/H5')7.80 (H4/H4'), 7.14 (H6/H6')Shows H5 is coupled to both H4 and H6, establishing the aromatic sequence.
7.14 (H6/H6')7.09 (H5/H5'), 7.46 (H7/H7')Shows H6 is coupled to both H5 and H7.
7.46 (H7/H7')7.14 (H6/H6')Confirms the ortho-coupling between H7 and H6, completing the spin system.

COSY data effectively validates the integrity of the four-proton aromatic system on each indole unit but does not provide information about the C3-C3' linkage between the two rings.

¹H-¹³C HSQC: Assigning Protonated Carbons

Heteronuclear Single Quantum Coherence (HSQC) is a heteronuclear experiment that reveals one-bond correlations between protons and the carbons to which they are directly attached.[4][5] This is the most reliable method for assigning the signals of protonated carbons.

Table 3: Predicted ¹H-¹³C HSQC Correlations for this compound.

Proton (δ, ppm)Correlated Carbon (δ, ppm)Interpretation
7.66 (H2/H2')121.84 (C2/C2')Assigns C2 based on its direct bond to H2.
7.80 (H4/H4')118.81 (C4/C4')Assigns C4 based on its direct bond to H4.
7.09 (H5/H5')119.59 (C5/C5')Assigns C5 based on its direct bond to H5.
7.14 (H6/H6')121.20 (C6/C6')Assigns C6 based on its direct bond to H6.
7.46 (H7/H7')111.57 (C7/C7')Assigns C7 based on its direct bond to H7.

HSQC provides a direct and unambiguous assignment of all CH carbons, leaving only the quaternary carbons (C3, C3a, C7a and their primed equivalents) to be assigned.

¹H-¹³C HMBC: Establishing the Core Linkage

Heteronuclear Multiple Bond Correlation (HMBC) is the key experiment for elucidating the complete carbon skeleton by showing correlations between protons and carbons over two to three bonds.[4][6] For this compound, HMBC is crucial for assigning the quaternary carbons and, most importantly, for confirming the C3-C3' bond that forms the dimer.

Table 4: Key Predicted ¹H-¹³C HMBC Correlations for this compound.

Proton (δ, ppm)Correlated Carbon(s) (δ, ppm)Interpretation
11.18 (H1/H1')121.84 (C2/C2'), 136.38 (C7a/C7a'), 126.07 (C3a/C3a')Confirms the connectivity around the nitrogen atom.
7.66 (H2/H2')109.74 (C3/C3') , 126.07 (C3a/C3a'), 118.81 (C4/C4')Crucial correlation : The ³J coupling from H2 to the quaternary C3 confirms the position of H2 relative to the linkage site.
7.80 (H4/H4')109.74 (C3/C3') , 121.20 (C6/C6'), 136.38 (C7a/C7a')Crucial correlation : The ³J coupling from H4 to C3 provides definitive proof of the C3-C3' linkage and assigns C3.
7.46 (H7/H7')119.59 (C5/C5'), 136.38 (C7a/C7a'), 126.07 (C3a/C3a')Helps assign the two quaternary carbons of the benzene ring fusion, C7a and C3a.

The HMBC correlations from H2 and H4 to the C3 carbon are the most critical pieces of evidence. They bridge the pyrrole and benzene rings and, by confirming the chemical shift of C3 (the point of dimerization), validate the overall structure of this compound.

Experimental Protocols

Standard NMR experimental protocols are used for the structural elucidation of small molecules like this compound.

1. Sample Preparation:

  • Sample: Approximately 5-10 mg of this compound.

  • Solvent: ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Tube: A standard 5 mm NMR tube. The sample is dissolved completely, often with gentle vortexing.

2. NMR Data Acquisition:

  • Spectrometer: Data is typically acquired on a 400 MHz or higher field NMR spectrometer.[7]

  • Temperature: Standard probe temperature (e.g., 298 K).

  • 1D Spectra: Standard ¹H and ¹³C{¹H} spectra are acquired first to determine chemical shifts and spectral widths.

  • 2D Spectra:

    • gCOSY (gradient-selected COSY): A spectral width of approximately 12 ppm in both dimensions is used. Data is typically acquired with 2048 points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1), with 2-4 scans per increment.

    • gHSQC (gradient-selected HSQC): The proton dimension (F2) is set to a spectral width of ~12 ppm, and the carbon dimension (F1) is set to ~160 ppm. The experiment is optimized for a one-bond coupling constant (¹J_CH) of ~145 Hz.[7]

    • gHMBC (gradient-selected HMBC): Spectral widths are similar to HSQC. The experiment is optimized for long-range coupling constants, typically with a value of 8-10 Hz to observe both two- and three-bond correlations.[5]

Workflow for Structure Validation

The logical process for validating the structure of this compound using 2D NMR follows a systematic workflow, as illustrated below.

G cluster_data Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion cluster_structure Atom Numbering Scheme nmr_1d 1. Acquire 1D NMR (¹H, ¹³C) nmr_2d 2. Acquire 2D NMR (COSY, HSQC, HMBC) cosy 3. COSY Analysis: Establish ¹H-¹H spin systems (e.g., H4-H5-H6-H7) nmr_2d->cosy hsqc 4. HSQC Analysis: Assign all protonated carbons (C2, C4, C5, C6, C7) cosy->hsqc hmbc 5. HMBC Analysis: Assign quaternary carbons and confirm key long-range correlations (e.g., H4 to C3) hsqc->hmbc validation 6. Structure Validation: Data confirms C3-C3' linkage and overall this compound structure hmbc->validation structure H-N1          N1'-H /          //    C7a--C2(H)==C3----C3'==C2'(H)--C7a' /     /              //   (H)C7----C3a              C3a'----C7(H) ||      |              |      || (H)C6----C5(H)          (H)C5'----C6(H)                  // C4(H)==========C4'(H)

Figure 1. Workflow for the 2D NMR-based structural validation of this compound.

Conclusion

While 1D NMR provides the initial chemical shift data, it is insufficient for the complete and unambiguous structural validation of this compound. A comparative analysis of 2D NMR techniques demonstrates their distinct and complementary roles:

  • COSY confirms the proton connectivity within the individual aromatic rings.

  • HSQC provides a direct and straightforward assignment of all protonated carbons.

  • HMBC is the definitive experiment, assigning the non-protonated quaternary carbons and, most critically, providing the long-range correlation evidence (H2/H4 to C3) that confirms the C3-C3' linkage between the two indole moieties.

Together, this suite of 2D NMR experiments provides a comprehensive and irrefutable dataset, allowing researchers and drug developers to confidently validate the structure of this compound.

References

A Comparative Analysis of the Electronic Properties of Biindole Isomers for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the electronic landscapes of 2,2'-, 2,3'-, and 3,3'-biindole isomers reveals key differences in their fundamental properties. This guide offers a comparative overview of their electronic structures, supported by computational data, to inform researchers, scientists, and drug development professionals in the strategic design of novel therapeutics and functional materials.

The biindole scaffold is a privileged structural motif in numerous natural products and pharmacologically active compounds. The isomeric linkage between the two indole rings—at the 2,2'-, 2,3'-, or 3,3'-positions—profoundly influences the molecule's overall geometry and, consequently, its electronic properties. These variations can significantly impact molecular interactions, reactivity, and photophysical behavior, making a comparative understanding essential for targeted applications.

Unveiling Electronic Signatures: A Quantitative Comparison

Computational chemistry provides powerful insights into the electronic characteristics of molecules. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, the HOMO-LUMO energy gap, and the dipole moment are critical in predicting a molecule's electron-donating and accepting capabilities, its kinetic stability, and its polarity.

Isomer LinkageDerivativeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)Computational Method
2,2'-Biindole N,N'-dimethyl-5.34-0.874.470.00B3LYP/6-31G(d)
3,3'-Biindole N,N'-dimethyl-5.25-0.954.300.00B3LYP/6-31G(d)
2,3'-Biindole N/AN/AN/AN/AN/AN/A

Note: Data for the parent 2,3'-biindole isomer from a comparable computational study was not available in the reviewed literature. The provided data for the 2,2'- and 3,3'-isomers is based on N,N'-dimethyl derivatives as reported in studies focused on their chiroptical properties. The zero dipole moment for these symmetrical isomers is expected.

The lower HOMO-LUMO gap in the 3,3'-biindole derivative compared to the 2,2'-isomer suggests a higher degree of electronic communication between the two indole moieties in the former. This can be attributed to the differing torsional angles and steric hindrance associated with the linkage position, which affects the overall planarity and conjugation of the system.

Methodologies in Focus: The Computational Protocol

The electronic properties of biindole isomers are typically investigated using Density Functional Theory (DFT), a robust computational method for studying the electronic structure of molecules. A standard experimental protocol for such a computational analysis is outlined below.

Standard Computational Protocol for Electronic Structure Analysis
  • Geometry Optimization: The initial step involves determining the most stable three-dimensional structure of the biindole isomer. This is achieved by minimizing the molecule's energy on the potential energy surface. A widely used DFT functional for this purpose is B3LYP, paired with a basis set such as 6-31G(d) or larger to accurately describe the electron distribution.

  • Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the obtained structure corresponds to a true energy minimum. The absence of imaginary frequencies indicates a stable geometry.

  • Electronic Property Calculation: With the optimized geometry, single-point energy calculations are performed to determine the electronic properties. This includes the energies of the frontier molecular orbitals (HOMO and LUMO) and the total dipole moment.

  • Analysis of Molecular Orbitals: The spatial distribution of the HOMO and LUMO is visualized to understand the regions of electron density involved in potential chemical reactions and electronic transitions.

Visualizing the Computational Workflow and Isomeric Relationships

To further clarify the process and the structural differences, the following diagrams are provided.

computational_workflow cluster_start Input cluster_process Computational Analysis cluster_output Output start Molecular Structure (Biindole Isomer) opt Geometry Optimization (DFT: e.g., B3LYP/6-31G(d)) start->opt freq Frequency Analysis opt->freq elec Electronic Property Calculation freq->elec geom Optimized Geometry elec->geom props Electronic Properties (HOMO, LUMO, Gap, Dipole Moment) elec->props orbs Molecular Orbitals elec->orbs biindole_isomers cluster_22 2,2'-Biindole cluster_23 2,3'-Biindole cluster_33 3,3'-Biindole 22_biindole 23_biindole 33_biindole

Assessing the Purity of Synthesized 1H,1'H-3,3'-Biindole: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical step in the synthesis of any chemical compound, particularly for those intended for pharmaceutical and research applications. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) for assessing the purity of synthesized 1H,1'H-3,3'-biindole, a significant heterocyclic motif in medicinal chemistry. We present a detailed HPLC protocol and compare its performance with alternative analytical techniques, supported by experimental data to aid researchers in selecting the most appropriate method for their needs.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach

HPLC is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture, making it an ideal choice for purity assessment.[1] Its high resolution and sensitivity are particularly advantageous for detecting trace impurities.[2] For this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed, separating the compound and its impurities based on their hydrophobicity.

Experimental Protocol: Reverse-Phase HPLC for this compound

This protocol is based on established methods for the analysis of indole derivatives and provides a robust starting point for the purity assessment of this compound.

Instrumentation:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Software: Chromatography data acquisition and processing software.

Reagents:

  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade, purified and deionized.

  • Trifluoroacetic Acid (TFA): HPLC grade (optional, as a mobile phase modifier to improve peak shape).

  • Synthesized this compound: The sample to be analyzed.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.05% TFA in Water (v/v).

    • Mobile Phase B: 0.05% TFA in Acetonitrile (v/v).

    • Degas both mobile phases prior to use.

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of the synthesized this compound in the mobile phase (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm (based on the UV absorbance of the indole chromophore).

    • Gradient Elution: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. A typical gradient is outlined in the table below.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010
  • Data Analysis:

    • The purity of the this compound is determined by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Mobile Phase Preparation C HPLC System A->C B Sample Preparation B->C D Data Acquisition C->D E Chromatogram D->E F Purity Calculation E->F

References

The Evolving Landscape of Bioactivity: A Comparative Analysis of 1H,1'H-3,3'-biindole and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological potential of the biindole scaffold reveals that strategic chemical modifications can significantly enhance its inherent biological activities. This guide provides a comparative analysis of the parent compound, 1H,1'H-3,3'-biindole, and its derivatives, offering insights into their anticancer, antimicrobial, and antioxidant properties for researchers, scientists, and drug development professionals.

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs.[1] The dimerization of this privileged scaffold to form this compound creates a molecule with a unique three-dimensional structure and electron distribution, leading to a spectrum of biological activities. However, it is the targeted derivatization of this parent compound that unlocks its full therapeutic potential, often resulting in compounds with significantly improved potency and selectivity.

Comparative Biological Activity: Unlocking Potency through Derivatization

While data directly comparing the biological activity of the unsubstituted this compound with a wide array of its derivatives in single studies is limited, a comprehensive review of available literature allows for a comparative assessment. The following tables summarize the quantitative data on the anticancer, antimicrobial, and antioxidant activities of various 3,3'-biindole derivatives, highlighting the impact of different substituents on their efficacy.

Anticancer Activity

The bisindole scaffold has shown considerable promise as an anticancer agent, with derivatives exhibiting cytotoxicity against a range of cancer cell lines.[2][3] Modifications often focus on introducing aromatic or heterocyclic moieties, as well as altering the linker between the indole units.

Compound/DerivativeCancer Cell LineIC50/GI50 (µM)Reference
Topsentin B1P3884.1[3]
Topsentin B2HeLa1.7[3]
N-methylated pyrazine bisindole (73)Various0.058 - 7.19[3]
Thiazole nortopsentin analogue (30)LNCAP14.6[3]
Pyrazole-indole hybrid (7a)HepG26.1 ± 1.9[4]
Pyrazole-indole hybrid (7b)HepG27.9 ± 1.9[4]
Indole-amide derivative (2)HeLa5.64[5]
Indole-amide derivative (5)MCF70.81[5]
2,3'-biindole derivative (3d)H446Not specified[6]
2,3'-biindole derivative (4s)H128Not specified[6]
Antimicrobial Activity

Derivatives of 3,3'-biindole have demonstrated significant activity against various bacterial and fungal pathogens. Substitutions with halogens, triazoles, and other heterocyclic systems have been shown to enhance their antimicrobial properties.[7][8]

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Indole-thiadiazole (2h)S. aureus6.25[7]
Indole-triazole (3d)S. aureus6.25[7]
Indole-thiadiazole (2c)MRSAMore effective than ciprofloxacin[7]
Indole-triazole (3d)MRSAMore effective than ciprofloxacin[7]
Halogenated indole derivatives (1a, 1b, 1d, etc.)C. krusei3.125[7]
Indolylbenzo[d]imidazole (3ao)S. aureus< 1[8]
Indolylbenzo[d]imidazole (3aq)S. aureus< 1[8]
Indolylbenzo[d]imidazole (3ag)M. smegmatis3.9[8]
Indolylbenzo[d]imidazole (3ag)C. albicans3.9[8]
Antioxidant Activity

The indole nucleus is a known antioxidant, and its derivatives have been explored for their radical scavenging capabilities. The introduction of specific functional groups can significantly impact their ability to donate hydrogen atoms or chelate metal ions.[9][10]

Compound/DerivativeAssayActivity/% Inhibition/IC50Reference
5-fluoro-3-hydroxy-3-substituted oxindoleDPPH70% scavenging[9]
5-methyl-3-hydroxy-3-substituted oxindoleDPPH62% scavenging[9]
Gramine derivative (11)DPPH31% scavenging[10]
Gramine derivative (12)DPPH38% scavenging[10]
Indolyl-based azine, pyrazolidine, cyanoacetamide, and benzodiazepine derivativesPhosphomolybdenumMost active antioxidants[11]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the biological activities of novel compounds. Below are methodologies for key assays cited in this guide.

Anticancer Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of indole derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[12]

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).[12]

  • Incubate the plate for 48-72 hours.[12]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Measure the absorbance at 570 nm using a plate reader.[12]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[12]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of biindole derivatives using the broth microdilution method.[7][13]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi

  • Test compound stock solution (e.g., in DMSO)

  • 96-well microtiter plates

  • Inoculum suspension equivalent to 0.5 McFarland standard

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.[7][13]

  • Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 25°C for 48 hours for fungi.[13]

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol outlines the assessment of the antioxidant potential of indole derivatives by measuring their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[9][14][15]

Materials:

  • Test compounds

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol or ethanol)

  • Methanol or ethanol

  • Ascorbic acid (as a positive control)

  • UV-Vis spectrophotometer or microplate reader

Procedure:

  • Prepare various concentrations of the test compounds and ascorbic acid in methanol or ethanol.[9]

  • Add a specific volume of the test compound solution to a specific volume of the DPPH solution (e.g., 1 mL of compound to 2 mL of DPPH).[14]

  • Shake the mixture and incubate in the dark at room temperature for 30 minutes.[9][14]

  • Measure the absorbance of the solution at 517 nm.[15]

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.[16]

  • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.[16]

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the biological implications of these findings, the following diagrams illustrate a key signaling pathway often implicated in the anticancer activity of indole derivatives and a general experimental workflow.

anticancer_pathway Indole_Derivative Indole Derivative EGFR_VEGFR2 EGFR/VEGFR2 Indole_Derivative->EGFR_VEGFR2 Inhibition PI3K PI3K EGFR_VEGFR2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Activation

Anticancer signaling pathway of indole derivatives.

experimental_workflow Synthesis Synthesis of This compound Derivatives In_Vitro_Screening In Vitro Screening (Anticancer, Antimicrobial, Antioxidant Assays) Synthesis->In_Vitro_Screening Lead_Identification Lead Compound Identification In_Vitro_Screening->Lead_Identification Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Lead_Identification->Mechanism_Studies In_Vivo_Studies In Vivo Efficacy & Toxicity Studies (Animal Models) Mechanism_Studies->In_Vivo_Studies

General workflow for drug discovery with biindoles.

References

"head-to-head comparison of different catalysts for 3,3'-biindole synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Catalysts for the Synthesis of 3,3'-Biindoles

The synthesis of 3,3'-biindoles is a pivotal area of research in organic chemistry, driven by the significant biological activities exhibited by this structural motif, which is present in numerous natural products and pharmaceutical agents. The efficiency of 3,3'-biindole synthesis is highly dependent on the choice of catalyst. This guide provides a comparative analysis of various catalysts, presenting experimental data to facilitate the selection of the most suitable catalytic system for specific research and development needs.

Comparative Performance of Catalysts

A variety of catalysts, primarily Lewis acids and transition metals, have been effectively employed in the synthesis of 3,3'-biindoles and their derivatives. The following tables summarize the performance of different catalysts under various reaction conditions, focusing on key metrics such as reaction yield, time, and temperature.

Table 1: Comparison of Lewis Acid Catalysts for the Synthesis of 3,3'-Mixed Bisindoles [1]

Catalyst (10 mol%)SolventTemperature (°C)Time (h)Yield (%)
Cu(OTf)₂CHCl₃253628
In(OTf)₃CHCl₃253030
Sc(OTf)₃ DCE 0 4 95
Sc(OTf)₃CHCl₃0848
In(OTf)₃DCE0885
Y(OTf)₃CHCl₃08537
Sm(OTf)₃CHCl₃07045

Reaction of N-Methyl spiro-epoxyoxindole with indole.

Table 2: Comparison of Lewis Acid Catalysts for C3–N1′ Cross-Coupling of Indoles [2]

Catalyst (10 mol%)SolventYield (%)
InF₃·3H₂OMeCN-
InBr₃MeCN-
InCl₃·4H₂OMeCN-
Ga(OTf)₃MeCN79
La(OTf)₃MeCN-
Bi(OTf)₃MeCN60
AgOTfMeCN-
Yb(OTf)₃MeCN-
Cu(OTf)₂MeCN72
Zn(OTf)₂MeCN-
Al(OTf)₃ MeCN 87
AlCl₃MeCN-
Al(OiPr)₃MeCN-

Reaction of N-methoxyindoles with indoles at room temperature.

Table 3: RuCl₃·3H₂O-Catalyzed Synthesis of Bis(indolyl)methanes [3]

AldehydeTime (min)Yield (%)
Benzaldehyde1598
4-Chlorobenzaldehyde1596
4-Nitrobenzaldehyde1098
4-Methylbenzaldehyde2092
4-Methoxybenzaldehyde2590

Reaction of indole with various aldehydes in benzene at room temperature.

Table 4: Performance of Other Metal Catalysts

CatalystReaction TypeReaction TimeYield (%)Reference
AgOTfNucleophilic addition/Cycloisomerization~5 minModerate to Good[4]
CuIFriedel–Crafts Propargylation/Hydroamination1-3 h82-93%[5]
Copper-mediated2,3-difunctionalization of indoles--[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are the experimental protocols for some of the key catalytic systems.

General Procedure for Lewis Acid Catalyzed Synthesis of 3,3'-Mixed Bisindoles[1]

To a solution of N-Methyl spiro-epoxyoxindole (0.28 mmol) and indole (0.85 mmol) in a specified solvent (2 mL), a Lewis acid catalyst (10 mol %) was added. The reaction mixture was stirred at the specified temperature for the duration mentioned in Table 1. The progress of the reaction was monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture was purified by column chromatography to afford the desired product.

General Procedure for Al(OTf)₃-Catalyzed C3–N1′ Cross-Coupling of Indoles[2]

In a round-bottom flask, N-methoxyindole (1 mmol) and another indole derivative (1 mmol, 1 eq) were dissolved in acetonitrile (10 mL, 0.1 M). To this solution, Al(OTf)₃ (0.1 mmol, 10 mol%) was added at room temperature. The mixture was stirred until the starting material was completely consumed, as indicated by TLC. Subsequently, water (20 mL) was added to the mixture, and the aqueous layer was extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine (20 mL), dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography.

General Procedure for RuCl₃·3H₂O-Catalyzed Synthesis of Bis(indolyl)methanes[3]

A mixture of an aldehyde (0.5 mmol), indole (1 mmol), and RuCl₃·3H₂O (0.05 mmol) in benzene (1 mL) was stirred at room temperature for the time specified in Table 3. The reaction progress was monitored by TLC. After completion of the reaction, the solvent was evaporated, and the residue was purified by column chromatography on silica gel to yield the pure bis(indolyl)methane.

General Procedure for Copper-Catalyzed Synthesis of 3,3'-Biindoles[5]

To a suspension of CuI (0.01 mmol, 1.9 mg) in isopropanol (2.0 mL), diisopropylethylamine (0.4 mmol, 66 μL), an indole (0.24 mmol, 1.2 eq.), and the substrate (0.2 mmol, 1.0 eq.) were added sequentially. The reaction mixture was stirred at room temperature until the starting material was fully consumed (monitored by TLC). The product was then purified by flash column chromatography.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the comparative evaluation of different catalysts in the synthesis of 3,3'-biindoles.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Comparison cluster_conclusion Conclusion Reactants Select Reactants (e.g., Indole, Aldehyde) Catalysts Select Catalysts for Comparison (e.g., Sc(OTf)3, Al(OTf)3, RuCl3) Setup Set up Parallel Reactions (One for each catalyst) Reactants->Setup Solvents Select Solvents (e.g., DCE, MeCN, Benzene) Catalysts->Setup Solvents->Setup Conditions Define Reaction Conditions (Temperature, Time, Stoichiometry) Setup->Conditions Monitor Monitor Reaction Progress (e.g., TLC, GC-MS) Conditions->Monitor Purify Isolate and Purify Products (e.g., Column Chromatography) Monitor->Purify Characterize Characterize Products (NMR, HRMS) Purify->Characterize Compare Compare Catalyst Performance (Yield, Purity, Reaction Rate) Characterize->Compare Optimal Identify Optimal Catalyst System Compare->Optimal

References

A Cross-Validation of Experimental and Theoretical ¹H NMR Data for 1,1'-H-3,3'-biindole

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of experimental and computationally derived ¹H NMR data for the bioactive scaffold 1,1'-H-3,3'-biindole is presented. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of the spectroscopic characteristics of this important molecule, alongside the experimental and theoretical methodologies used for its characterization.

1,1'-H-3,3'-biindole is a heterocyclic compound that forms the core structure of many natural products and pharmacologically active molecules. An accurate understanding of its structural and electronic properties is crucial for the rational design of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. This guide provides a side-by-side comparison of experimentally obtained ¹H NMR data with theoretical values predicted through computational chemistry, offering a robust validation of the assigned chemical shifts.

Comparison of ¹H NMR Data

The following table summarizes the experimental and predicted ¹H NMR chemical shifts for 1,1'-H-3,3'-biindole. The experimental data was acquired in deuterated dimethyl sulfoxide (DMSO-d6), and the theoretical data was obtained using online prediction tools.

ProtonExperimental Chemical Shift (ppm) in DMSO-d6Predicted Chemical Shift (ppm)
H-1, H-1' (N-H)11.18 (br s)10.87
H-7, H-7'7.80 (d, J = 7.8 Hz)7.90
H-2, H-2'7.66 (d, J = 2.4 Hz)7.55
H-4, H-4'7.46 (d, J = 8.1 Hz)7.45
H-5, H-5' & H-6, H-6'7.18-7.05 (m)7.15

Note: Predicted values were obtained from publicly available NMR prediction websites.[1][2][3] For a rigorous study, it is recommended to perform dedicated DFT calculations.

Comparative Analysis with Alternative Molecules

To provide context to the spectroscopic data of 1,1'-H-3,3'-biindole, a comparison with structurally related molecules, 2,2'-biindole and carbazole, is presented.

CompoundKey ¹H NMR Features
1,1'-H-3,3'-biindole Symmetrical spectrum with distinct signals for each proton of the indole ring system. The N-H proton appears as a broad singlet at a downfield chemical shift.
2,2'-Biindole Also exhibits a symmetrical ¹H NMR spectrum. The chemical shifts of the aromatic protons differ from the 3,3'-isomer due to the different linkage point, which influences the electronic environment.
Carbazole A planar, rigid structure where the two benzene rings are fused to a central nitrogen-containing five-membered ring. Its ¹H NMR spectrum shows a different pattern and chemical shifts for the aromatic protons compared to the more flexible biindole structures.[4][5]

Experimental Protocols

Synthesis of 1,1'-H-3,3'-biindole

A general method for the synthesis of 1,1'-H-3,3'-biindole involves the oxidative dimerization of indole. A typical procedure is as follows:

  • Indole (1.0 eq) is dissolved in a suitable solvent, such as DMSO.

  • A palladium catalyst, for instance, Pd(OTFA)₂ (0.1 eq), is added to the solution.

  • An oxidizing agent like AgNO₃ (1.2 eq) and a dehydrating agent such as anhydrous MgSO₄ (3.0 eq) are added to the reaction mixture.

  • The reaction is stirred at room temperature for a specified time (e.g., 10-40 hours) under an inert atmosphere (N₂).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., EtOAc).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford pure 1,1'-H-3,3'-biindole.

This is a general procedure and specific conditions may vary. Please refer to the cited literature for detailed protocols.[6][7][8][9]

¹H NMR Data Acquisition

The following is a general protocol for acquiring ¹H NMR spectra:

  • Sample Preparation: A small amount of the purified 1,1'-H-3,3'-biindole is dissolved in a deuterated solvent (e.g., DMSO-d6) in a standard NMR tube.

  • Instrument Setup: The NMR spectrometer is tuned and shimmed to ensure a homogeneous magnetic field.

  • Acquisition Parameters: A standard one-dimensional ¹H NMR experiment is performed. Typical parameters include a sufficient number of scans for a good signal-to-noise ratio, a defined spectral width, and a relaxation delay to allow for full magnetization recovery between scans.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Visualizing the Comparison Workflow

The following diagram illustrates the workflow for the cross-validation of experimental and theoretical data for 1,1'-H-3,3'-biindole.

cross_validation_workflow Cross-Validation Workflow for 1,1'-H-3,3'-biindole cluster_experimental Experimental Workflow cluster_theoretical Theoretical Workflow synthesis Synthesis & Purification nmr_acq 1H NMR Acquisition synthesis->nmr_acq exp_data Experimental Data nmr_acq->exp_data comparison Data Comparison & Validation exp_data->comparison mol_model Molecular Modeling dft_calc DFT Calculation (GIAO Method) mol_model->dft_calc theor_data Theoretical Data dft_calc->theor_data theor_data->comparison report Publish Comparison Guide comparison->report

Caption: Workflow for comparing experimental and theoretical data.

This guide provides a foundational comparison for researchers working with 1,1'-H-3,3'-biindole. For more in-depth studies, it is highly recommended to perform dedicated DFT calculations using appropriate functionals and basis sets to obtain more accurate theoretical data for a more robust cross-validation.

References

Safety Operating Guide

Navigating the Disposal of 1H,1'H-3,3'-biindole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Given the nature of indole compounds, it is crucial to treat 1H,1'H-3,3'-biindole as a hazardous substance. All handling and disposal procedures should be conducted by personnel trained in hazardous waste management.

Personal Protective Equipment (PPE):

Before beginning any disposal-related tasks, ensure the following personal protective equipment is worn to prevent exposure.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A laboratory coat or chemical-resistant apron.
Respiratory Protection In cases of dust or aerosol generation, a NIOSH-approved respirator is necessary. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]

  • Waste Identification and Classification : Assume this compound waste is hazardous.[3] Do not mix it with non-hazardous waste.

  • Waste Segregation and Collection :

    • Separate Waste Streams : Collect waste containing this compound separately from other chemical waste streams.[4] It is particularly important to segregate halogenated and non-halogenated organic waste, as this can impact disposal methods and costs.[1][4]

    • Use Appropriate Containers : Store the waste in a designated, compatible, and leak-proof container.[4][5] The container must be in good condition, with a secure lid.[5][6] For liquid waste, ensure the container is designed for liquids and will not leak.[3]

  • Container Labeling :

    • Clear Identification : The waste container must be clearly labeled with the full chemical name: "Waste this compound".[7][8] Abbreviations or chemical formulas are generally not permitted.[7]

    • Hazard Warnings : The label must include the words "Hazardous Waste" and appropriate hazard pictograms.[6][7]

    • Detailed Information : Include the date of waste generation, the place of origin (e.g., laboratory room number), and the name and contact information of the principal investigator.[7]

  • Storage :

    • Secure Location : Store the sealed and labeled waste container in a designated, secure area that is accessible only to authorized personnel.[8]

    • Secondary Containment : It is best practice to store containers of liquid hazardous waste in secondary containment to prevent spills.[9]

    • Compatibility : Ensure that incompatible wastes are segregated to prevent dangerous reactions.[5][9]

  • Disposal Request and Pickup :

    • Contact EHS : Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[7][8]

    • Provide Information : You will likely need to submit a hazardous waste information form, detailing the contents and quantity of the waste.[7]

    • Professional Disposal : The waste should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow A Start: Generation of This compound Waste B Wear Appropriate PPE A->B C Is the waste mixed with other chemicals? B->C D Segregate into a dedicated hazardous waste container C->D No E Segregate based on waste stream compatibility (e.g., halogenated vs. non-halogenated) C->E Yes F Label container with: 'Hazardous Waste' 'this compound' Date and PI Information D->F E->F G Store in a designated, secure location with secondary containment F->G H Contact EHS for disposal pickup G->H I End: Professional Disposal H->I

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific hazardous waste management guidelines, as local regulations may vary.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H,1'H-3,3'-biindole
Reactant of Route 2
Reactant of Route 2
1H,1'H-3,3'-biindole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.